molecular formula C37H42ClN9O3S B15543890 SJ45566

SJ45566

Cat. No.: B15543890
M. Wt: 728.3 g/mol
InChI Key: BYPUUWWNEKQLNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SJ45566 is a useful research compound. Its molecular formula is C37H42ClN9O3S and its molecular weight is 728.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C37H42ClN9O3S

Molecular Weight

728.3 g/mol

IUPAC Name

N-(2-chloro-6-methylphenyl)-2-[[6-[4-[[4-[4-(2,6-dioxopiperidin-3-yl)phenyl]piperazin-1-yl]methyl]piperidin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C37H42ClN9O3S/c1-23-4-3-5-29(38)34(23)44-36(50)30-21-39-37(51-30)42-31-20-32(41-24(2)40-31)47-14-12-25(13-15-47)22-45-16-18-46(19-17-45)27-8-6-26(7-9-27)28-10-11-33(48)43-35(28)49/h3-9,20-21,25,28H,10-19,22H2,1-2H3,(H,44,50)(H,43,48,49)(H,39,40,41,42)

InChI Key

BYPUUWWNEKQLNS-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

The PROTAC SJ45566 Targets LCK for Degradation in T-Cell Acute Lymphoblastic Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Overview of its Mechanism and Therapeutic Potential

SJ45566 is a potent and orally bioavailable PROTAC (Proteolysis Targeting Chimera) designed to selectively target and degrade Lymphocyte-specific protein tyrosine kinase (LCK).[1][2][3] This targeted protein degradation strategy presents a promising therapeutic avenue for T-Cell Acute Lymphoblastic Leukemia (T-ALL), a form of cancer where LCK signaling is often constitutively active.[2][3][4]

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

As a PROTAC, this compound is a bifunctional molecule. It consists of a ligand that binds to LCK and another ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of LCK, marking it for degradation by the proteasome. This degradation-based mechanism offers a distinct and potentially more durable therapeutic effect compared to traditional small-molecule inhibitors that only block the kinase activity of LCK.

Quantitative Analysis of this compound Activity

The efficacy of this compound has been quantified through various in vitro assays, demonstrating its high potency in degrading LCK.

ParameterValueCell LineDescription
DC50 1.21 nMKOPT-K1 (T-ALL)The concentration of this compound required to degrade 50% of LCK protein.[1]

Experimental Protocols

The characterization of this compound involved several key experimental procedures to determine its efficacy and mechanism of action.

Cell Culture and Reagents
  • Cell Line: KOPT-K1, a human T-ALL cell line, was utilized for in vitro experiments.

  • Culture Conditions: Cells were maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere with 5% CO2.

  • Compound Preparation: this compound was dissolved in a suitable solvent, such as DMSO, to create stock solutions for treating the cells.

Western Blotting for LCK Degradation

This technique was employed to quantify the amount of LCK protein in cells after treatment with this compound.

  • Cell Lysis: KOPT-K1 cells were treated with varying concentrations of this compound for a specified duration. Subsequently, the cells were lysed to extract total cellular proteins.

  • Protein Quantification: The total protein concentration in each lysate was determined using a standard protein assay, such as the BCA assay, to ensure equal loading of protein for each sample.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample were separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane was incubated with a primary antibody specific for LCK, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: The signal was detected using a chemiluminescent substrate, and the resulting bands were visualized and quantified to determine the relative amount of LCK protein in each sample.

Cell Viability Assays

To assess the cytotoxic effects of LCK degradation, cell viability assays were performed.

  • Cell Seeding: KOPT-K1 cells were seeded in multi-well plates.

  • Compound Treatment: The cells were treated with a range of concentrations of this compound.

  • Viability Measurement: After a defined incubation period, a reagent such as CellTiter-Glo® was added to measure the amount of ATP present, which is indicative of the number of viable cells.

  • Data Analysis: The results were used to calculate parameters such as the IC50 (the concentration of the compound that inhibits cell growth by 50%).

Signaling Pathway and Experimental Workflow

LCK Signaling Pathway in T-Cells

Lymphocyte-specific protein tyrosine kinase (LCK) is a critical enzyme in the T-cell receptor (TCR) signaling pathway. Its activation is essential for T-cell development and function. In certain T-ALL cases, this pathway is aberrantly activated, promoting cancer cell proliferation and survival.

LCK_Signaling_Pathway TCR TCR LCK LCK TCR->LCK Activation ZAP70 ZAP70 LCK->ZAP70 Phosphorylates LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 SLP76->PLCg1 Proliferation Cell Proliferation and Survival PLCg1->Proliferation Downstream Signaling

Caption: Simplified LCK signaling pathway in T-cells.

PROTAC-Mediated LCK Degradation Workflow

The experimental workflow to demonstrate the mechanism of action of this compound involves the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of LCK.

PROTAC_Workflow cluster_0 Ternary Complex Formation LCK LCK This compound This compound LCK->this compound Proteasome Proteasome LCK->Proteasome Enters E3_Ligase E3 Ubiquitin Ligase This compound->E3_Ligase E3_Ligase->LCK Ubiquitination Ubiquitin Ubiquitin Degraded_LCK Degraded LCK Proteasome->Degraded_LCK Degrades

Caption: Mechanism of this compound-mediated LCK degradation.

References

SJ45566: A PROTAC-Based LCK Degrader for T-Cell Acute Lymphoblastic Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

SJ45566 is a potent and orally active proteolysis-targeting chimera (PROTAC) designed to selectively degrade Lymphocyte-specific protein tyrosine kinase (LCK).[1][2][3] By hijacking the body's own ubiquitin-proteasome system, this compound offers a novel therapeutic strategy for diseases driven by LCK, such as T-Cell Acute Lymphoblastic Leukemia (T-ALL).[1][3][4] This document provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and relevant biological pathways.

Introduction to LCK and PROTAC Technology

Lymphocyte-specific protein tyrosine kinase (LCK) is a 56 kDa protein and a member of the Src family of kinases, playing a pivotal role in T-cell receptor (TCR) signaling and T-cell activation.[5][6] Dysregulation and constitutive activation of LCK are implicated in the pathogenesis of a subset of T-ALL.[3][4]

PROTACs are heterobifunctional molecules that represent a revolutionary approach in pharmacology.[7][8] They consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[9][10] This proximity induces the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[7][9] Unlike traditional inhibitors that require continuous occupancy of an active site, PROTACs act catalytically, with a single molecule capable of inducing the degradation of multiple target proteins.[9][11]

This compound: Mechanism of Action

This compound functions by forming a ternary complex between LCK and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to LCK. The polyubiquitinated LCK is then recognized and degraded by the proteasome, leading to a reduction in total LCK protein levels and subsequent downstream signaling.

cluster_0 This compound-Mediated LCK Degradation This compound This compound LCK LCK (Target Protein) This compound->LCK Binds E3 E3 Ubiquitin Ligase This compound->E3 Recruits Ternary LCK-SJ45566-E3 Ternary Complex LCK->Ternary E3->Ternary Ternary->this compound Recycled Ub_LCK Polyubiquitinated LCK Ternary->Ub_LCK Ub Ubiquitin Ub->Ternary Ubiquitination Proteasome 26S Proteasome Ub_LCK->Proteasome Recognition Degradation Degraded LCK (Peptides) Proteasome->Degradation Degradation cluster_1 T-Cell Receptor Signaling Cascade TCR TCR/CD3 Complex LCK LCK TCR->LCK Recruitment & Activation ITAMs ITAMs (phosphorylated) LCK->ITAMs Phosphorylation ZAP70 ZAP-70 ITAMs->ZAP70 Recruitment & Activation LAT_SLP76 LAT & SLP-76 ZAP70->LAT_SLP76 Phosphorylation PLCg1 PLCγ1 LAT_SLP76->PLCg1 Activation Downstream Downstream Signaling (Ca2+ flux, MAPK, NF-κB) PLCg1->Downstream Activation T-Cell Activation Downstream->Activation cluster_2 Western Blotting Workflow A 1. Seed Cells B 2. Treat with this compound (Dose-response & Time-course) A->B C 3. Cell Lysis B->C D 4. Protein Quantification (e.g., BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer to Membrane E->F G 7. Antibody Incubation (Primary: anti-LCK, anti-GAPDH) (Secondary: HRP-conjugated) F->G H 8. Chemiluminescent Detection G->H I 9. Densitometry Analysis H->I

References

In-Depth Technical Guide to SJ45566: A Potent and Orally Bioavailable LCK PROTAC Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SJ45566 is a novel, potent, and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Lymphocyte-specific protein tyrosine kinase (LCK). As a key enzyme in T-cell signaling, LCK is a promising therapeutic target for T-cell Acute Lymphoblastic Leukemia (T-ALL). This compound functions by recruiting the E3 ubiquitin ligase Cereblon (CRBN) to LCK, leading to its ubiquitination and subsequent degradation by the proteasome. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, along with detailed experimental protocols for its synthesis and evaluation.

Chemical Structure and Physicochemical Properties

This compound is a heterobifunctional molecule comprised of a ligand that binds to LCK, a linker, and a ligand that engages the E3 ligase CRBN. Its systematic IUPAC name is N-(2-chloro-6-methylphenyl)-2-((6-(4-((4-(4-(2,6-dioxopiperidin-3-yl)phenyl)piperazin-1-yl)methyl)piperidin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide.[1]

Table 1: Chemical and Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C37H42ClN9O3S[1]
Molecular Weight 728.31 g/mol [1]
DC50 (LCK Degradation) 1.21 nM[1]
Appearance Solid[1]
Storage (Powder) -20°C for long term[1]
Solubility Soluble in DMSO[1]

Mechanism of Action: LCK Degradation

This compound operates through the PROTAC mechanism to induce the degradation of LCK.[2] This process involves the formation of a ternary complex between this compound, the LCK protein, and the E3 ubiquitin ligase CRBN. Once this complex is formed, CRBN facilitates the transfer of ubiquitin molecules to LCK. The polyubiquitinated LCK is then recognized and degraded by the 26S proteasome, leading to a reduction in LCK protein levels and subsequent downstream signaling.

SJ45566_Mechanism_of_Action This compound Mechanism of Action This compound This compound Ternary_Complex LCK-SJ45566-CRBN Ternary Complex This compound->Ternary_Complex Binds LCK LCK Protein LCK->Ternary_Complex Binds CRBN E3 Ligase (CRBN) CRBN->Ternary_Complex Binds Poly_Ub_LCK Poly-ubiquitinated LCK Ternary_Complex->Poly_Ub_LCK Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_LCK->Proteasome Recognition Degradation LCK Degradation Proteasome->Degradation Leads to

Caption: Mechanism of this compound-induced LCK degradation.

In Vitro and In Vivo Properties

The development of this compound was detailed in a 2024 publication in the Journal of Medicinal Chemistry by Jarusiewicz et al.[2] This study provides extensive data on the compound's activity and pharmacokinetic profile.

In Vitro ADME Properties

A summary of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties for this compound and related compounds is presented below. These data are crucial for assessing the drug-like properties of the molecule.

Table 2: In Vitro ADME Properties

CompoundMouse Plasma Protein Binding (%)FaSSIF Solubility pH 6.5 (μM)
This compound (Compound 15) Data not explicitly found for this compound in provided snippetsData not explicitly found for this compound in provided snippets
Compound 5 ValueValue
Compound 8 ValueValue
Compound 9 ValueValue
Compound 10 ValueValue
Compound 14 ValueValue
Note: Specific values for this compound were not available in the provided search results. The table structure is based on the available information for related compounds in the primary publication.
In Vivo Pharmacokinetic Parameters

The oral bioavailability of this compound was evaluated in vivo. The pharmacokinetic parameters of a related compound are provided as a reference.

Table 3: In Vivo Pharmacokinetic Parameters of a Related Compound (Compound 8)

RouteDose (mg/kg)Tmax (h)C0/Cmax (ng/mL)AUClast (h*ng/mL)
IVValueValueValueValue
POValueValueValueValue
Note: Specific values for this compound were not available in the provided search results. The table structure is based on the available information for a related compound in the primary publication.

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of research findings. The following sections outline the methodologies for the synthesis of this compound and its biological evaluation, based on the information from the primary publication.

Synthesis of this compound

The synthesis of this compound involves a multi-step process. A generalized workflow is depicted below. For a detailed, step-by-step synthetic route and characterization of intermediates, please refer to the supplementary information of Jarusiewicz et al., J Med Chem. 2024.[2]

Synthesis_Workflow General Synthesis Workflow for this compound Start Starting Materials Intermediate1 Intermediate A (Thiazole Core) Start->Intermediate1 Intermediate2 Intermediate B (Pyrimidine Moiety) Start->Intermediate2 Intermediate3 Intermediate C (Piperidine-Piperazine-CRBN Ligand) Start->Intermediate3 Coupling1 Coupling Reaction Intermediate1->Coupling1 Intermediate2->Coupling1 Coupling2 Coupling Reaction Intermediate3->Coupling2 Coupling1->Coupling2 Final_Product This compound Coupling2->Final_Product

Caption: A simplified workflow for the synthesis of this compound.

General Procedure: The synthesis of the core structure involves the coupling of key intermediates. For instance, a common step in the synthesis of related compounds involves the reaction of N-(2-chloro-6-methyl-phenyl)-2-[(6-chloro-2-methyl-pyrimidin-4-yl) amino]thiazole-5-carboxamide with a piperazine derivative. The final product is typically purified by chromatography.

LCK Degradation Assay (Western Blot)

Objective: To quantify the this compound-induced degradation of LCK protein in a cellular context.

Materials:

  • T-ALL cell line (e.g., KOPT-K1)

  • This compound stock solution (in DMSO)

  • Cell culture medium and supplements

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-LCK, anti-GAPDH or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed T-ALL cells in appropriate culture plates and allow them to adhere or stabilize.

  • Compound Treatment: Treat the cells with varying concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 24 hours).

  • Cell Lysis: Harvest the cells, wash with cold PBS, and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer.

    • Incubate the membrane with primary antibodies against LCK and a loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the LCK signal to the loading control. Calculate the percentage of LCK degradation relative to the vehicle-treated control to determine the DC50 value.

In Vivo Efficacy Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model of T-ALL.

Model:

  • Immunocompromised mice (e.g., NOD/SCID)

  • T-ALL cell line xenograft model (e.g., KOPT-K1)

Procedure:

  • Tumor Implantation: Subcutaneously implant T-ALL cells into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth until they reach a palpable size.

  • Treatment Administration: Randomize mice into treatment groups (vehicle control, this compound at various doses). Administer the compound orally according to the predetermined schedule.

  • Efficacy Assessment: Measure tumor volume and body weight regularly.

  • Pharmacodynamic Analysis: At the end of the study, tumors and other tissues can be harvested to assess LCK protein levels by Western blot or immunohistochemistry to confirm target engagement and degradation in vivo.

Conclusion

This compound is a promising LCK PROTAC degrader with potent in vitro activity and oral bioavailability. Its mechanism of action, involving the catalytic degradation of LCK, offers a potential therapeutic advantage over traditional kinase inhibitors for the treatment of T-ALL. The data and protocols presented in this guide provide a valuable resource for researchers in the field of targeted protein degradation and oncology drug discovery. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully elucidate its therapeutic potential.

References

SJ45566: A Technical Guide to a Novel PROTAC for Targeted LCK Degradation in T-Cell Acute Lymphoblastic Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SJ45566 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the Lymphocyte-Specific Protein Tyrosine Kinase (LCK).[1][2][3][4] Constitutive activation of LCK is a known driver in a subset of T-Cell Acute Lymphoblastic Leukemia (T-ALL), making it a compelling therapeutic target.[5][6][7][8] Unlike traditional small-molecule inhibitors that only block the enzymatic activity of a target protein, PROTACs like this compound are engineered to hijack the cell's natural protein disposal machinery to eliminate the target protein altogether.[9] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways.

Core Mechanism of Action

This compound is a heterobifunctional molecule composed of three key components: a ligand that binds to LCK, a ligand that recruits an E3 ubiquitin ligase (specifically, Cereblon), and a linker connecting these two moieties. The simultaneous binding of this compound to both LCK and Cereblon forms a ternary complex. This proximity induces the E3 ligase to tag LCK with ubiquitin molecules, marking it for degradation by the proteasome. This process is catalytic, as a single molecule of this compound can induce the degradation of multiple LCK proteins.

cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation This compound This compound Ternary_Complex LCK-SJ45566-Cereblon Ternary Complex This compound->Ternary_Complex Binds LCK LCK Protein LCK->Ternary_Complex Binds CRBN Cereblon (E3 Ligase) CRBN->Ternary_Complex Binds Proteasome Proteasome Degraded_LCK Degraded Peptides Proteasome->Degraded_LCK Degrades Ub Ubiquitin Ub->Ternary_Complex Ub_LCK Ubiquitinated LCK Ternary_Complex->Ub_LCK Ubiquitination Ub_LCK->Proteasome Enters

Figure 1: Mechanism of this compound-mediated LCK degradation.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo performance metrics of this compound.

ParameterValueCell LineDescription
DC50 1.21 nMKOPT-K1 (T-ALL)Concentration of this compound required to degrade 50% of LCK protein.[1][2][3][4]
IC50 Data not available in search resultsConcentration of this compound required to inhibit 50% of cell growth.
Dmax Data not available in search resultsMaximum percentage of LCK degradation achieved.

Table 1: In Vitro Efficacy of this compound

ParameterValueSpeciesDosingDescription
Oral Bioavailability Data not available in search resultsMouseOral gavagePercentage of the administered dose that reaches systemic circulation.
Tumor Growth Inhibition Data not available in search resultsMouse (T-ALL Xenograft)Data not available in search resultsEfficacy in reducing tumor volume in a preclinical model.

Table 2: In Vivo Pharmacokinetics and Efficacy of this compound

(Note: Specific quantitative data for IC50, Dmax, oral bioavailability, and in vivo efficacy were not available in the initial search results. A thorough review of the primary publication's full text and supplementary data is required to populate these fields.)

Signaling Pathway Context

LCK is a critical upstream kinase in the T-cell receptor (TCR) signaling pathway. In certain T-ALL subtypes, constitutive activation of LCK leads to uncontrolled cell proliferation and survival. By degrading LCK, this compound effectively shuts down this oncogenic signaling cascade.

cluster_0 TCR Signaling Cascade cluster_1 Point of Intervention TCR TCR LCK LCK TCR->LCK Activates ZAP70 ZAP70 LCK->ZAP70 Phosphorylates Degradation LCK Degradation LCK->Degradation LAT LAT ZAP70->LAT Phosphorylates PLCg1 PLCγ1 LAT->PLCg1 Activates Proliferation Cell Proliferation and Survival PLCg1->Proliferation Leads to This compound This compound This compound->LCK Degradation->ZAP70 Blocks Activation

Figure 2: LCK signaling pathway and the inhibitory effect of this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following outlines the general methodologies that would be employed to characterize a PROTAC like this compound. For specific concentrations, incubation times, and instrument settings, please refer to the supplementary information of Jarusiewicz et al., J Med Chem, 2024.

Cell Culture
  • Cell Lines: KOPT-K1 and other relevant T-ALL cell lines.

  • Media: RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

Western Blotting for LCK Degradation
  • Objective: To quantify the reduction in LCK protein levels following treatment with this compound.

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin in TBST.

    • Incubate with primary antibodies against LCK and a loading control (e.g., GAPDH, β-actin).

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Visualize bands using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imager.

    • Quantify band intensities using densitometry software.

Cell Viability Assay (e.g., CellTiter-Glo®)
  • Objective: To determine the cytotoxic effect of this compound on T-ALL cells.

  • Procedure:

    • Seed cells in a 96-well plate.

    • Treat with a serial dilution of this compound.

    • Incubate for a specified period (e.g., 72 hours).

    • Add CellTiter-Glo® reagent to each well.

    • Measure luminescence using a plate reader.

    • Calculate IC50 values using non-linear regression analysis.

In Vivo Efficacy in Xenograft Models
  • Objective: To assess the anti-tumor activity of this compound in a living organism.

  • Procedure:

    • Implant T-ALL cells (e.g., KOPT-K1) subcutaneously into immunodeficient mice.

    • Once tumors reach a palpable size, randomize mice into vehicle and treatment groups.

    • Administer this compound orally at specified doses and schedules.

    • Monitor tumor volume and body weight regularly.

    • At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blotting for LCK levels).

cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Cell_Culture T-ALL Cell Culture Degradation_Assay LCK Degradation Assay (Western Blot) Cell_Culture->Degradation_Assay Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Cell_Culture->Viability_Assay Xenograft_Model T-ALL Xenograft Mouse Model Treatment Oral Administration of this compound Xenograft_Model->Treatment Efficacy_Assessment Tumor Volume Measurement Treatment->Efficacy_Assessment PD_Analysis Pharmacodynamic Analysis (LCK levels in tumor) Efficacy_Assessment->PD_Analysis

Figure 3: General experimental workflow for this compound evaluation.

Conclusion

This compound represents a promising new therapeutic modality for T-ALL driven by aberrant LCK signaling. Its potent and selective degradation of LCK offers a distinct advantage over traditional kinase inhibitors. Further preclinical and clinical investigation is warranted to fully elucidate its therapeutic potential. This guide provides a foundational understanding of this compound for researchers and drug developers in the field of targeted protein degradation. For the most detailed and up-to-date information, consulting the primary publication by Jarusiewicz et al. is highly recommended.[5][6][7][8]

References

LCK as a Therapeutic Target in Leukemia: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive technical overview of Lymphocyte-specific protein tyrosine kinase (LCK) as a therapeutic target in leukemia. It covers the biological rationale, preclinical and clinical evidence, and key experimental methodologies for research and development in this area.

Executive Summary

Lymphocyte-specific protein tyrosine kinase (LCK) is a critical enzyme in the signaling pathways of both normal and malignant lymphocytes.[1] Its dysregulation has been implicated in the pathogenesis of various forms of leukemia, including T-cell acute lymphoblastic leukemia (T-ALL), chronic lymphocytic leukemia (CLL), and acute myeloid leukemia (AML).[2][3][4] This has positioned LCK as a promising target for therapeutic intervention. This guide details the role of LCK in leukemia, summarizes the efficacy of LCK inhibitors, provides detailed experimental protocols for their evaluation, and visualizes the key signaling pathways.

The Role of LCK in Leukemia

LCK is a member of the Src family of non-receptor tyrosine kinases and plays a pivotal role in T-cell development and activation through the T-cell receptor (TCR) signaling cascade.[1][5] However, its role extends to various B-cell malignancies and even myeloid leukemias.

T-Cell Acute Lymphoblastic Leukemia (T-ALL)

In T-ALL, LCK is a central player in the pre-TCR and TCR signaling pathways, which are often constitutively active and drive leukemia cell proliferation and survival.[6] Dasatinib, a multi-kinase inhibitor, has been shown to inhibit LCK phosphorylation and downstream TCR signaling, leading to potent T-ALL cell killing, particularly when combined with mTOR inhibitors like temsirolimus.[1][7] Studies have identified LCK dependency as a therapeutic vulnerability in a significant subset of T-ALL cases.

Chronic Lymphocytic Leukemia (CLL)

In CLL, LCK is an important mediator of B-cell receptor (BCR) signaling.[8][9][10] CLL cells with higher levels of LCK expression exhibit enhanced BCR-mediated signaling, leading to increased cell survival.[8][9][10] Inhibition of LCK has been shown to block BCR-induced signaling pathways, including Akt, NF-κB, and MAPK, thereby inhibiting the survival of CLL cells.[9][10][11]

Acute Myeloid Leukemia (AML)

While less characterized than in lymphoid leukemias, LCK has also been implicated in AML.[12] High expression of LCK has been observed in less differentiated AML subtypes.[2] In some AML cell lines, such as CTV-1, which overexpresses a mutated and activated form of LCK, proliferation is potently inhibited by LCK inhibitors like dasatinib.[7][12]

LCK Signaling Pathways

The signaling cascades initiated by LCK are crucial for the survival and proliferation of leukemia cells. Understanding these pathways is key to developing effective targeted therapies.

LCK Signaling in T-Cell Leukemia

LCK_TCell_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR/CD3 LCK LCK TCR->LCK activates CD4_8 CD4/CD8 CD4_8->LCK recruits ZAP70 ZAP-70 LCK->ZAP70 phosphorylates LAT LAT ZAP70->LAT phosphorylates SLP76 SLP-76 ZAP70->SLP76 phosphorylates PLCg PLCγ LAT->PLCg activates PI3K PI3K LAT->PI3K activates RAS_MAPK RAS/MAPK Pathway LAT->RAS_MAPK activates SLP76->PLCg activates NFkB NF-κB PLCg->NFkB leads to AKT AKT PI3K->AKT activates Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation NFkB->Proliferation AKT->Proliferation

Figure 1: LCK Signaling Pathway in T-Cell Leukemia.
LCK Signaling in B-Cell Leukemia (CLL)

LCK_BCell_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR CD79ab CD79a/b BCR->CD79ab LCK_node LCK CD79ab->LCK_node activates LYN LYN CD79ab->LYN activates SYK SYK LCK_node->SYK phosphorylates LYN->SYK phosphorylates BTK BTK SYK->BTK activates PLCg2 PLCγ2 BTK->PLCg2 activates PI3K_AKT PI3K/AKT Pathway PLCg2->PI3K_AKT leads to MAPK MAPK Pathway PLCg2->MAPK leads to NFkB_path NF-κB Pathway PLCg2->NFkB_path leads to Survival Cell Survival & Proliferation PI3K_AKT->Survival MAPK->Survival NFkB_path->Survival

Figure 2: LCK Signaling in B-Cell Leukemia.

Therapeutic Strategies Targeting LCK

Several strategies are being employed to target LCK in leukemia, ranging from small molecule inhibitors to novel protein degradation technologies.

Small Molecule Inhibitors

Dasatinib is a potent inhibitor of LCK and has shown preclinical efficacy in T-ALL and some AML subtypes.[13][14] It is a multi-kinase inhibitor, also targeting BCR-ABL, which is the primary target in chronic myeloid leukemia.[15] Ponatinib is another kinase inhibitor with activity against LCK.[10][14]

Proteolysis Targeting Chimeras (PROTACs)

A more recent and highly potent approach involves the use of PROTACs, which are bifunctional molecules that induce the degradation of the target protein. SJ11646 is a dasatinib-based PROTAC that recruits the E3 ubiquitin ligase cereblon to LCK, leading to its ubiquitination and subsequent degradation by the proteasome.[6][16] This approach has demonstrated significantly higher cytotoxicity against LCK-activated T-ALL cells compared to dasatinib alone.[6][16]

Quantitative Data on LCK Inhibitors

The following tables summarize key quantitative data for LCK inhibitors in various leukemia contexts.

In Vitro Potency of LCK Inhibitors
InhibitorCell LineLeukemia TypeIC50/GI50Citation
DasatinibMo7e-KitD816HAML5 x 10⁻⁹ M[13]
DasatinibJurkatT-ALL~10 nM (viability decrease)[17]
DasatinibJURL-MK1CMLEC50 < 1 nM (BCR-ABL inhibition)[15]
DasatinibMOLM-7AMLEC50 < 1 nM (BCR-ABL inhibition)[15]
ImatinibJURL-MK1CMLEC50 ~0.2 µM (BCR-ABL inhibition)[15]
ImatinibK562CMLIC50 ~0.4 µM (c-ABL inhibition)[4]
Ponatinib51 human T-ALL casesT-ALLSlightly more potent than dasatinib[10][14]
Efficacy of LCK-Targeting PROTAC SJ11646 in T-ALL
ParameterValueCell LineCitation
DC50 (LCK Degradation)0.00838 pMKOPT-K1[16][18]
Cytotoxicity vs. DasatinibUp to 3 orders of magnitude higherLCK-activated T-ALL[6][16]
Lenalidomide Competition21,978-fold increase in LC50KOPT-K1[16]
Clinical Trial Data for Dasatinib
Trial PhasePatient PopulationTreatmentKey OutcomesCitation
Phase IIIPediatric Philadelphia chromosome-positive ALLDasatinib + Chemotherapy vs. Imatinib + Chemotherapy4-year Event-Free Survival: 71% (Dasatinib) vs. 48.9% (Imatinib)[9]
4-year Overall Survival: 88.4% (Dasatinib) vs. 69.2% (Imatinib)[9]

Experimental Protocols

Detailed methodologies are crucial for the preclinical evaluation of LCK inhibitors. The following are standard protocols for key assays.

LCK Kinase Activity Assays

This luminescent assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[19][20]

Protocol:

  • Dilute LCK enzyme, substrate (e.g., a generic tyrosine kinase substrate), ATP, and test compounds in a suitable kinase buffer.

  • In a 384-well plate, add 1 µl of the test compound or DMSO control.

  • Add 2 µl of the diluted LCK enzyme.

  • Initiate the reaction by adding 2 µl of the substrate/ATP mixture.

  • Incubate at room temperature for 60 minutes.

  • Add 5 µl of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.[19]

This TR-FRET-based assay measures the binding of a fluorescently labeled tracer to the kinase, which can be competed off by a test compound.[8]

Protocol:

  • Prepare serial dilutions of the test compound.

  • Prepare a 2X kinase/antibody mixture (e.g., Eu-labeled anti-tag antibody for a tagged LCK protein).

  • Prepare a 4X tracer solution.

  • In a 384-well plate, add 4 µL of the test compound dilution.

  • Add 8 µL of the 2X kinase/antibody mixture.

  • Add 4 µL of the 4X tracer solution.

  • Incubate for 1 hour at room temperature, protected from light.

  • Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

  • Calculate the emission ratio to determine the degree of tracer displacement.[12]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method to assess cell viability based on the metabolic activity of mitochondria.[5][21]

Protocol:

  • Seed leukemia cells in a 96-well plate at a predetermined optimal density (e.g., 10,000 cells/well).[21]

  • Add serial dilutions of the LCK inhibitor to the wells and incubate for a specified period (e.g., 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[21]

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[22]

  • Incubate overnight at 37°C.

  • Measure the absorbance at 570 nm using a microplate reader.[21]

Western Blotting for LCK Phosphorylation

This technique is used to detect the phosphorylation status of LCK, a direct indicator of its activation state.

Protocol:

  • Treat leukemia cells with the LCK inhibitor for the desired time.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[16]

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against phosphorylated LCK (e.g., pLCK Y394) overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Strip and re-probe the membrane for total LCK and a loading control (e.g., β-actin or GAPDH) to normalize the data.[23]

In Vivo Xenograft Studies

Patient-derived or cell line-derived xenograft models in immunocompromised mice are used to evaluate the in vivo efficacy of LCK inhibitors.[24]

Protocol:

  • Culture the desired leukemia cell line (e.g., Jurkat for T-ALL).

  • Harvest the cells and resuspend them in a suitable medium (e.g., PBS or Matrigel) at a concentration of 0.5-2 million cells per 200 µl.[24]

  • Inject the cell suspension intravenously or subcutaneously into immunocompromised mice (e.g., NSG mice).[25]

  • Monitor the engraftment and progression of leukemia (e.g., by bioluminescence imaging if using luciferase-expressing cells).

  • Once the disease is established, randomize the mice into treatment and control groups.[25]

  • Administer the LCK inhibitor or vehicle control at the predetermined dose and schedule (e.g., oral gavage, intraperitoneal injection).[25]

  • Monitor tumor burden and the overall health of the mice (e.g., body weight) throughout the study.[26]

  • At the end of the study, euthanize the mice and harvest tissues (e.g., bone marrow, spleen, tumor) for further analysis (e.g., flow cytometry, western blotting, histopathology).[26]

Preclinical Evaluation Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of a novel LCK inhibitor.

LCK_Inhibitor_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development biochemical_assay Biochemical Assays (e.g., ADP-Glo, LanthaScreen) cell_based_assay Cell-Based Assays (e.g., MTT, Western Blot) biochemical_assay->cell_based_assay Determine IC50 & Target Engagement lead_optimization Lead Optimization cell_based_assay->lead_optimization Assess Cellular Potency & Specificity pk_pd Pharmacokinetics & Pharmacodynamics (PK/PD) lead_optimization->pk_pd Select Candidate Compound xenograft Xenograft Efficacy Studies pk_pd->xenograft Determine Dose & Schedule toxicology Toxicology Studies xenograft->toxicology Evaluate Anti-Leukemic Activity phase1 Phase I Clinical Trials toxicology->phase1 Assess Safety Profile

Figure 3: Preclinical Evaluation Workflow for LCK Inhibitors.

Conclusion

LCK represents a compelling and clinically relevant therapeutic target in various forms of leukemia. Its central role in lymphocyte signaling provides a strong rationale for the development of targeted inhibitors. While multi-kinase inhibitors like dasatinib have already demonstrated clinical benefit, newer approaches such as PROTAC-mediated degradation offer the potential for even greater potency and efficacy. The experimental protocols and workflows detailed in this guide provide a framework for the continued research and development of novel LCK-targeting therapies for leukemia.

References

The Ubiquitin-Proteasome System: The Engine of PROTAC-Mediated Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to target and eliminate disease-causing proteins that were previously considered "undruggable." Unlike traditional small molecule inhibitors that block a protein's function, PROTACs act as a bridge, hijacking the cell's own protein disposal machinery—the Ubiquitin-Proteasome System (UPS)—to selectively destroy target proteins.[1][2] This event-driven pharmacology, where a single PROTAC molecule can catalytically induce the degradation of multiple target proteins, presents a paradigm shift in drug discovery.[1][3]

This technical guide provides a comprehensive overview of the core principles of the UPS and its critical role in the mechanism of action of PROTACs. We will delve into the key molecular players, the formation of the crucial ternary complex, and the subsequent ubiquitination and proteasomal degradation of the target protein. Furthermore, this guide will provide detailed experimental protocols for key assays used to characterize PROTACs and present quantitative data to aid in their development and optimization.

The Ubiquitin-Proteasome System (UPS)

The UPS is a highly regulated and essential cellular process responsible for maintaining protein homeostasis by degrading misfolded, damaged, or unwanted proteins.[4][5] This intricate system involves a cascade of enzymatic reactions that ultimately tag substrate proteins with a polyubiquitin chain, marking them for destruction by the 26S proteasome.[5][6]

The key players in the ubiquitination cascade are:

  • Ubiquitin (Ub): A small, highly conserved 76-amino acid protein that is covalently attached to target proteins.[4]

  • E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent manner, forming a high-energy thioester bond.[5][7]

  • E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from the E1 enzyme and transfers it to an E3 ligase.[5][7]

  • E3 Ubiquitin Ligase: The substrate recognition component of the UPS. E3 ligases bind to specific target proteins and catalyze the transfer of ubiquitin from the E2 enzyme to a lysine residue on the target.[5][6] The human genome encodes over 600 E3 ligases, providing a vast landscape for targeted protein degradation.[8][9]

  • The 26S Proteasome: A large, multi-subunit protease complex that recognizes and degrades polyubiquitinated proteins into small peptides.[4][10]

The specificity of the UPS is primarily determined by the E3 ligases, each of which recognizes a specific set of substrate proteins.[6] This inherent specificity is what PROTAC technology leverages to achieve selective protein degradation.

PROTAC Mechanism of Action: Hijacking the UPS

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two ligands.[1][11] The mechanism of action of a PROTAC can be broken down into the following key steps:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ligase, bringing them into close proximity to form a ternary complex (POI-PROTAC-E3 ligase).[1][12] The stability and geometry of this complex are critical for the efficiency of the subsequent steps.[12]

  • Ubiquitination: Within the ternary complex, the recruited E3 ligase facilitates the transfer of ubiquitin from a charged E2 enzyme to surface-exposed lysine residues on the POI.[1][6] This process is repeated to form a polyubiquitin chain, which serves as a degradation signal.[5]

  • Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome.[1][10]

  • PROTAC Recycling: After the degradation of the POI, the PROTAC molecule is released and can engage another POI and E3 ligase, enabling its catalytic action.[1][13]

This catalytic nature allows PROTACs to be effective at sub-stoichiometric concentrations, a significant advantage over traditional occupancy-driven inhibitors.[2][3]

Visualizing the PROTAC Mechanism and Experimental Workflows

To better understand the intricate processes involved in PROTAC-mediated protein degradation and the experimental approaches to study them, the following diagrams have been generated using Graphviz.

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Recruits Ternary->PROTAC Recycled Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI E1E2 E1 + E2 E1E2->Ub Activates Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Peptides Degraded Peptides Proteasome->Peptides

PROTAC Mechanism of Action.

Experimental_Workflow cluster_workflow PROTAC Characterization Workflow Start PROTAC Candidate Ternary_Assay Ternary Complex Formation Assays (SPR, ITC, NanoBRET) Start->Ternary_Assay Ub_Assay Ubiquitination Assays (In vitro, Western Blot) Ternary_Assay->Ub_Assay Deg_Assay Protein Degradation Assays (Western Blot, Reporter Assays) Ub_Assay->Deg_Assay Data_Analysis Data Analysis (Kd, DC50, Dmax, α) Deg_Assay->Data_Analysis Optimized Optimized PROTAC Data_Analysis->Optimized

Experimental workflow for PROTAC characterization.

Quantitative Analysis of PROTAC Performance

The development of effective PROTACs relies on the quantitative assessment of their performance. Key parameters include binding affinities, degradation potency (DC50), and maximal degradation (Dmax). The following tables summarize representative quantitative data for various PROTACs, targets, and E3 ligases.

Table 1: PROTAC Degradation Potency (DC50) and Efficacy (Dmax)

PROTACTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Cell Line
ARV-110Androgen ReceptorCRBN~1>95VCaP
ARV-471Estrogen Receptor αCRBN1.8>90MCF-7[10]
DT2216BCL-XLVHL6390.8MOLT-4[10]
MZ1BRD4VHL~19>90HeLa
dBET1BRD4CRBN~4>9022Rv1
Compound 68EGFR L858RVHL5.0>90HCC-827[10]
Compound 69EGFR L858RCRBN11>90HCC-827[10]

Note: DC50 and Dmax values are highly dependent on the specific PROTAC, cell line, and experimental conditions.

Table 2: Binary and Ternary Complex Binding Affinities and Cooperativity

PROTACTarget ProteinE3 LigaseBinary Kd (PROTAC to Target) (nM)Binary Kd (PROTAC to E3) (nM)Ternary Complex Kd (nM)Cooperativity (α)
MZ1BRD4(BD2)VHL4662.526
AT1BRD4(BD2)VHL180180018010
ACBI1SMARCA2VHL18461.826[2]
PROTAC 1SMARCA2VHL4.9247.53.2[2]

Cooperativity (α) is a measure of the impact of the first binding event on the second. α > 1 indicates positive cooperativity, meaning the formation of the binary complex enhances the binding of the third component.[2][5][14]

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments essential for the characterization of PROTACs.

Protocol 1: Western Blot for Determination of DC50 and Dmax

This protocol describes the quantification of target protein degradation in response to PROTAC treatment to determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).[15][16]

Materials:

  • Cell line of interest

  • PROTAC compound

  • Vehicle control (e.g., DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membrane

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding: Plate cells in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of treatment (typically 70-80% confluency). Allow cells to adhere overnight.[15]

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete cell culture medium. A typical concentration range is from 1 nM to 10 µM. Treat cells with the different concentrations of the PROTAC for a fixed duration (e.g., 24 hours). Include a vehicle-only control.[16]

  • Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes. Scrape the cells and transfer the lysate to a microcentrifuge tube.[16]

  • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube. Determine the protein concentration of each lysate using a BCA protein assay.[16]

  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer to the normalized lysates and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Run the gel until adequate separation is achieved. Transfer the proteins to a PVDF or nitrocellulose membrane.[15]

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C. Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again three times with TBST.[15]

  • Signal Detection and Analysis: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control band intensity.

  • Data Analysis: Calculate the percentage of protein degradation relative to the vehicle control. Plot the percentage of remaining protein versus the logarithm of the PROTAC concentration and fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.[16]

Protocol 2: Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat changes associated with biomolecular interactions, providing a complete thermodynamic profile of the binding event, including the dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[17][18]

Materials:

  • Purified target protein

  • Purified E3 ligase

  • PROTAC compound

  • ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)

  • Isothermal titration calorimeter

Procedure:

  • Sample Preparation: Dialyze all proteins against the ITC buffer to ensure a perfect buffer match. Dissolve the PROTAC in the same buffer. The final DMSO concentration should be matched in both the syringe and cell solutions and kept to a minimum (ideally <5%). Degas all solutions immediately before the experiment.[17][18]

  • Instrument Setup: Set the experimental temperature (typically 25°C). Clean the sample cell and injection syringe thoroughly with buffer.[17]

  • Binary Titration (PROTAC into Target Protein):

    • Load the target protein (e.g., 10-20 µM) into the sample cell.

    • Load the PROTAC (e.g., 100-200 µM) into the injection syringe.

    • Perform a series of injections (e.g., 2 µL each) of the PROTAC into the protein solution, allowing the signal to return to baseline between injections.[17]

  • Binary Titration (PROTAC into E3 Ligase): Repeat step 3 with the E3 ligase in the sample cell.

  • Ternary Complex Titration:

    • To measure the binding of the target protein to the pre-formed PROTAC-E3 ligase complex, load the E3 ligase (e.g., 10-20 µM) and a saturating concentration of the PROTAC into the sample cell.

    • Load the target protein (e.g., 100-200 µM) into the injection syringe.

    • Perform the titration as described in step 3.

  • Data Analysis: Integrate the raw data to obtain the heat change for each injection. Subtract the heat of dilution (from a control titration of the injectant into buffer). Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated. The cooperativity factor (α) can be calculated from the binary and ternary Kd values.[17]

Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association rate constant, ka, and dissociation rate constant, kd) and affinity (Kd) of biomolecular interactions.[9][19]

Materials:

  • Purified, tagged (e.g., His-tagged or biotinylated) E3 ligase

  • Purified target protein

  • PROTAC compound

  • SPR instrument and sensor chips (e.g., Ni-NTA or streptavidin-coated)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • E3 Ligase Immobilization: Immobilize the tagged E3 ligase onto the sensor chip surface.[9]

  • Binary Interaction Analysis (PROTAC and E3 Ligase): Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding kinetics and affinity.[19]

  • Ternary Complex Formation Analysis:

    • Prepare a series of solutions containing a fixed, near-saturating concentration of the target protein and varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized E3 ligase surface. The increase in response compared to the injection of the PROTAC alone indicates the formation of the ternary complex.[9][19]

  • Data Analysis: Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding for binary interactions, or a steady-state affinity model for ternary interactions) to determine the kinetic and affinity constants. The cooperativity can be assessed by comparing the affinity of the PROTAC for the E3 ligase in the presence and absence of the target protein.[20]

Protocol 4: In Vitro Ubiquitination Assay

This assay directly measures the ability of a PROTAC to induce the ubiquitination of its target protein in a reconstituted system.[1][21]

Materials:

  • Recombinant E1 activating enzyme

  • Recombinant E2 conjugating enzyme (e.g., UbcH5a/b/c)

  • Recombinant E3 ligase complex

  • Purified target protein

  • Ubiquitin (wild-type or biotinylated)

  • ATP

  • PROTAC compound

  • Ubiquitination reaction buffer

  • SDS-PAGE and Western blot reagents

  • Anti-target protein antibody or anti-ubiquitin antibody

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, E3 ligase, target protein, ubiquitin, and PROTAC at various concentrations in the ubiquitination reaction buffer.[1]

  • Initiate Reaction: Add ATP to initiate the ubiquitination reaction. Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

  • Stop Reaction: Stop the reaction by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

  • Western Blot Analysis: Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with an antibody against the target protein to visualize the appearance of higher molecular weight, polyubiquitinated forms of the protein. Alternatively, if using biotinylated ubiquitin, probe with streptavidin-HRP.[21]

  • Data Analysis: Quantify the extent of ubiquitination by densitometry. The UbC50 (concentration of PROTAC for 50% ubiquitination) and Ubmax (maximum ubiquitination) can be determined.[1]

Protocol 5: NanoBRET™ Ternary Complex Assay in Live Cells

The NanoBRET™ assay is a proximity-based assay that allows for the detection and characterization of ternary complex formation in live cells.[13][22]

Materials:

  • Cell line engineered to express the target protein fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®.

  • PROTAC compound

  • HaloTag® NanoBRET™ 618 Ligand

  • Nano-Glo® Vivazine™ Substrate

  • Opti-MEM® I Reduced Serum Medium

  • White, opaque 96-well or 384-well plates

  • Luminometer capable of measuring donor and acceptor emission wavelengths

Procedure:

  • Cell Plating: Plate the engineered cells in the white-walled assay plates and allow them to adhere overnight.[22]

  • HaloTag® Labeling: Treat the cells with the HaloTag® NanoBRET™ 618 Ligand and incubate to allow for labeling of the E3 ligase fusion protein.[22]

  • PROTAC Treatment: Add a serial dilution of the PROTAC to the cells.

  • Substrate Addition and Signal Measurement: Add the Nano-Glo® Vivazine™ Substrate to the wells. Immediately measure the luminescence at the donor (e.g., 460 nm) and acceptor (e.g., >610 nm) wavelengths using a luminometer.[7][22]

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the PROTAC concentration to generate a dose-response curve, from which the EC50 for ternary complex formation can be determined.

Conclusion

The ubiquitin-proteasome system is the central cellular machinery that PROTACs exploit to achieve targeted protein degradation. A thorough understanding of the UPS and the mechanism of PROTAC action is paramount for the rational design and optimization of these novel therapeutics. The ability to form a stable and productive ternary complex, leading to efficient ubiquitination and subsequent proteasomal degradation, is the hallmark of a successful PROTAC.

The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers to characterize and compare the efficacy of their PROTAC molecules. By employing a multi-faceted approach that combines biophysical, biochemical, and cell-based assays, scientists can gain deep insights into the structure-activity relationships that govern PROTAC performance, ultimately accelerating the development of this promising new class of medicines.

References

In-Depth Technical Guide: E3 Ligase Recruitment by SJ45566 for Targeted LCK Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SJ45566 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Lymphocyte-specific protein tyrosine kinase (LCK).[1] As a key kinase in the T-cell receptor (TCR) signaling pathway, LCK is a critical target in T-cell acute lymphoblastic leukemia (T-ALL).[2][3] this compound functions by recruiting the E3 ubiquitin ligase Cereblon (CRBN) to LCK, leading to its ubiquitination and subsequent degradation by the proteasome.[4] This technical guide provides a comprehensive overview of the mechanism, experimental validation, and signaling implications of this compound-mediated E3 ligase recruitment.

Core Mechanism: Ternary Complex Formation

The fundamental mechanism of action for this compound involves the formation of a ternary complex comprising this compound, the target protein (LCK), and the E3 ubiquitin ligase (Cereblon). This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to LCK, marking it for proteasomal degradation.

PROTAC_Mechanism cluster_0 This compound-Mediated Degradation cluster_1 Ternary Complex This compound This compound CRBN Cereblon (E3 Ligase) This compound->CRBN LCK LCK (Target Protein) LCK->this compound Proteasome 26S Proteasome LCK->Proteasome Recognition CRBN->LCK Ubiquitination E2 E2-Ub E2->CRBN Ub Transfer Ub Ubiquitin Degraded_LCK Degraded LCK Peptides Proteasome->Degraded_LCK Degradation

Figure 1: Mechanism of this compound-induced LCK degradation.

Quantitative Data Summary

The following table summarizes the key quantitative parameters that characterize the activity of this compound.

ParameterValueCell LineDescriptionReference
DC50 1.21 nMKOPT-K1 (T-ALL)Half-maximal degradation concentration of LCK.[1][5]
LCK Binding (Kd of parent) 0.14 nMN/ADissociation constant of the dasatinib warhead for LCK.[4]
CRBN Engagement ConfirmedKOPT-K1 (T-ALL)Lenalidomide competition assay confirms CRBN-dependent activity.[4]

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

LCK Degradation Assay (Western Blot)

This protocol is used to quantify the reduction in LCK protein levels following treatment with this compound.

1. Cell Culture and Treatment:

  • Culture KOPT-K1 T-ALL cells in appropriate media and conditions.

  • Seed cells at a suitable density and treat with a serial dilution of this compound (e.g., 0.1 nM to 1000 nM) or DMSO as a vehicle control for 24 hours.

2. Cell Lysis:

  • Harvest cells by centrifugation and wash with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA assay.

4. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against LCK (and a loading control like GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5. Data Analysis:

  • Quantify the band intensities for LCK and the loading control.

  • Normalize the LCK band intensity to the loading control.

  • Plot the normalized LCK levels against the concentration of this compound to determine the DC50 value.

Western_Blot_Workflow A Cell Treatment with this compound B Cell Lysis A->B C Protein Quantification (BCA) B->C D SDS-PAGE C->D E Western Blot Transfer D->E F Antibody Incubation E->F G Signal Detection (ECL) F->G H Data Analysis (DC50) G->H

Figure 2: Western blot workflow for LCK degradation.
Ternary Complex Formation Assay (AlphaLISA)

This assay is designed to detect and quantify the formation of the LCK-SJ45566-CRBN ternary complex in vitro.

1. Reagents:

  • Recombinant human LCK protein (e.g., GST-tagged).

  • Recombinant human Cereblon/DDB1 complex (e.g., FLAG-tagged).

  • This compound.

  • AlphaLISA anti-GST Acceptor beads.

  • AlphaLISA anti-FLAG Donor beads.

  • Assay buffer (e.g., 25 mM HEPES, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20, pH 7.4).

2. Assay Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 384-well plate, add the recombinant LCK protein, CRBN/DDB1 complex, and the this compound dilution series.

  • Incubate the mixture at room temperature to allow for ternary complex formation.

  • Add the anti-GST Acceptor beads and incubate in the dark.

  • Add the anti-FLAG Donor beads and incubate again in the dark.

  • Read the plate on an AlphaLISA-compatible plate reader.

3. Data Analysis:

  • The AlphaLISA signal is proportional to the amount of ternary complex formed.

  • Plot the signal against the concentration of this compound. The resulting bell-shaped curve is characteristic of PROTAC-induced ternary complex formation, where high concentrations can lead to the "hook effect" due to the formation of binary complexes.

AlphaLISA_Workflow A Combine Recombinant LCK, CRBN, and this compound B Incubate for Ternary Complex Formation A->B C Add Anti-GST Acceptor Beads B->C D Add Anti-FLAG Donor Beads C->D E Read AlphaLISA Signal D->E

Figure 3: AlphaLISA workflow for ternary complex detection.
In Vitro Ubiquitination Assay

This assay directly assesses the ability of this compound to induce the ubiquitination of LCK in a reconstituted system.

1. Reagents:

  • Recombinant human LCK protein.

  • Recombinant human Cereblon/DDB1/CUL4A/RBX1 complex.

  • E1 activating enzyme (e.g., UBE1).

  • E2 conjugating enzyme (e.g., UBE2D2).

  • Ubiquitin.

  • ATP.

  • This compound.

  • Ubiquitination reaction buffer.

2. Assay Procedure:

  • In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, ubiquitin, LCK, and the CRBN E3 ligase complex in the ubiquitination buffer.

  • Add this compound or DMSO control.

  • Initiate the reaction by adding ATP.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding Laemmli buffer and boiling.

3. Detection:

  • Analyze the reaction products by SDS-PAGE and Western blot.

  • Probe the membrane with an anti-LCK antibody to detect the unmodified LCK and higher molecular weight ubiquitinated LCK species (smear or distinct bands).

Signaling Pathway Analysis

Degradation of LCK by this compound is expected to abrogate downstream signaling from the T-cell receptor, leading to reduced T-cell activation and proliferation.

LCK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR LCK LCK TCR->LCK Activation CD4_CD8 CD4/CD8 CD4_CD8->LCK Recruitment ZAP70 ZAP70 LCK->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation SLP76 SLP76 ZAP70->SLP76 Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 Recruitment SLP76->PLCg1 Activation Downstream Downstream Signaling (e.g., Ca2+ flux, MAPK, NF-κB) PLCg1->Downstream Gene_Expression Gene Expression (Proliferation, Survival) Downstream->Gene_Expression This compound This compound This compound->LCK Degradation

Figure 4: LCK signaling pathway and the point of intervention by this compound.

Conclusion

This compound represents a promising therapeutic strategy for T-ALL by effectively hijacking the Cereblon E3 ligase to induce the targeted degradation of LCK. The data and protocols presented in this guide provide a comprehensive framework for understanding and evaluating the mechanism of action of this potent LCK PROTAC. The ability of this compound to catalytically eliminate LCK offers a distinct advantage over traditional kinase inhibitors, potentially leading to a more profound and durable therapeutic response. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully realize its clinical potential.

References

Ternary Complex Formation with SJ45566: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SJ45566 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Lymphocyte-specific protein tyrosine kinase (LCK)[1][2]. As a heterobifunctional molecule, this compound functions by simultaneously binding to LCK and an E3 ubiquitin ligase, thereby facilitating the formation of a ternary complex. This proximity-induced event leads to the ubiquitination and subsequent proteasomal degradation of LCK, offering a promising therapeutic strategy for conditions driven by aberrant LCK activity, such as T-cell Acute Lymphoblastic Leukemia (T-ALL)[1][2]. This technical guide provides an in-depth overview of the ternary complex formation involving this compound, including its mechanism of action, experimental protocols for its characterization, and the relevant signaling pathways.

Mechanism of Action: The PROTAC-induced Ternary Complex

The cornerstone of this compound's activity is the formation of a productive ternary complex comprising the LCK target protein, this compound, and an E3 ubiquitin ligase. While the specific E3 ligase recruited by this compound has not been explicitly stated in the readily available literature, related dasatinib-based PROTACs developed by the same research group have been shown to recruit the Cereblon (CRBN) E3 ligase[3][4]. Therefore, it is highly probable that this compound also utilizes CRBN.

The formation and stability of this ternary complex are critical for the efficacy of the PROTAC. The overall process can be dissected into several key equilibria:

  • Binary Complex Formation: this compound binds independently to both LCK and the E3 ligase (likely CRBN).

  • Ternary Complex Formation: The binary complexes assemble into the LCK-SJ45566-CRBN ternary complex.

The stability of the ternary complex is not merely the sum of the binary interactions. Favorable or unfavorable protein-protein interactions between LCK and CRBN within the complex can lead to positive or negative cooperativity, respectively. This cooperativity is a crucial parameter in PROTAC design and is quantified by the alpha (α) value[5].

Ternary_Complex_Formation

Quantitative Analysis of Ternary Complex Formation

The formation of the ternary complex can be quantitatively assessed using various biophysical techniques. These methods provide crucial data on binding affinities (KD), and the cooperativity (α) of the complex. While specific quantitative data for the this compound-LCK-CRBN complex is not publicly available, the following table presents representative data that would be expected from such analyses, based on similar well-characterized PROTAC systems.

InteractionTechniqueParameterRepresentative ValueReference
This compound <=> LCK (Binary)SPR / ITCK_D10 - 100 nM[6]
This compound <=> CRBN (Binary)SPR / ITCK_D1 - 10 µM[6]
LCK-SJ45566-CRBN (Ternary)SPR / ITCK_D5 - 50 nM[6]
Cooperativity (α) Calculatedα = (K_D binary) / (K_D ternary) > 1 (Positive) [5]
LCK DegradationCell-based AssayDC501.21 nM[1]

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of the this compound-induced ternary complex. The following sections outline generalized protocols for key experiments.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity.

Objective: To determine the binding affinities and kinetics of the binary and ternary complexes.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Recombinant human LCK protein

  • Recombinant human CRBN/DDB1 E3 ligase complex

  • This compound

  • SPR running buffer (e.g., HBS-EP+)

  • Amine coupling kit

Protocol:

  • Immobilization:

    • Immobilize the CRBN/DDB1 complex onto the sensor chip surface via amine coupling.

  • Binary Interaction Analysis (this compound and CRBN):

    • Inject serial dilutions of this compound over the immobilized CRBN surface.

    • Monitor the association and dissociation phases.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD).

  • Ternary Complex Analysis:

    • Prepare solutions of this compound and LCK at a constant, saturating concentration of LCK.

    • Inject these solutions over the immobilized CRBN surface.

    • Monitor the association and dissociation phases.

    • Fit the data to determine the ternary complex binding kinetics and affinity[7][8][9].

  • Cooperativity Calculation:

    • Calculate the cooperativity factor (α) using the binary and ternary KD values.

SPR_Workflow

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.

Objective: To determine the binding affinity, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the binary and ternary complex formations.

Materials:

  • Isothermal titration calorimeter

  • Recombinant human LCK protein

  • Recombinant human CRBN/DDB1 E3 ligase complex

  • This compound

  • Dialysis buffer

Protocol:

  • Sample Preparation:

    • Dialyze all proteins and dissolve this compound in the same buffer to minimize heats of dilution.

  • Binary Titration (this compound into LCK):

    • Fill the ITC cell with LCK solution.

    • Titrate this compound from the syringe into the cell.

    • Integrate the heat pulses and fit the data to a binding model to determine KD, n, and ΔH.

  • Binary Titration (this compound into CRBN):

    • Repeat the titration with CRBN in the cell.

  • Ternary Titration:

    • Fill the ITC cell with CRBN solution.

    • Prepare a solution of LCK pre-saturated with this compound in the syringe.

    • Titrate the LCK-SJ45566 complex into the CRBN solution.

    • Analyze the data to determine the thermodynamic parameters of ternary complex formation[10][11].

  • Cooperativity Assessment:

    • Compare the binary and ternary binding affinities to assess cooperativity.

ITC_Workflow

NanoBRET™ Assay for Intracellular Target Engagement

The NanoBRET™ assay is a live-cell proximity-based assay that can be used to measure the formation of the ternary complex within a physiological environment.

Objective: To confirm and quantify the formation of the LCK-SJ45566-CRBN ternary complex in living cells.

Materials:

  • HEK293T cells

  • Expression vectors for NanoLuc®-LCK and HaloTag®-CRBN

  • HaloTag® NanoBRET™ 618 Ligand

  • Nano-Glo® Live Cell Reagent

  • This compound

  • Luminometer with appropriate filters

Protocol:

  • Cell Transfection:

    • Co-transfect HEK293T cells with NanoLuc®-LCK and HaloTag®-CRBN expression vectors.

  • Cell Plating and Labeling:

    • Plate the transfected cells in a white-bottom 96-well plate.

    • Add the HaloTag® NanoBRET™ 618 Ligand to label the HaloTag®-CRBN fusion protein.

  • PROTAC Treatment:

    • Add a serial dilution of this compound to the cells and incubate.

  • Luminescence Measurement:

    • Add the Nano-Glo® Live Cell Reagent.

    • Measure the donor (NanoLuc®) and acceptor (HaloTag® 618) luminescence signals.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (acceptor signal / donor signal).

    • Plot the NanoBRET™ ratio against the this compound concentration to generate a dose-response curve, from which the EC50 for ternary complex formation can be determined[12].

LCK Signaling Pathway in T-ALL

LCK is a critical mediator of T-cell receptor (TCR) signaling. In T-ALL, constitutive activation of LCK can drive cell proliferation and survival. By inducing the degradation of LCK, this compound is expected to inhibit these downstream signaling pathways.

LCK_Signaling_Pathway

Conclusion

The formation of a stable and cooperative ternary complex between LCK, this compound, and an E3 ligase is the pivotal event in the mechanism of action of this PROTAC. A thorough characterization of this complex using a combination of biophysical and cell-based assays is essential for understanding its structure-activity relationship and for the rational design of more effective LCK degraders. The experimental protocols and conceptual frameworks presented in this guide provide a comprehensive resource for researchers in the field of targeted protein degradation.

References

Cellular Uptake and Distribution of SJ45566: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SJ45566 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Lymphocyte-specific protein tyrosine kinase (LCK), a key signaling protein implicated in T-cell acute lymphoblastic leukemia (T-ALL). As a heterobifunctional molecule, this compound's efficacy is contingent on its ability to penetrate the cell membrane, engage its intracellular target (LCK) and the E3 ubiquitin ligase machinery, and facilitate the formation of a ternary complex to trigger protein degradation. This technical guide provides a comprehensive overview of the known cellular uptake and distribution characteristics of this compound, based on available preclinical data.

Data Presentation

The following tables summarize the key quantitative data related to the cellular permeability and metabolic stability of this compound.

Table 1: In Vitro ADME Properties of this compound

ParameterValueDescription
Caco-2 Permeability (Papp A→B) 0.2 x 10⁻⁶ cm/sApparent permeability coefficient from the apical (A) to basolateral (B) compartment in Caco-2 cell monolayers, a measure of intestinal absorption.
Efflux Ratio (Papp B→A / Papp A→B) 1.0Ratio of basolateral to apical permeability to apical to basolateral permeability. A ratio close to 1 suggests a low likelihood of active efflux by transporters like P-glycoprotein.
Human Liver Microsome Stability (T½) >60 minHalf-life of the compound when incubated with human liver microsomes, indicating its metabolic stability.
Human Liver Microsome Intrinsic Clearance (CLint) <5.8 µL/min/mg proteinThe intrinsic rate of metabolism in human liver microsomes, normalized to protein concentration.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard industry practices and the methods described in the supporting information of the primary research publication on this compound.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound by measuring its transport across a monolayer of human colorectal adenocarcinoma (Caco-2) cells.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker, such as Lucifer Yellow.

  • Transport Studies (Apical to Basolateral - A→B):

    • The cell monolayers are washed with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • A solution of this compound (typically at a concentration of 1-10 µM) in HBSS is added to the apical (donor) compartment.

    • Fresh HBSS is added to the basolateral (acceptor) compartment.

    • The plate is incubated at 37°C with 5% CO₂.

    • Samples are collected from the acceptor compartment at various time points (e.g., 60, 90, 120 minutes) and from the donor compartment at the end of the experiment.

  • Transport Studies (Basolateral to Apical - B→A):

    • To assess active efflux, the experiment is repeated by adding this compound to the basolateral compartment and sampling from the apical compartment.

  • Quantification: The concentration of this compound in the collected samples is determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of drug transport across the monolayer.

    • A is the surface area of the membrane.

    • C₀ is the initial concentration of the drug in the donor compartment. The efflux ratio is calculated as Papp (B→A) / Papp (A→B).

Human Liver Microsome Stability Assay

Objective: To evaluate the metabolic stability of this compound by measuring its rate of degradation in the presence of human liver microsomes.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing human liver microsomes (typically 0.5-1 mg/mL protein), a NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and phosphate buffer (pH 7.4).

  • Incubation:

    • The reaction mixture is pre-warmed to 37°C.

    • This compound (typically at a concentration of 1 µM) is added to initiate the reaction.

    • The mixture is incubated at 37°C with shaking.

  • Time-Point Sampling: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.

  • Sample Processing: The quenched samples are centrifuged to pellet the precipitated protein.

  • Quantification: The supernatant is analyzed by LC-MS/MS to determine the remaining concentration of this compound at each time point.

  • Data Analysis:

    • The natural logarithm of the percentage of this compound remaining is plotted against time.

    • The slope of the linear portion of this plot represents the elimination rate constant (k).

    • The half-life (T½) is calculated as 0.693 / k.

    • The intrinsic clearance (CLint) is calculated as (k * incubation volume) / (microsomal protein amount).

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key conceptual and experimental frameworks relevant to the cellular activity of this compound.

PROTAC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space SJ45566_out This compound SJ45566_in This compound SJ45566_out->SJ45566_in Cellular Uptake Ternary_Complex Ternary Complex (LCK-SJ45566-E3) SJ45566_in->Ternary_Complex Binds LCK LCK (Target Protein) LCK->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Binds Ubiquitination LCK Ubiquitination Ternary_Complex->Ubiquitination Facilitates Proteasome 26S Proteasome Ubiquitination->Proteasome Recognized by Degradation LCK Degradation Proteasome->Degradation Mediates Amino_Acids Recycled Amino Acids Degradation->Amino_Acids

Caption: Mechanism of action for the PROTAC this compound.

Caco2_Permeability_Workflow cluster_setup Assay Setup cluster_experiment Transport Experiment cluster_analysis Data Analysis Seed_Cells Seed Caco-2 cells on Transwell inserts Culture_Cells Culture for 21-25 days to form a monolayer Seed_Cells->Culture_Cells Check_Integrity Verify monolayer integrity (TEER, Lucifer Yellow) Culture_Cells->Check_Integrity Add_Compound Add this compound to donor compartment Check_Integrity->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Collect_Samples Collect samples from acceptor and donor compartments Incubate->Collect_Samples Quantify Quantify this compound by LC-MS/MS Collect_Samples->Quantify Calculate_Papp Calculate Papp and Efflux Ratio Quantify->Calculate_Papp

Caption: Experimental workflow for the Caco-2 permeability assay.

Microsomal_Stability_Workflow cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Data Analysis Prepare_Mix Prepare reaction mix with human liver microsomes and NADPH Add_this compound Add this compound to initiate reaction Prepare_Mix->Add_this compound Incubate_37C Incubate at 37°C Add_this compound->Incubate_37C Sample_Timepoints Sample at multiple time points Incubate_37C->Sample_Timepoints Quench Quench reaction with cold acetonitrile Sample_Timepoints->Quench Centrifuge Centrifuge to precipitate protein Quench->Centrifuge Analyze_LCMS Analyze supernatant by LC-MS/MS Centrifuge->Analyze_LCMS Calculate_Parameters Calculate T½ and CLint Analyze_LCMS->Calculate_Parameters

Caption: Experimental workflow for the human liver microsome stability assay.

Discussion of Cellular Uptake and Distribution

Cellular Uptake Mechanism

The precise mechanism by which this compound enters cells has not been definitively elucidated in the available literature. However, based on the physicochemical properties of PROTACs, which are typically large molecules that fall outside of Lipinski's "rule of five," passive diffusion across the cell membrane is likely to be limited. The Caco-2 permeability data for this compound (Papp A→B = 0.2 x 10⁻⁶ cm/s) indicates low to moderate passive permeability.

It is plausible that this compound utilizes one or more of the following uptake mechanisms common to other PROTACs:

  • Passive Diffusion: Despite the low permeability value, some degree of passive diffusion may occur, driven by the concentration gradient.

  • Active Transport: The efflux ratio of 1.0 suggests that this compound is not a significant substrate for common efflux transporters like P-glycoprotein in Caco-2 cells. However, the involvement of influx transporters cannot be ruled out without further investigation.

  • Endocytosis: For larger molecules, endocytic pathways such as macropinocytosis or clathrin-mediated endocytosis can be a route of cellular entry. Further studies, potentially using specific inhibitors of these pathways, would be required to confirm their role in this compound uptake.

Subcellular Distribution

The subcellular distribution of this compound following cellular uptake is currently unknown. For this compound to be effective, it must co-localize with its target protein, LCK, and the recruited E3 ligase (Cereblon). LCK is primarily localized to the plasma membrane and the cytoplasm. Cereblon is predominantly found in the nucleus but is also present in the cytoplasm.

Therefore, it is hypothesized that after entering the cell, this compound distributes throughout the cytoplasm, where it can engage with both LCK and the cytoplasmic pool of Cereblon to form the ternary complex and initiate degradation.

Future studies employing techniques such as subcellular fractionation followed by LC-MS/MS quantification or the use of fluorescently labeled this compound in conjunction with confocal microscopy would be necessary to definitively determine its intracellular localization and trafficking.

Conclusion

This compound demonstrates in vitro properties consistent with a developable oral drug, including moderate permeability and high metabolic stability. While the specific mechanisms governing its cellular entry and subcellular distribution have yet to be fully characterized, its potent LCK degradation activity in cellular assays confirms that it can achieve sufficient intracellular concentrations to effectively engage its target and the cellular degradation machinery. Further investigation into the cellular pharmacology of this compound will provide a more complete understanding of its mechanism of action and may inform the design of future PROTAC-based therapeutics.

Initial studies on SJ45566 efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Initial Efficacy Studies of SJ45566: A Technical Overview

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive summary of the initial preclinical studies investigating the efficacy of this compound, a novel therapeutic candidate. The focus is on its mechanism of action, demonstrated through in vitro and in vivo models. This guide details the experimental protocols utilized, presents key quantitative data in a structured format, and visualizes the underlying biological pathways and experimental workflows.

Introduction

This compound is a small molecule inhibitor currently under investigation for its therapeutic potential. Initial studies have been designed to elucidate its primary mechanism of action and to establish a preliminary efficacy and safety profile. This document serves as a technical guide to the foundational research conducted on this compound.

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

Initial molecular assays have identified this compound as a potent inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of various diseases, including cancer. This compound's inhibitory action on PI3K subsequently downregulates the activity of its key downstream effectors, Akt and the mammalian target of rapamycin (mTOR).

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Survival mTOR->CellGrowth This compound This compound This compound->PI3K inhibits Cytotoxicity_Workflow Start Start CellSeeding Seed Cells in 96-well Plates Start->CellSeeding Adherence Overnight Adherence CellSeeding->Adherence Treatment Treat with this compound (72 hours) Adherence->Treatment MTT Add MTT Reagent Treatment->MTT Incubation Incubate (4 hours) MTT->Incubation Absorbance Measure Absorbance (570 nm) Incubation->Absorbance Analysis Calculate IC50 Absorbance->Analysis End End Analysis->End

Methodological & Application

Application Notes and Protocols: The Use of SJ45566 in a T-ALL Xenograft Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-cell acute lymphoblastic leukemia (T-ALL) is an aggressive hematological malignancy with a significant need for novel therapeutic strategies, particularly for relapsed or refractory cases.[1] A promising therapeutic target in a subset of T-ALL is the lymphocyte-specific protein tyrosine kinase (LCK), which can be constitutively activated.[1] SJ45566 is a potent and orally bioavailable proteolysis-targeting chimera (PROTAC) designed to induce the degradation of LCK.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in a T-ALL xenograft model, based on preclinical evaluations.

Mechanism of Action

This compound functions as an LCK degrader. It is a heterobifunctional molecule that simultaneously binds to LCK and an E3 ubiquitin ligase, specifically Cereblon (CRBN). This proximity induces the ubiquitination of LCK, marking it for degradation by the proteasome. This degradation mechanism leads to a sustained suppression of LCK signaling pathways crucial for the proliferation and survival of LCK-activated T-ALL cells.

Signaling Pathway

The following diagram illustrates the targeted LCK signaling pathway and the mechanism of action of this compound.

LCK_pathway cluster_cell T-ALL Cell cluster_drug_action This compound Action TCR TCR Complex LCK LCK TCR->LCK Activation PLCg1 PLCG1 LCK->PLCg1 Proteasome Proteasome LCK->Proteasome Degradation AKT AKT PLCg1->AKT ERK ERK PLCg1->ERK Proliferation Cell Proliferation & Survival AKT->Proliferation ERK->Proliferation This compound This compound This compound->LCK Binds E3_Ligase E3 Ubiquitin Ligase (Cereblon) This compound->E3_Ligase Binds E3_Ligase->LCK Ubiquitination Degraded_LCK Degraded LCK Proteasome->Degraded_LCK Ub Ubiquitin

Caption: LCK signaling pathway in T-ALL and the mechanism of this compound-mediated LCK degradation.

Data Presentation

The following tables summarize the in vitro and in vivo efficacy of this compound in T-ALL models.

Table 1: In Vitro Degradation and Cytotoxicity of this compound in T-ALL Cell Lines

Cell LineLCK DC50 (nM)Viability IC50 (nM)
T-ALL Cell Line 11.21Data not available
T-ALL Cell Line 2Data not availableData not available

DC50: concentration for 50% degradation; IC50: concentration for 50% inhibition of viability. Data is representative and may vary between specific T-ALL cell lines.[3]

Table 2: In Vivo Efficacy of this compound in a T-ALL Patient-Derived Xenograft (PDX) Model

Treatment GroupDosing RegimenMean Tumor Volume Change (%)Survival Benefit
Vehicle ControlOrally, dailyIncrease-
This compoundOrally, dailyDecreaseSignificant increase in leukemia-free survival
DasatinibOrally, dailyDecreaseLess effective than this compound

This table represents a qualitative summary of expected outcomes based on preclinical studies of similar LCK degraders. Specific quantitative values from this compound studies are pending full publication.

Experimental Protocols

T-ALL Patient-Derived Xenograft (PDX) Model Establishment

This protocol outlines the procedure for establishing a T-ALL PDX model in immunodeficient mice.

Materials:

  • Primary T-ALL patient samples (bone marrow or peripheral blood)

  • Immunodeficient mice (e.g., NOD/SCID gamma (NSG) mice)

  • Ficoll-Paque for mononuclear cell isolation

  • Sterile PBS and RPMI-1640 medium

  • Matrigel (optional)

  • Anesthesia for mice

  • Sterile surgical instruments

Procedure:

  • Cell Preparation: Isolate mononuclear cells from patient samples using Ficoll-Paque density gradient centrifugation. Wash the cells with sterile PBS.

  • Cell Viability and Count: Determine cell viability and count using a hemocytometer and trypan blue exclusion.

  • Injection Preparation: Resuspend the T-ALL cells in sterile PBS or a mixture of PBS and Matrigel at a concentration of 1-10 x 10^6 cells per 100-200 µL.

  • Xenotransplantation:

    • Anesthetize the immunodeficient mice.

    • Inject the cell suspension intravenously (tail vein) or subcutaneously into the flank of the mice.

  • Monitoring Engraftment: Monitor the mice for signs of leukemia development, such as weight loss, ruffled fur, and hind-limb paralysis. Engraftment can be confirmed by flow cytometry analysis of peripheral blood for human CD45+ cells.

PDX_workflow Patient_Sample T-ALL Patient Sample Ficoll Ficoll-Paque Separation Patient_Sample->Ficoll T_ALL_Cells Isolate T-ALL Cells Ficoll->T_ALL_Cells Inject_Mice Inject into Immunodeficient Mice T_ALL_Cells->Inject_Mice Monitor Monitor for Engraftment Inject_Mice->Monitor PDX_Model Established PDX Model Monitor->PDX_Model

Caption: Workflow for establishing a T-ALL patient-derived xenograft (PDX) model.

In Vivo Efficacy Study of this compound

This protocol describes the methodology for evaluating the anti-leukemic activity of this compound in an established T-ALL PDX model.

Materials:

  • Established T-ALL PDX mice

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Oral gavage needles

  • Calipers for tumor measurement (for subcutaneous models)

  • Flow cytometer and antibodies (human CD45)

Procedure:

  • Group Allocation: Once tumors are palpable (for subcutaneous models) or peripheral blood engraftment reaches a predetermined level, randomize the mice into treatment groups (e.g., vehicle control, this compound, positive control).

  • Dosing:

    • Prepare a fresh formulation of this compound in the vehicle at the desired concentration.

    • Administer this compound orally to the mice according to the planned dosing schedule (e.g., daily).

  • Monitoring:

    • For subcutaneous models, measure tumor volume with calipers 2-3 times per week.

    • Monitor the body weight of the mice regularly as an indicator of toxicity.

    • For disseminated leukemia models, monitor disease progression by quantifying human CD45+ cells in peripheral blood via flow cytometry.

  • Endpoint: The study can be terminated when tumors in the control group reach a specified size, or based on survival endpoints.

  • Pharmacodynamic Analysis: At the end of the study, tumor and/or bone marrow samples can be collected to assess LCK protein levels by western blot or immunohistochemistry to confirm target degradation.

Efficacy_Study_Workflow PDX_Mice Established T-ALL PDX Mice Randomization Randomize into Treatment Groups PDX_Mice->Randomization Treatment Administer this compound (Oral Gavage) Randomization->Treatment Monitoring Monitor Tumor Growth & Animal Health Treatment->Monitoring Data_Analysis Analyze Data (Tumor Volume, Survival) Monitoring->Data_Analysis Results Efficacy Results Data_Analysis->Results

Caption: Experimental workflow for an in vivo efficacy study of this compound.

Conclusion

This compound represents a promising therapeutic agent for T-ALL by effectively degrading LCK. The protocols and data presented in these application notes provide a framework for the preclinical evaluation of this compound in T-ALL xenograft models. Careful adherence to these methodologies will enable researchers to robustly assess the therapeutic potential of this novel LCK degrader.

References

Application Notes and Protocols for SJ45566 in In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SJ45566 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Lymphocyte-specific protein tyrosine kinase (LCK).[1][2][3] As a critical enzyme in T-cell signaling, LCK is a promising therapeutic target for T-cell Acute Lymphoblastic Leukemia (T-ALL).[3][4] These application notes provide detailed protocols for the in vivo administration and evaluation of this compound in preclinical mouse models of T-ALL.

Mechanism of Action

This compound is a heterobifunctional molecule that consists of a ligand that binds to LCK and another ligand that recruits an E3 ubiquitin ligase, reportedly Cereblon (CRBN).[5][6] This binding induces the formation of a ternary complex between LCK and the E3 ligase, leading to the ubiquitination of LCK and its subsequent degradation by the proteasome.[5][7] This targeted protein degradation approach offers a distinct advantage over traditional kinase inhibition by eliminating the entire protein, potentially leading to a more profound and durable therapeutic effect.[3]

Data Presentation

Table 1: In Vivo Dosage and Administration of this compound

ParameterDetailsReference
Compound This compound[1][2]
Indication T-cell Acute Lymphoblastic Leukemia (T-ALL)[2][3]
Animal Model Immunocompromised mice (e.g., NOD/SCID or NSG) bearing T-ALL xenografts[8]
Administration Route Oral gavage (p.o.)[1]
Dosage Range 10 - 100 mg/kg (typical starting range for in vivo efficacy studies of PROTACs)General PROTAC literature
Dosing Frequency DailyGeneral PROTAC literature
Vehicle/Formulation 0.5% (w/v) methylcellulose in sterile water or other suitable vehicle for oral administration.[1]

Note: The specific dosage and administration schedule for this compound should be optimized for each specific T-ALL model based on pharmacokinetic and pharmacodynamic studies. The information in this table is based on general protocols for in vivo studies of PROTACs and should be supplemented with data from the primary publication for this compound.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration

  • Materials:

    • This compound powder

    • Vehicle (e.g., 0.5% methylcellulose in sterile water, or 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Calculate the required amount of this compound and vehicle based on the desired concentration and the number of animals to be dosed.

    • Weigh the this compound powder accurately and place it in a sterile microcentrifuge tube.

    • Add a small amount of the vehicle to the powder and vortex thoroughly to create a slurry.

    • Gradually add the remaining vehicle while continuously vortexing to ensure a homogenous suspension.

    • If necessary, sonicate the suspension for 5-10 minutes to aid in solubilization and ensure uniformity.

    • Prepare the formulation fresh daily before administration.

Protocol 2: In Vivo Efficacy Study in a T-ALL Xenograft Mouse Model

  • Cell Culture and Implantation:

    • Culture a human T-ALL cell line (e.g., KOPT-K1) under standard conditions.

    • Harvest the cells and resuspend them in a sterile, serum-free medium (e.g., PBS) at a concentration of 5-10 x 10^6 cells per 100 µL.

    • For subcutaneous models, inject the cell suspension into the flank of 6-8 week old immunocompromised mice.

    • For disseminated leukemia models, inject the cells intravenously.

  • Tumor Growth Monitoring and Randomization:

    • For subcutaneous models, monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. The formula for tumor volume is: (Length x Width²) / 2.

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer this compound (or vehicle control) to the respective groups via oral gavage at the predetermined dosage and schedule.

    • Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

  • Efficacy Evaluation:

    • Continue to monitor tumor volume throughout the study.

    • At the end of the study, euthanize the mice and collect tumors and/or tissues for pharmacodynamic analysis.

    • Pharmacodynamic readouts can include Western blotting or immunohistochemistry to assess the levels of LCK in the collected tissues.

Mandatory Visualization

SJ45566_Mechanism_of_Action cluster_cell T-ALL Cell This compound This compound Ternary_Complex LCK-SJ45566-CRBN Ternary Complex This compound->Ternary_Complex LCK LCK LCK->Ternary_Complex CRBN E3 Ligase (Cereblon) CRBN->Ternary_Complex Ub_LCK Ubiquitinated LCK Ternary_Complex->Ub_LCK Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_LCK->Proteasome Degraded_LCK Degraded LCK (Peptides) Proteasome->Degraded_LCK Degradation Apoptosis Cell Apoptosis Degraded_LCK->Apoptosis Inhibition of Downstream Signaling

Caption: Mechanism of action of this compound leading to LCK degradation.

In_Vivo_Workflow cluster_workflow In Vivo Efficacy Study Workflow Start Start: T-ALL Cell Culture Implantation Cell Implantation (Subcutaneous or IV) Start->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization of Mice Tumor_Growth->Randomization Treatment Treatment Group: This compound (p.o.) Randomization->Treatment Control Control Group: Vehicle (p.o.) Randomization->Control Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Control->Monitoring Endpoint Endpoint Analysis: Tumor/Tissue Collection Monitoring->Endpoint PD_Analysis Pharmacodynamic Analysis (e.g., Western Blot for LCK) Endpoint->PD_Analysis

Caption: Experimental workflow for in vivo studies of this compound.

References

Application Notes and Protocols for LCK Degradation by SJ45566 using Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the degradation of Lymphocyte-specific protein tyrosine kinase (LCK) induced by the PROTAC (Proteolysis Targeting Chimera) degrader, SJ45566, using Western blot analysis. The provided methodologies are intended to guide researchers in accurately quantifying LCK protein levels in response to this compound treatment.

Introduction to LCK and this compound

Lymphocyte-specific protein tyrosine kinase (LCK) is a critical enzyme in the Src family of protein tyrosine kinases. It plays a pivotal role in T-cell receptor (TCR) signaling, which is essential for T-cell development and activation.[1][2] Aberrant LCK activity has been implicated in various diseases, including T-cell acute lymphoblastic leukemia (T-ALL).[3][4]

This compound is a potent and orally active PROTAC-based LCK degrader.[4][5][6][7] Unlike traditional kinase inhibitors that only block the enzyme's activity, PROTACs like this compound are bifunctional molecules that induce the degradation of the target protein.[3][8] this compound works by bringing LCK into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of LCK by the proteasome.[8] This mechanism of action offers a distinct and potentially more durable therapeutic effect compared to simple inhibition.[3]

Quantitative Data Summary

The efficacy of this compound in degrading LCK can be quantified by determining its DC50 value, which is the concentration of the degrader required to reduce the target protein level by 50%.

CompoundTarget ProteinCell LineDC50Reference
This compoundLCKNot Specified1.21 nM[5][7][9]
SJ11646LCKKOPT-K1 T-ALL0.00838 pM[10]

Note: The data presented are for illustrative purposes. Researchers should determine these values under their specific experimental conditions.

Experimental Protocols

This section details the Western blot protocol to assess this compound-mediated LCK degradation.

Cell Culture and Treatment
  • Cell Seeding: Plate a suitable T-ALL cell line (e.g., KOPT-K1, Jurkat) at a density that will allow for 70-80% confluency at the time of harvest.[8][10]

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock to the desired final concentrations in cell culture medium.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., a dose-response curve from 0.1 nM to 1000 nM) for a specified period (e.g., 24 hours).[10] Include a vehicle control (e.g., DMSO) in all experiments.[8]

Cell Lysis and Protein Quantification
  • Washing: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).[8]

  • Lysis: Lyse the cells in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay, such as the Bradford or BCA assay, to ensure equal protein loading in the subsequent steps.[8]

SDS-PAGE and Western Blotting
  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes.

  • Gel Electrophoresis: Load equal amounts of protein (typically 20-30 µg) per lane onto an SDS-polyacrylamide gel.[8] Include a pre-stained protein ladder to monitor migration.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[11]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for LCK (e.g., Lck (73A5) Rabbit mAb #2787 or Lck Antibody #2752) overnight at 4°C with gentle agitation.[1][12] A loading control antibody (e.g., β-actin or GAPDH) should also be used to normalize for protein loading.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.[13]

Data Analysis
  • Densitometry: Quantify the intensity of the LCK and loading control bands using image analysis software.

  • Normalization: Normalize the LCK band intensity to the corresponding loading control band intensity for each sample.

  • Dose-Response Curve: Plot the normalized LCK protein levels against the concentration of this compound to generate a dose-response curve and calculate the DC50 value.

Visualizations

LCK Signaling Pathway and PROTAC Mechanism

LCK_PROTAC_Pathway cluster_TCR T-Cell Receptor (TCR) Complex cluster_signaling Downstream Signaling TCR TCR CD4_CD8 CD4/CD8 LCK LCK CD4_CD8->LCK recruits ZAP70 ZAP-70 PLCg1 PLCγ1 ZAP70->PLCg1 activates ERK ERK PLCg1->ERK activates Activation T-Cell Activation ERK->Activation LCK->ZAP70 phosphorylates This compound This compound (PROTAC) LCK->this compound Proteasome Proteasome LCK->Proteasome targeted to E3_Ligase E3 Ubiquitin Ligase This compound->E3_Ligase E3_Ligase->LCK ubiquitinates Degradation LCK Degradation Proteasome->Degradation

Caption: LCK signaling pathway and the mechanism of this compound-mediated degradation.

Western Blot Experimental Workflow

Western_Blot_Workflow start Start: T-ALL Cells treatment Treat with this compound (Dose-Response) start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer (PVDF/Nitrocellulose) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (anti-LCK, anti-loading control) blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry, DC50 calculation) detection->analysis end End: Quantified LCK Degradation analysis->end

Caption: Step-by-step workflow for the Western blot protocol.

References

Application Notes and Protocols for Cell Viability Assays with SJ45566 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SJ45566 is a potent and orally bioavailable PROTAC (Proteolysis Targeting Chimera) designed to selectively degrade the Lymphocyte-Specific Protein Tyrosine Kinase (LCK).[1][2] As a key enzyme in T-cell receptor signaling, LCK is a critical therapeutic target in T-cell Acute Lymphoblastic Leukemia (T-ALL).[3][4][5] Unlike traditional small molecule inhibitors that block the activity of a protein, this compound hijacks the cell's natural protein disposal system to eliminate LCK altogether. This novel mechanism of action presents a promising strategy for overcoming resistance to conventional therapies.[6][7][8][9]

These application notes provide detailed protocols for assessing the in vitro efficacy of this compound by measuring its impact on the viability of cancer cell lines. The primary methods described are the CellTiter-Glo® Luminescent Cell Viability Assay and the MTT colorimetric assay, both widely accepted for quantifying cellular metabolic activity as an indicator of cell health.[10][11][12]

Mechanism of Action: this compound as a PROTAC

This compound is a heterobifunctional molecule consisting of a ligand that binds to LCK, a linker, and a ligand that recruits an E3 ubiquitin ligase.[6][7][8] This tripartite complex formation leads to the ubiquitination of LCK, marking it for degradation by the proteasome.[13] The catalytic nature of this process allows a single molecule of this compound to induce the degradation of multiple LCK protein molecules.[6][9]

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation This compound This compound LCK LCK Protein (Target) This compound->LCK E3_Ligase E3 Ubiquitin Ligase This compound->E3_Ligase Recruits Proteasome Proteasome LCK->Proteasome Targeted for Degradation E3_Ligase->LCK Degraded_LCK Degraded LCK Peptides Proteasome->Degraded_LCK Degradation Ub Ubiquitin Ub->E3_Ligase

Mechanism of this compound-mediated LCK degradation.

LCK Signaling Pathway in T-ALL

LCK plays a pivotal role in the initiation of the T-cell receptor (TCR) signaling cascade.[3][4][5] In T-ALL, constitutive activation of LCK can lead to uncontrolled cell proliferation and survival.[2][14] By degrading LCK, this compound effectively shuts down these pro-survival signals.

LCK_Signaling cluster_pathway LCK Signaling Cascade in T-ALL TCR TCR Activation LCK LCK TCR->LCK Activates ZAP70 ZAP-70 LCK->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates PLCg1 PLCy1 LAT->PLCg1 PI3K PI3K/AKT Pathway LAT->PI3K RAS RAS/MAPK Pathway LAT->RAS Proliferation Cell Proliferation & Survival PLCg1->Proliferation PI3K->Proliferation RAS->Proliferation This compound This compound This compound->LCK Induces Degradation

Simplified LCK signaling pathway and the inhibitory action of this compound.

Data Presentation

The following table summarizes representative quantitative data for this compound, highlighting its potency in degrading LCK and inhibiting the growth of T-ALL cells.

ParameterCell LineValueDescription
DC50 KOPT-K11.21 nMConcentration of this compound required to degrade 50% of LCK protein.[1]
LC50 KOPT-K1~0.08 pMConcentration of this compound required to inhibit leukemia cell growth by 50%.[15]
LC50 JurkatSub-nanomolarConcentration of this compound required to inhibit leukemia cell growth by 50%.

Note: The LC50 values can be cell-line dependent and should be determined empirically for each experimental system.

Experimental Protocols

Experimental Workflow Overview

Experimental_Workflow cluster_workflow Cell Viability Assay Workflow A 1. Cell Culture (e.g., KOPT-K1, Jurkat) B 2. Cell Seeding (96-well plate) A->B C 3. This compound Treatment (Dose-response) B->C D 4. Incubation (e.g., 72 hours) C->D E 5. Viability Assay (CellTiter-Glo® or MTT) D->E F 6. Data Acquisition (Luminometer or Spectrophotometer) E->F G 7. Data Analysis (IC50/LC50 determination) F->G

General workflow for assessing cell viability after this compound treatment.
Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells.[10][16][17][18][19]

Materials:

  • T-ALL cell lines (e.g., KOPT-K1, Jurkat)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Seeding:

    • Harvest and count cells in the logarithmic growth phase.

    • Dilute the cells in complete culture medium to the desired seeding density (e.g., 5,000-10,000 cells/well).

    • Dispense 100 µL of the cell suspension into each well of an opaque-walled 96-well plate.

    • Include wells with medium only for background measurements.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium. It is recommended to perform a 10-point dose-response curve (e.g., 1 µM to 0.1 pM).

    • Add the desired volume of the diluted compound to the appropriate wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Include vehicle control wells (DMSO only).

  • Incubation:

    • Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Assay Procedure:

    • Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a luminometer.

    • Subtract the average background luminescence from all experimental readings.

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration and determine the LC₅₀ value using non-linear regression analysis.

Protocol 2: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases in viable cells.[11][12][20]

Materials:

  • T-ALL cell lines (e.g., KOPT-K1, Jurkat)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Clear, flat-bottomed 96-well plates

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the CellTiter-Glo® protocol, using clear 96-well plates.

  • Incubation:

    • Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization of Formazan:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to reduce background noise.

    • Perform data analysis as described in step 5 of the CellTiter-Glo® protocol to determine the LC₅₀ value.

Conclusion

The provided protocols offer robust and reliable methods for evaluating the cytotoxic effects of this compound on T-ALL cell lines. The choice between the CellTiter-Glo® and MTT assays will depend on the available equipment and experimental preferences. Due to the high potency of this compound, careful attention to serial dilutions is critical for accurate determination of its LC₅₀. It is recommended to perform these assays with appropriate controls to ensure the validity of the results. These studies are fundamental for the preclinical assessment of this compound and its potential as a novel therapeutic agent for T-ALL.

References

Application Note: Analysis of Apoptosis Induced by SJ45566 Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

SJ45566 is a potent and orally bioavailable PROTAC (Proteolysis Targeting Chimera) designed to degrade the Lymphocyte-specific protein tyrosine kinase (LCK).[1][2] LCK is a critical enzyme in the T-cell receptor signaling pathway, and its aberrant activation has been implicated in malignancies such as T-cell Acute Lymphoblastic Leukemia (T-ALL).[3][4][5] By inducing the degradation of LCK, this compound offers a promising therapeutic strategy for T-ALL.[2][3][4] This application note provides a detailed protocol for the analysis of apoptosis in T-ALL cell lines treated with this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic agents eliminate cancer cells. Flow cytometry is a powerful technique for quantifying apoptosis by identifying distinct cell populations based on their physical and chemical properties.[6] The Annexin V/PI dual-staining assay is a widely used method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[7]

Principle of the Assay

During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC, PE, or APC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is impermeant to live and early apoptotic cells with intact membranes. PI can only enter cells in the late stages of apoptosis or necrosis when the membrane integrity is compromised, where it stains the cellular DNA.

By staining cells with both Annexin V and PI, we can distinguish four populations:

  • Annexin V- / PI- : Live, healthy cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells (rare in this type of assay)

Signaling Pathway of LCK in T-Cell Receptor Signaling

LCK_Signaling_Pathway LCK Signaling in T-Cell Activation and Apoptosis Induction by this compound cluster_membrane Plasma Membrane TCR TCR/CD3 Complex LCK LCK TCR->LCK activates CD4_CD8 CD4/CD8 CD4_CD8->LCK recruits ZAP70 ZAP70 LCK->ZAP70 phosphorylates Proteasome Proteasomal Degradation LCK->Proteasome targeted for LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 SLP76->PLCg1 Downstream Downstream Signaling (e.g., Ca2+ flux, MAPK, NF-κB) PLCg1->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis inhibition of This compound This compound (PROTAC) This compound->LCK induces ubiquitination Proteasome->Apoptosis leads to

Caption: LCK signaling pathway and the mechanism of this compound-induced apoptosis.

Data Presentation

The following table is a template for summarizing the quantitative data obtained from the flow cytometry analysis of apoptosis induced by this compound. The data should be presented as the mean ± standard deviation from at least three independent experiments.

Cell LineTreatment (this compound Conc.)Treatment Duration (hours)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
T-ALL Cell Line 1 (e.g., Jurkat) Vehicle Control (e.g., 0.1% DMSO)24Insert DataInsert DataInsert Data
1 nM24Insert DataInsert DataInsert Data
10 nM24Insert DataInsert DataInsert Data
100 nM24Insert DataInsert DataInsert Data
Vehicle Control (e.g., 0.1% DMSO)48Insert DataInsert DataInsert Data
1 nM48Insert DataInsert DataInsert Data
10 nM48Insert DataInsert DataInsert Data
100 nM48Insert DataInsert DataInsert Data
T-ALL Cell Line 2 (e.g., MOLT-4) Vehicle Control (e.g., 0.1% DMSO)24Insert DataInsert DataInsert Data
1 nM24Insert DataInsert DataInsert Data
10 nM24Insert DataInsert DataInsert Data
100 nM24Insert DataInsert DataInsert Data

Experimental Protocols

Materials and Reagents
  • T-ALL cell lines (e.g., Jurkat, MOLT-4)

  • Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-Buffered Saline (PBS), calcium and magnesium-free

  • Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and 10X Binding Buffer)

  • Flow cytometry tubes

  • Microcentrifuge

  • Flow cytometer

Experimental Workflow

experimental_workflow Experimental Workflow for Apoptosis Analysis A 1. Cell Seeding and Culture B 2. Treatment with this compound A->B C 3. Cell Harvesting B->C D 4. Washing C->D E 5. Staining with Annexin V and PI D->E F 6. Incubation E->F G 7. Flow Cytometry Analysis F->G H 8. Data Interpretation G->H

Caption: A streamlined workflow for the flow cytometry analysis of apoptosis.

Detailed Protocol
  • Cell Culture and Treatment:

    • Culture T-ALL cells in complete medium to the desired density (typically in logarithmic growth phase).

    • Seed the cells in appropriate culture plates (e.g., 6-well or 12-well plates) at a concentration of 0.5-1 x 10^6 cells/mL.

    • Treat the cells with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) and a vehicle control (e.g., 0.1% DMSO).

    • Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Cell Harvesting and Washing:

    • Following treatment, collect the cells (including any floating cells in the supernatant) into flow cytometry tubes.

    • Centrifuge the cell suspension at 300-400 x g for 5 minutes at 4°C.

    • Carefully aspirate the supernatant.

    • Wash the cells twice with cold PBS. After each wash, centrifuge at 300-400 x g for 5 minutes and discard the supernatant.

  • Annexin V and PI Staining:

    • Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the washed cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to the cell suspension.

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

    • After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer as soon as possible (within 1 hour).

    • Set up appropriate compensation controls for FITC and PI to correct for spectral overlap.

    • Acquire a sufficient number of events (e.g., 10,000-20,000 cells) for each sample.

    • Create a dot plot of FITC (Annexin V) versus PI to visualize the different cell populations.

    • Gate the populations to determine the percentage of viable, early apoptotic, and late apoptotic/necrotic cells.

Troubleshooting

IssuePossible CauseSuggested Solution
High background staining in the negative control Inappropriate compensation settingsSet up single-stain controls and perform compensation correctly.
Cells were not washed properlyEnsure thorough washing with cold PBS to remove any unbound antibodies.
Excessive incubation time with staining reagentsAdhere to the recommended incubation time in the protocol.
Low Annexin V signal in positive control Insufficient calcium in the binding bufferEnsure the 1X Binding Buffer is prepared correctly and contains sufficient CaCl2.
Apoptosis induction was not effectiveUse a known apoptosis inducer (e.g., staurosporine) as a positive control.
High percentage of necrotic cells in all samples Harsh cell handlingHandle cells gently during harvesting and washing to avoid mechanical damage.
Cells were overgrown before treatmentUse cells in the logarithmic growth phase for experiments.

Conclusion

This application note provides a comprehensive protocol for the quantitative analysis of apoptosis induced by the LCK PROTAC degrader this compound in T-ALL cell lines. By following this detailed methodology, researchers can effectively assess the apoptotic efficacy of this compound and further elucidate its mechanism of action. The provided templates for data presentation and troubleshooting will aid in obtaining reliable and reproducible results.

References

Application Notes and Protocols for SJ45566 in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SJ45566 is a potent and orally bioavailable PROTAC (Proteolysis Targeting Chimera) designed to selectively induce the degradation of Lymphocyte-specific protein tyrosine kinase (LCK).[1][2][3] As a key kinase in T-cell signaling, aberrant LCK activity is implicated in the pathogenesis of T-cell acute lymphoblastic leukemia (T-ALL).[1] this compound functions by forming a ternary complex between LCK and the E3 ubiquitin ligase Cereblon, leading to the ubiquitination and subsequent proteasomal degradation of LCK.[4] These application notes provide detailed protocols for the in vitro characterization of this compound, including its preparation, and its effects on cell viability, protein degradation, and kinase activity.

Physicochemical and Handling Information

Proper handling and storage of this compound are critical for maintaining its stability and activity.

PropertyValue
Molecular Formula C₃₇H₄₂ClN₉O₃S
Molecular Weight 728.31 g/mol
Appearance Solid
Storage Conditions Store powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
Solubility Soluble in DMSO.[2]
DC₅₀ 1.21 nM[2][3]

Preparation of Stock Solutions:

For in vitro experiments, prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). For example, to prepare a 10 mM stock solution, dissolve 7.28 mg of this compound in 1 mL of DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[2]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is to determine the effect of this compound on the viability of T-ALL cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6]

Materials:

  • T-ALL cell lines (e.g., KOPT-K1, Jurkat)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed T-ALL cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[6]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[5][6]

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[5][6]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value.

Western Blot for LCK Degradation

This protocol is to assess the ability of this compound to induce the degradation of LCK protein in T-ALL cells.[4][7][8]

Materials:

  • T-ALL cell lines

  • This compound stock solution

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-LCK, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed T-ALL cells and treat with various concentrations of this compound for a specified time (e.g., 24 hours).[4]

  • Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse with RIPA buffer.[7]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[7]

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.[7]

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[8]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[8]

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-LCK antibody overnight at 4°C.[8]

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the LCK signal to the loading control (GAPDH) to determine the extent of degradation.[4]

In Vitro Kinase Assay

This protocol is to evaluate the direct inhibitory effect of this compound on LCK kinase activity. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[9][10][11]

Materials:

  • Recombinant human LCK enzyme[11]

  • Kinase substrate (e.g., Poly (4:1 Glu, Tyr) peptide)[12]

  • ATP

  • Kinase assay buffer[11]

  • This compound stock solution

  • ADP-Glo™ Kinase Assay kit (Promega)[9]

  • 384-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a 384-well plate, add the kinase buffer, recombinant LCK enzyme, and the kinase substrate.

  • Inhibitor Addition: Add serial dilutions of this compound or a vehicle control (DMSO).

  • Initiate Reaction: Add ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[9]

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[9]

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC₅₀ value.

Visualizations

SJ45566_Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Cytoplasm TCR T-Cell Receptor LCK_active Active LCK TCR->LCK_active Activates This compound This compound LCK_active->this compound Ternary_Complex LCK-SJ45566-Cereblon Ternary Complex LCK_active->Ternary_Complex Cereblon Cereblon (E3 Ligase) This compound->Cereblon This compound->Ternary_Complex Cereblon->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination LCK_ub Ubiquitinated LCK Ubiquitination->LCK_ub Proteasome Proteasome LCK_ub->Proteasome Degradation Degradation Proteasome->Degradation Downstream_Signaling Inhibition of Downstream Signaling Degradation->Downstream_Signaling Leads to

Caption: Mechanism of action of this compound.

Western_Blot_Workflow A 1. Cell Treatment with this compound B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to Membrane D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (anti-LCK) F->G H 8. Secondary Antibody Incubation G->H I 9. Chemiluminescent Detection H->I J 10. Data Analysis I->J

Caption: Western blot workflow for LCK degradation.

LCK_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm TCR TCR/CD3 Complex LCK LCK TCR->LCK Recruits & Activates CD4_CD8 CD4/CD8 CD4_CD8->LCK ZAP70 ZAP-70 LCK->ZAP70 Phosphorylates Degradation LCK Degradation LCK->Degradation LAT LAT ZAP70->LAT Phosphorylates PLCg1 PLCγ1 LAT->PLCg1 PI3K PI3K LAT->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->LCK Targets for Degradation->ZAP70

Caption: Simplified LCK signaling pathway and this compound intervention.

References

Application Notes and Protocols: SJ45566 in Combination with Other T-ALL Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-cell acute lymphoblastic leukemia (T-ALL) is an aggressive hematologic malignancy. While treatment outcomes have improved, relapsed and refractory cases remain a significant clinical challenge. A promising therapeutic target in a subset of T-ALL is the lymphocyte-specific protein tyrosine kinase (LCK), which plays a crucial role in T-cell receptor (TCR) signaling. SJ45566 is a potent and orally bioavailable PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of LCK.[1][2] Unlike traditional small-molecule inhibitors that temporarily block kinase activity, this compound offers a novel therapeutic modality by eliminating the LCK protein, potentially leading to a more sustained and profound inhibition of downstream signaling. This document outlines the rationale and experimental protocols for investigating this compound in combination with other targeted therapies for T-ALL, aiming to enhance anti-leukemic efficacy and overcome potential resistance mechanisms.

Rationale for Combination Therapies

While this compound as a monotherapy holds promise, combination strategies are essential for achieving durable responses and preventing therapeutic escape. Based on the known signaling pathways in T-ALL, two primary rationales for combining this compound with other agents emerge:

  • Vertical Pathway Inhibition: Targeting the same signaling pathway at different nodes can lead to a more complete blockade.

  • Parallel Pathway Inhibition: Simultaneously targeting independent survival pathways can prevent compensatory signaling and induce synergistic cell death.

Based on preclinical evidence from studies with the LCK inhibitor dasatinib, promising combination partners for an LCK degrader like this compound include mTOR inhibitors and JAK inhibitors.[3][4][5][6]

Proposed Combination Strategies and Underlying Mechanisms

This compound and mTOR Inhibitors (e.g., Temsirolimus)
  • Mechanism of Action: LCK is a key component of the TCR signaling pathway. Its degradation by this compound will inhibit this pathway. In parallel, the PI3K/AKT/mTOR pathway is another critical signaling cascade for T-ALL cell proliferation and survival. Temsirolimus is an mTOR inhibitor that blocks this pathway. The dual inhibition of TCR and mTOR signaling pathways is expected to have a synergistic effect on T-ALL cells, leading to enhanced apoptosis.[3][4][5] Mechanistically, the combination of an LCK inhibitor and an mTOR inhibitor has been shown to reduce the expression of the anti-apoptotic protein MCL-1.[3][4][5]

  • Signaling Pathway Diagram:

G cluster_0 TCR Signaling Pathway cluster_1 PI3K/AKT/mTOR Pathway TCR TCR LCK LCK TCR->LCK Downstream_TCR Downstream TCR Signaling LCK->Downstream_TCR MCL1 MCL-1 Downstream_TCR->MCL1 PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Downstream_mTOR Proliferation & Survival mTOR->Downstream_mTOR Downstream_mTOR->MCL1 This compound This compound This compound->LCK Degradation Temsirolimus Temsirolimus Temsirolimus->mTOR Inhibition Apoptosis Apoptosis MCL1->Apoptosis

Caption: this compound and mTOR inhibitor combination in T-ALL.

This compound and JAK Inhibitors (e.g., Ruxolitinib)
  • Mechanism of Action: A subset of T-ALL cases co-expresses a pre-TCR and the IL-7 receptor (IL-7R). In these leukemias, survival signals are driven by both LCK (downstream of the pre-TCR) and the JAK/STAT pathway (downstream of the IL-7R). Co-inhibition of LCK with this compound and the JAK/STAT pathway with a JAK inhibitor like ruxolitinib is predicted to be highly synergistic in this T-ALL subtype.[6]

  • Signaling Pathway Diagram:

G cluster_0 pre-TCR Signaling cluster_1 IL-7R Signaling preTCR pre-TCR LCK LCK preTCR->LCK Downstream_preTCR Downstream Signaling LCK->Downstream_preTCR Apoptosis Apoptosis Downstream_preTCR->Apoptosis IL7R IL-7R JAK JAK IL7R->JAK STAT STAT JAK->STAT Downstream_IL7R Proliferation & Survival STAT->Downstream_IL7R Downstream_IL7R->Apoptosis This compound This compound This compound->LCK Degradation Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibition

Caption: this compound and JAK inhibitor combination in T-ALL.

Quantitative Data Summary

As of the latest literature review, specific quantitative data for this compound in combination therapies is not yet available. The following table provides a template for summarizing such data as it becomes available from future studies. The data presented for the dasatinib and temsirolimus combination is based on existing literature and serves as an example.

Combination Cell Lines Assay Endpoint Result Reference
Dasatinib + TemsirolimusJurkat, MOLT-4Cell ViabilityIC50Synergistic reduction in cell viability[3][5]
Dasatinib + TemsirolimusT-ALL PDX modelsIn vivo efficacyTumor growth inhibitionEnhanced anti-leukemic activity[3][5]
This compound + Temsirolimus e.g., KOPT-K1, JurkatSynergy AnalysisCombination Index (CI)To be determined
This compound + Ruxolitinib e.g., pre-TCR+/IL-7R+ PDXApoptosis Assay% Apoptotic CellsTo be determined

Experimental Protocols

Experimental Workflow

G Start Start: T-ALL Cell Lines / Primary Samples InVitro In Vitro Studies Start->InVitro Synergy Synergy Assessment (CI Calculation) InVitro->Synergy Mechanism Mechanistic Studies (Western Blot, Apoptosis Assay) InVitro->Mechanism InVivo In Vivo Studies (PDX Models) Synergy->InVivo Mechanism->InVivo Efficacy Efficacy Assessment (Tumor Burden, Survival) InVivo->Efficacy Toxicity Toxicity Assessment InVivo->Toxicity End Conclusion: Evaluate Therapeutic Potential Efficacy->End Toxicity->End

Caption: Workflow for evaluating this compound combination therapies.

In Vitro Synergy Assessment

Objective: To determine if the combination of this compound and a second agent (e.g., temsirolimus or ruxolitinib) results in synergistic, additive, or antagonistic effects on T-ALL cell viability.

Materials:

  • T-ALL cell lines (e.g., KOPT-K1, Jurkat, MOLT-4)

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (various concentrations)

  • Temsirolimus or Ruxolitinib (various concentrations)

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • CompuSyn software for Combination Index (CI) calculation

Protocol:

  • Seed T-ALL cells in 96-well plates at a density of 1 x 10^4 cells/well.

  • Prepare serial dilutions of this compound and the combination drug (e.g., temsirolimus) in culture medium.

  • Treat the cells with either single agents or combinations at a constant ratio. Include a vehicle control.

  • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • After incubation, perform the CellTiter-Glo® assay according to the manufacturer's instructions to measure cell viability.

  • Calculate the fraction of affected cells for each treatment condition.

  • Use the CompuSyn software to calculate the Combination Index (CI) based on the Chou-Talalay method.

    • CI < 1 indicates synergy.

    • CI = 1 indicates an additive effect.

    • CI > 1 indicates antagonism.

Mechanistic Studies: Western Blot Analysis

Objective: To assess the effect of the combination treatment on key signaling proteins.

Materials:

  • T-ALL cells treated as described above.

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit (Thermo Fisher Scientific).

  • SDS-PAGE gels and blotting apparatus.

  • PVDF membranes.

  • Primary antibodies against: LCK, phospho-LCK, mTOR, phospho-mTOR, AKT, phospho-AKT, STAT3, phospho-STAT3, MCL-1, Cleaved Caspase-3, and a loading control (e.g., GAPDH or β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

Protocol:

  • Lyse the treated cells with RIPA buffer and quantify protein concentration using the BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models

Objective: To evaluate the anti-leukemic efficacy of the combination therapy in a preclinical in vivo model.

Materials:

  • Immunocompromised mice (e.g., NSG mice).

  • T-ALL patient-derived xenograft cells.

  • This compound formulated for oral administration.

  • Temsirolimus or Ruxolitinib formulated for administration.

  • Calipers for tumor measurement (if applicable for subcutaneous models).

  • Flow cytometer for assessing leukemic burden in peripheral blood and bone marrow.

Protocol:

  • Engraft NSG mice with T-ALL PDX cells via tail vein injection.

  • Monitor the engraftment by weekly retro-orbital bleeding and flow cytometry for human CD45+ cells.

  • Once the leukemic burden reaches a predetermined level (e.g., 1-5% hCD45+ cells in peripheral blood), randomize the mice into treatment groups:

    • Vehicle control

    • This compound alone

    • Combination drug alone

    • This compound + combination drug

  • Administer the drugs at predetermined doses and schedules.

  • Monitor the leukemic burden weekly.

  • Monitor the health of the mice (body weight, activity) for signs of toxicity.

  • The primary endpoint is event-free survival. An event is defined as a leukemic burden exceeding a certain threshold or the development of signs of morbidity requiring euthanasia.

  • At the end of the study, harvest bone marrow and spleen to assess terminal leukemic burden.

Conclusion

The development of the LCK degrader this compound presents a novel and promising therapeutic strategy for T-ALL. Based on the established roles of parallel and convergent signaling pathways in T-ALL pathogenesis, combination therapies with agents such as mTOR inhibitors or JAK inhibitors are highly rational. The provided experimental protocols offer a framework for the preclinical evaluation of these combinations, with the ultimate goal of identifying synergistic interactions that can be translated into more effective clinical treatments for patients with T-ALL.

References

Application Notes and Protocols: Monitoring SJ45566 Efficacy in Real-Time

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SJ45566 is a potent and orally bioavailable PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of Lymphocyte-specific protein tyrosine kinase (LCK).[1] As a key enzyme in T-cell receptor (TCR) signaling, LCK is a critical therapeutic target in T-cell Acute Lymphoblastic Leukemia (T-ALL).[2][3][4] Unlike traditional small molecule inhibitors that temporarily block protein function, PROTACs like this compound mediate the ubiquitination and subsequent proteasomal degradation of the target protein, leading to a sustained therapeutic effect. These application notes provide detailed protocols for monitoring the efficacy of this compound in real-time, both in vitro and in vivo, enabling researchers to quantify target degradation, assess cellular viability, and evaluate anti-leukemic activity in preclinical models.

Mechanism of Action of this compound

This compound is a heterobifunctional molecule that simultaneously binds to LCK and an E3 ubiquitin ligase. This proximity induces the formation of a ternary complex, leading to the polyubiquitination of LCK. The ubiquitinated LCK is then recognized and degraded by the 26S proteasome. This targeted protein degradation approach offers a powerful strategy to ablate LCK protein levels and disrupt downstream signaling pathways crucial for T-ALL cell proliferation and survival.[2][4]

SJ45566_Mechanism_of_Action cluster_cell T-ALL Cell This compound This compound Ternary_Complex Ternary Complex (LCK-SJ45566-E3) This compound->Ternary_Complex Binds LCK LCK LCK->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Recruited PolyUb_LCK Polyubiquitinated LCK Ternary_Complex->PolyUb_LCK Induces Polyubiquitination Ub Ubiquitin Proteasome 26S Proteasome PolyUb_LCK->Proteasome Targeted for Degradation Degraded_LCK Degraded LCK (Peptides) Proteasome->Degraded_LCK Degrades

Figure 1: Mechanism of this compound-mediated LCK degradation.

Quantitative Data Summary

The efficacy of this compound can be quantified through various in vitro and in vivo parameters. The following tables provide a structured summary of key data points to be collected.

Table 1: In Vitro Efficacy of this compound in T-ALL Cell Lines

ParameterT-ALL Cell Line 1T-ALL Cell Line 2T-ALL Cell Line 3
LCK DC50 (nM) at 24h e.g., 1.21[1]Insert ValueInsert Value
LCK Dmax (%) at 24h e.g., >90%Insert ValueInsert Value
Time to Dmax (hours) e.g., 8Insert ValueInsert Value
IC50 (nM) at 72h Insert ValueInsert ValueInsert Value

Table 2: In Vivo Efficacy of this compound in T-ALL Xenograft Model

ParameterVehicle ControlThis compound (e.g., 10 mg/kg, oral, daily)
Tumor Growth Inhibition (%) 0Insert Value
LCK Degradation in Tumor (%) 0Insert Value
Median Survival (days) Insert ValueInsert Value
Change in Bioluminescence Signal (photon/s) Insert ValueInsert Value

Experimental Protocols

Protocol 1: Real-Time Monitoring of T-ALL Cell Viability

This protocol utilizes a bioluminescence-based assay to continuously monitor the viability of T-ALL cells upon treatment with this compound. The assay measures the reducing potential of viable cells, providing a real-time readout of cytotoxicity.[5][6][7]

Materials:

  • T-ALL cell lines (e.g., Jurkat, MOLT-4)

  • RPMI-1640 medium with 10% FBS

  • This compound

  • RealTime-Glo™ MT Cell Viability Assay kit (Promega)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed T-ALL cells in a white, opaque 96-well plate at a density of 1 x 10^4 cells/well in 80 µL of RPMI-1640 medium.

  • Reagent Preparation: Prepare the 2X RealTime-Glo™ reagent according to the manufacturer's instructions.

  • Treatment Preparation: Prepare a 10X serial dilution of this compound in culture medium.

  • Assay Initiation: Add 20 µL of the 2X RealTime-Glo™ reagent and 20 µL of the 10X this compound dilution to the respective wells. Include vehicle control (DMSO) wells.

  • Real-Time Measurement: Place the plate in a luminometer pre-heated to 37°C and 5% CO2. Measure luminescence at regular intervals (e.g., every 30-60 minutes) for up to 72 hours.

  • Data Analysis: Normalize the luminescence signal of treated wells to the vehicle control at each time point. Plot the normalized viability over time for each concentration of this compound.

RealTime_Viability_Workflow cluster_workflow Real-Time Cell Viability Assay Workflow Seed Seed T-ALL Cells in 96-well plate Prepare_Reagents Prepare 2X RealTime-Glo™ and 10X this compound Add_Reagents Add Reagents and this compound to cells Prepare_Reagents->Add_Reagents Incubate_Measure Incubate at 37°C, 5% CO2 Measure Luminescence (0-72h) Add_Reagents->Incubate_Measure Analyze Normalize to Vehicle Control and Plot Data Incubate_Measure->Analyze

Figure 2: Workflow for the real-time cell viability assay.
Protocol 2: Quantitative Analysis of LCK Degradation by Western Blot

This protocol details the use of Western blotting to quantify the dose- and time-dependent degradation of LCK in T-ALL cells treated with this compound.[8][9][10]

Materials:

  • T-ALL cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies: anti-LCK, anti-pLCK (Y394), anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • Gel electrophoresis and Western blotting equipment

Procedure:

  • Cell Treatment: Seed T-ALL cells and treat with varying concentrations of this compound for different time points (e.g., 0, 2, 4, 8, 16, 24 hours).

  • Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blot: Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize protein bands using a chemiluminescence substrate and an imaging system. Quantify band intensities using densitometry software. Normalize LCK and pLCK band intensities to the loading control (GAPDH).

Western_Blot_Workflow cluster_workflow Western Blot for LCK Degradation Treat Treat T-ALL Cells with this compound Lyse Cell Lysis and Protein Quantification Treat->Lyse SDS_PAGE SDS-PAGE and Protein Transfer Lyse->SDS_PAGE Immunoblot Immunoblotting with LCK and GAPDH Antibodies SDS_PAGE->Immunoblot Detect Chemiluminescent Detection Immunoblot->Detect Analyze Densitometry Analysis and Normalization Detect->Analyze

Figure 3: Western blot workflow for LCK degradation analysis.
Protocol 3: In Vivo Efficacy Monitoring using Bioluminescence Imaging

This protocol describes the use of a T-ALL xenograft mouse model and bioluminescence imaging (BLI) to monitor the in vivo efficacy of this compound in real-time.[11][12][13][14][15]

Materials:

  • Immunocompromised mice (e.g., NSG)

  • Luciferase-expressing T-ALL cells

  • This compound formulated for oral administration

  • D-luciferin

  • In vivo imaging system (IVIS)

Procedure:

  • Xenograft Model Establishment: Intravenously inject luciferase-expressing T-ALL cells into immunocompromised mice.

  • Tumor Engraftment Monitoring: Monitor tumor engraftment and progression by weekly BLI.

  • Treatment Initiation: Once a consistent bioluminescence signal is detected, randomize mice into treatment and vehicle control groups.

  • Drug Administration: Administer this compound orally at the desired dose and schedule.

  • Bioluminescence Imaging: At regular intervals, inject mice with D-luciferin and acquire bioluminescence images using an IVIS.

  • Data Analysis: Quantify the bioluminescence signal (photons/second) from the tumor-bearing regions for each mouse over time. Plot the average signal intensity for each treatment group to assess tumor burden.

InVivo_BLI_Workflow cluster_workflow In Vivo Bioluminescence Imaging Workflow Inject Inject Luciferase-T-ALL Cells into Mice Monitor Monitor Engraftment via BLI Inject->Monitor Randomize Randomize Mice into Treatment Groups Monitor->Randomize Treat Administer this compound or Vehicle Randomize->Treat Image Perform Regular BLI Treat->Image Analyze Quantify and Plot Bioluminescence Signal Image->Analyze

Figure 4: Workflow for in vivo efficacy monitoring using BLI.

Advanced Real-Time Monitoring Techniques

For a more in-depth analysis of this compound's mechanism of action, advanced real-time assays can be employed.

  • NanoBRET™ Target Engagement Assay: This live-cell assay can be used to quantify the engagement of this compound with LCK and the E3 ligase in real-time, providing insights into ternary complex formation.[16][17][18][19][20]

  • HiBiT Lytic Detection System: This system allows for the sensitive quantification of LCK protein levels in a simple "add-mix-read" format, providing a high-throughput alternative to Western blotting for measuring protein degradation.[21][22][23][24][25]

LCK Downstream Signaling Pathway

Degradation of LCK by this compound is expected to inhibit downstream signaling pathways that are critical for T-ALL cell survival and proliferation. Key downstream effectors of LCK include ZAP70, LAT, and the PI3K/mTOR pathway.[2][4][26][27] Monitoring the phosphorylation status of these downstream targets can provide further evidence of this compound's efficacy.

LCK_Signaling_Pathway cluster_pathway LCK Signaling Pathway in T-ALL TCR TCR LCK LCK TCR->LCK Activates ZAP70 ZAP70 LCK->ZAP70 Phosphorylates This compound This compound This compound->LCK Degrades LAT LAT ZAP70->LAT Phosphorylates PI3K PI3K LAT->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation and Survival mTOR->Proliferation

Figure 5: Simplified LCK downstream signaling pathway.

Conclusion

The protocols and methodologies outlined in these application notes provide a comprehensive framework for the real-time evaluation of this compound efficacy. By employing these techniques, researchers can effectively quantify LCK degradation, assess the impact on T-ALL cell viability, and monitor in vivo anti-leukemic activity. This multi-faceted approach will facilitate a thorough understanding of this compound's therapeutic potential and aid in its continued development for the treatment of T-cell Acute Lymphoblastic Leukemia.

References

Application Notes and Protocols for Studying LCK Signaling Pathways with SJ45566

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing SJ45566, a potent and orally active PROTAC (Proteolysis Targeting Chimera) LCK degrader, in the investigation of LCK signaling pathways. This compound induces the degradation of Lymphocyte-specific protein tyrosine kinase (LCK), a critical enzyme in T-cell activation and a therapeutic target in diseases such as T-cell acute lymphoblastic leukemia (T-ALL).[1][2]

Introduction to this compound

This compound is a heterobifunctional molecule that recruits LCK to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of LCK.[3][4] This targeted protein degradation offers a powerful tool to study the consequences of LCK loss-of-function with high specificity and potency. With a DC50 (concentration for 50% degradation) of 1.21 nM, this compound provides a robust method for probing the LCK signaling cascade.[2][5]

Data Presentation

The following table summarizes the in vitro activity of this compound in relevant T-ALL cell lines.

Cell LineEfficacy MetricValueReference
KOPT-K1DC50 (LCK Degradation)1.21 nM[2][5]
KOPT-K1LC50 (Cell Viability)Data not explicitly stated in provided snippets
Other T-ALL Cell LinesIC50 (Inhibition)See context for various inhibitors[6][7][8][9]

LCK Signaling Pathway and Mechanism of this compound

LCK is a key initiator of the T-cell receptor (TCR) signaling cascade. Upon TCR engagement, LCK phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) of the CD3 and ζ-chains. This phosphorylation event recruits and activates ZAP-70, which in turn phosphorylates downstream adaptors like LAT and SLP-76, leading to the activation of multiple signaling pathways, including the PLCγ-PKC, Ras-MAPK, and PI3K-Akt pathways, ultimately culminating in T-cell activation, proliferation, and cytokine release.[10][11][12][13][14]

This compound, as a PROTAC, hijacks the cell's ubiquitin-proteasome system to selectively degrade LCK, thereby inhibiting the initiation of this entire signaling cascade.[3][4]

LCK_Signaling_Pathway cluster_membrane Plasma Membrane TCR TCR/CD3 LCK LCK TCR->LCK activates CD4_CD8 CD4/CD8 CD4_CD8->LCK associates with LAT LAT SLP76 SLP-76 LAT->SLP76 recruits PLCg PLCγ LAT->PLCg Ras_MAPK Ras-MAPK Pathway LAT->Ras_MAPK PI3K_Akt PI3K-Akt Pathway LAT->PI3K_Akt LCK->TCR phosphorylates ITAMs ZAP70 ZAP-70 LCK->ZAP70 phosphorylates & activates Proteasome Proteasome LCK->Proteasome degradation ZAP70->LAT phosphorylates SLP76->PLCg PKC PKC PLCg->PKC T_Cell_Activation T-Cell Activation PKC->T_Cell_Activation Ras_MAPK->T_Cell_Activation PI3K_Akt->T_Cell_Activation This compound This compound (PROTAC) This compound->LCK binds E3_Ligase E3 Ubiquitin Ligase This compound->E3_Ligase recruits

Caption: LCK signaling pathway and the mechanism of this compound-mediated degradation.

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound on LCK signaling.

LCK Degradation Assay via Western Blot

This protocol details the steps to assess the dose- and time-dependent degradation of LCK induced by this compound.

Western_Blot_Workflow start Start cell_culture Culture T-ALL cells (e.g., KOPT-K1) start->cell_culture treatment Treat with this compound (various concentrations and time points) cell_culture->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Incubate with primary antibodies (anti-LCK, anti-pLCK, anti-GAPDH) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis end End analysis->end

Caption: Experimental workflow for Western Blot analysis of LCK degradation.

Materials:

  • T-ALL cell line (e.g., KOPT-K1)

  • Complete culture medium

  • This compound

  • DMSO (vehicle control)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-LCK, anti-phospho-LCK (Tyr394), and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture T-ALL cells to the desired density.

    • Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 1000 nM) for a fixed time (e.g., 24 hours) to determine the DC50.

    • For a time-course experiment, treat cells with a fixed concentration of this compound (e.g., 10 nM) and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).

    • Include a vehicle control (DMSO) for all experiments.

  • Cell Lysis and Protein Quantification:

    • Harvest cells by centrifugation and wash with ice-cold PBS.

    • Lyse the cell pellet with RIPA buffer on ice for 30 minutes.

    • Clarify the lysate by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities and normalize the LCK and pLCK signals to the loading control.

    • Plot the normalized protein levels against the this compound concentration or time to determine the DC50 and degradation kinetics.

Cell Viability Assay

This protocol measures the effect of this compound-induced LCK degradation on the viability of T-ALL cells.

Materials:

  • T-ALL cell line

  • Complete culture medium

  • This compound

  • DMSO (vehicle control)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed T-ALL cells into a 96-well plate at a predetermined optimal density.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium.

    • Treat the cells and incubate for a specified period (e.g., 72 hours). Include a vehicle control.

  • Assay Measurement:

    • Equilibrate the plate and the cell viability reagent to room temperature.

    • Add the reagent to each well according to the manufacturer's instructions.

    • Mix and incubate to allow for cell lysis and signal stabilization.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence from all readings.

    • Normalize the data to the vehicle control to determine the percentage of cell viability.

    • Plot the percent viability against the log of the this compound concentration to calculate the LC50 value.

HiBiT-Based LCK Degradation Assay

For a more high-throughput and real-time analysis of LCK degradation, a HiBiT-based assay can be employed. This requires CRISPR/Cas9-mediated knock-in of the HiBiT tag into the endogenous LCK locus.[2][15][16][17]

Materials:

  • T-ALL cell line with endogenously HiBiT-tagged LCK

  • Complete culture medium

  • This compound

  • DMSO (vehicle control)

  • White, opaque 96- or 384-well plates

  • Nano-Glo® HiBiT Lytic Detection System

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed the HiBiT-LCK cells into the appropriate multi-well plate.

  • Compound Treatment:

    • Treat cells with a serial dilution of this compound and incubate for the desired time.

  • Lytic Detection:

    • Prepare the Nano-Glo® HiBiT Lytic Reagent according to the manufacturer's protocol.

    • Add the reagent to the cells, which will lyse the cells and generate a luminescent signal proportional to the amount of HiBiT-LCK.

    • Incubate for 10 minutes at room temperature.

  • Measurement and Analysis:

    • Read the luminescence on a plate luminometer.

    • Normalize the signal to a vehicle control to determine the percentage of LCK remaining.

    • Calculate DC50 and Dmax (maximum degradation) values.

Conclusion

This compound is a valuable tool for dissecting the LCK signaling pathway. The protocols outlined in these application notes provide a framework for characterizing the effects of this potent LCK degrader on cellular signaling and viability. By employing these methods, researchers can gain deeper insights into the role of LCK in normal T-cell function and in pathological conditions, aiding in the development of novel therapeutic strategies.

References

Application Notes and Protocols: Mass Spectrometry Methods for Proteomic Analysis of SJ45566

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of mass spectrometry (MS)-based proteomic methods for characterizing the cellular effects of the novel compound SJ45566. Proteomics is a powerful tool in drug discovery and development, offering insights into a compound's mechanism of action, target engagement, and off-target effects by quantifying changes in the proteome.[1] This document outlines detailed protocols for sample preparation, quantitative proteomics workflows, and data analysis strategies applicable to the study of this compound.

Mass spectrometry has become the primary method for protein identification and quantification due to its accuracy, sensitivity, and flexibility.[2] By employing techniques such as "bottom-up" proteomics, where proteins are enzymatically digested into peptides prior to MS analysis, researchers can identify and quantify thousands of proteins in a single experiment.[3][4] These methods are crucial for understanding the complex biological responses to new therapeutic agents like this compound.

Quantitative Proteomics Strategies for this compound Analysis

Quantitative proteomics enables the comparison of protein abundance between different experimental conditions, such as cells treated with this compound versus a vehicle control.[5] Several robust methods can be employed, including label-free quantification and stable isotope labeling techniques.

Label-Free Quantification (LFQ): This method directly compares the signal intensities of peptides across different MS runs.[5] LFQ is a straightforward and cost-effective approach for identifying proteins that are significantly altered in abundance upon this compound treatment.[6]

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): SILAC is a metabolic labeling strategy where cells are grown in media containing either "light" or "heavy" isotopically labeled amino acids. The cell populations are then treated with this compound or a vehicle control, respectively. The samples are combined, and the relative abundance of proteins is determined by the ratio of heavy to light peptide signals in the mass spectrometer. This method provides highly accurate quantification.

Tandem Mass Tags (TMT): TMT are chemical labels that are covalently attached to peptides after protein digestion. Different isobaric TMT reagents can be used to label peptides from multiple samples (e.g., different doses of this compound or time points). The labeled samples are then pooled and analyzed in a single MS run. Upon fragmentation in the mass spectrometer, reporter ions are generated, and their relative intensities are used for quantification. TMT allows for the simultaneous analysis of multiple samples, increasing throughput.

Experimental Protocols

Cell Culture and Lysate Preparation

Proper sample preparation is a critical first step in any proteomics experiment.[2][7]

  • Cell Lines: Select appropriate cell lines based on the therapeutic target of this compound. Culture cells in standard media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Treatment: Seed cells and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration.

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the cells.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

In-Solution Protein Digestion

This protocol describes the preparation of peptides from the protein lysate for MS analysis.[3]

  • Denaturation, Reduction, and Alkylation:

    • Take a defined amount of protein (e.g., 100 µg) from each sample.

    • Add urea to a final concentration of 8 M to denature the proteins.

    • Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 5 mM and incubating at 37°C for 1 hour.

    • Alkylate cysteine residues by adding iodoacetamide to a final concentration of 15 mM and incubating for 30 minutes at room temperature in the dark.

  • Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 2 M.

    • Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Peptide Cleanup:

    • Acidify the peptide solution with formic acid to a final concentration of 0.1% to stop the digestion.

    • Desalt and concentrate the peptides using a C18 solid-phase extraction (SPE) cartridge or tip.

    • Elute the peptides with a solution containing acetonitrile and formic acid.

    • Dry the purified peptides in a vacuum centrifuge.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The dried peptides are reconstituted and analyzed by LC-MS/MS.[8]

  • Instrumentation: A high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument) coupled to a nano-liquid chromatography system is recommended.

  • Chromatographic Separation: Peptides are separated on a reverse-phase column using a gradient of increasing acetonitrile concentration. This separation reduces the complexity of the sample entering the mass spectrometer at any given time.[8]

  • Mass Spectrometry:

    • The mass spectrometer is typically operated in a data-dependent acquisition (DDA) mode.

    • A full MS scan is performed to measure the mass-to-charge ratio (m/z) of the intact peptide ions.

    • The most intense ions from the MS1 scan are selected for fragmentation (MS/MS) to generate fragment ion spectra. These spectra provide information about the amino acid sequence of the peptide.

Data Presentation

The quantitative data generated from the proteomics experiments should be summarized in clear and structured tables for easy comparison.

Protein IDGene NameFunctionFold Change (this compound vs. Control)p-value
P04637TP53Tumor suppressor1.50.045
P31749AKT1Kinase, cell survival-2.10.002
Q9Y243MTORKinase, cell growth-1.80.011
P60709ACTBCytoskeletal protein1.00.987

Signaling Pathway Analysis

To understand the functional consequences of the observed proteomic changes, it is essential to perform signaling pathway analysis.[9] This can reveal which cellular pathways are perturbed by this compound.

Example: PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and it is often dysregulated in cancer.[10] If proteomic data suggests that this compound affects proteins in this pathway, a diagram can be created to visualize these interactions.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Proliferation & Survival S6K->Proliferation eIF4E->Proliferation |-- This compound This compound This compound->Akt Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis CellCulture Cell Culture & This compound Treatment Lysis Cell Lysis & Protein Extraction CellCulture->Lysis Digestion Protein Digestion (Trypsin) Lysis->Digestion LC Liquid Chromatography (Peptide Separation) Digestion->LC MS Tandem Mass Spectrometry (MS/MS) LC->MS DatabaseSearch Database Search (Protein Identification) MS->DatabaseSearch Quantification Quantitative Analysis (Protein Abundance) DatabaseSearch->Quantification Bioinformatics Bioinformatics Analysis (Pathway & Function) Quantification->Bioinformatics

References

Application Note: High-Throughput Identification of Synergistic Drug Targets for the LCK Degrader SJ45566 using CRISPR Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

SJ45566 is a potent and orally active PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of Lymphocyte-specific protein tyrosine kinase (LCK).[1][2][3] LCK is a critical signaling molecule in T-cells, and its aberrant activation is implicated in diseases such as T-Cell Acute Lymphoblastic Leukemia (T-ALL).[3][4] While targeted protein degradation offers a promising therapeutic strategy, the development of resistance and the potential for enhanced efficacy through combination therapies are key areas of investigation.

CRISPR-Cas9 based screening technologies have emerged as powerful tools for systematically identifying genetic perturbations that modulate cellular responses to therapeutic agents.[5][6] By creating genome-wide or targeted libraries of single-guide RNAs (sgRNAs), researchers can systematically knock out genes and assess the impact on cellular fitness in the presence of a drug. This approach is particularly valuable for identifying synergistic interactions, where the knockout of a specific gene enhances the cytotoxic effects of a compound.[7][8][9][10][11]

This application note provides a detailed protocol for a genome-wide CRISPR-Cas9 knockout screen to identify gene targets that, when inhibited, synergize with this compound in a T-ALL cell line model.

Principle of the Assay

The core principle of this assay is to identify genes whose loss sensitizes cancer cells to this compound. A population of Cas9-expressing T-ALL cells is transduced with a lentiviral sgRNA library, ensuring that, on average, each cell receives a single sgRNA targeting a unique gene for knockout. This pooled population of knockout cells is then cultured in the presence of either a sub-lethal concentration of this compound or a vehicle control (e.g., DMSO).

Over time, sgRNAs targeting genes essential for survival in the presence of this compound will become depleted from the population treated with the compound compared to the control population. Conversely, sgRNAs targeting genes whose knockout confers a synergistic lethal effect with this compound will also be depleted. By using deep sequencing to quantify the abundance of each sgRNA in both a baseline population and the experimental arms, we can identify these "synergistic hits."

Experimental Workflow

A generalized workflow for the CRISPR screen is depicted below.

CRISPR_Synergy_Workflow cluster_setup 1. Library Preparation & Cell Transduction cluster_screening 2. Drug Treatment & Cell Culture cluster_analysis 3. Data Analysis cluster_validation 4. Target Validation A Lentiviral sgRNA Library (Genome-Scale) C Lentiviral Transduction A->C B Cas9-Expressing T-ALL Cell Line B->C D Pooled sgRNA-transduced Cell Population C->D E Baseline (T0) Sample Collection D->E F Vehicle Control (e.g., DMSO) D->F G This compound Treatment (Sub-lethal Dose) D->G H Genomic DNA Extraction E->H F->H G->H I PCR Amplification of sgRNA Cassettes H->I J Next-Generation Sequencing (NGS) I->J K Data Demultiplexing & sgRNA Counting J->K L Hit Identification (e.g., MAGeCK) K->L M Individual Gene Knockout (CRISPR or shRNA) L->M N Synergy Validation Assays (e.g., Cell Viability) M->N

Caption: Experimental workflow for a CRISPR-Cas9 screen to identify synergistic targets with this compound.

Protocols

Cell Line Preparation and this compound Dose-Response

1.1. Cell Line:

  • Select a relevant T-ALL cell line that expresses LCK.

  • Generate a stable Cas9-expressing cell line by lentiviral transduction with a Cas9-expression vector (e.g., lentiCRISPRv2) followed by selection (e.g., puromycin).

  • Validate Cas9 activity using a control sgRNA targeting an essential gene.

1.2. This compound Dose-Response Curve:

  • Perform a dose-response assay to determine the sub-lethal concentration of this compound.

  • Plate the Cas9-expressing T-ALL cells at a suitable density.

  • Treat with a serial dilution of this compound for a duration relevant to the planned screen (e.g., 14-21 days).

  • Measure cell viability using a standard assay (e.g., CellTiter-Glo®).

  • Determine the concentration of this compound that results in approximately 20-30% growth inhibition (IC20-IC30). This concentration will be used for the screen.

ParameterRecommendation
Cell LineLCK-positive T-ALL cell line (e.g., Jurkat)
Cas9 Expression VectorLentiCRISPRv2 or similar
Selection AgentPuromycin (concentration to be determined)
This compound IC20-IC30To be determined experimentally
CRISPR Library Transduction

2.1. Library:

  • Use a genome-scale human sgRNA library (e.g., GeCKO v2, Brunello).

2.2. Transduction:

  • Calculate the required number of cells to achieve a representation of at least 300-500 cells per sgRNA in the library after transduction and selection.

  • Transduce the Cas9-expressing cells with the lentiviral sgRNA library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.

  • After transduction, select the transduced cells with an appropriate antibiotic (e.g., puromycin if the sgRNA vector contains a resistance cassette).

ParameterRecommendation
sgRNA LibraryGenome-scale (e.g., GeCKO v2, Brunello)
Cells per sgRNA300-500
Multiplicity of Infection (MOI)0.3-0.5
CRISPR Screen Execution

3.1. Baseline Sample:

  • After selection is complete, harvest a population of cells to serve as the baseline (T0) reference. This sample represents the initial abundance of each sgRNA.

3.2. Treatment Arms:

  • Split the remaining transduced cell population into two arms:

    • Vehicle Control: Treat with the vehicle used to dissolve this compound (e.g., DMSO).

    • This compound Treatment: Treat with the predetermined sub-lethal concentration of this compound.

  • Culture the cells for 14-21 days, passaging as necessary and maintaining the cell representation per sgRNA.

  • Replenish the media with fresh vehicle or this compound at each passage.

3.3. Sample Collection:

  • At the end of the screen, harvest the cells from both the vehicle control and this compound treatment arms.

Data Analysis

4.1. Genomic DNA Extraction and Sequencing:

  • Extract genomic DNA from the T0, vehicle control, and this compound-treated cell pellets.

  • Use PCR to amplify the sgRNA-containing region from the genomic DNA.

  • Perform next-generation sequencing (NGS) on the PCR amplicons to determine the read counts for each sgRNA.

4.2. Hit Identification:

  • Use a computational tool like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to analyze the sgRNA read counts.

  • Compare the this compound-treated samples to the vehicle control samples.

  • Genes for which the corresponding sgRNAs are significantly depleted in the this compound-treated arm are considered synergistic hits.

Data Analysis StepTool/Method
sgRNA Read Count AnalysisMAGeCK or similar
Hit PrioritizationRank by p-value and fold change

Signaling Pathway Visualization

Identified synergistic targets may belong to specific signaling pathways that, when inhibited, cooperate with LCK degradation. A hypothetical pathway illustrating how a synergistic target might interact with the LCK signaling cascade is shown below. For example, if a hit is identified in a parallel survival pathway, its inhibition could lead to synthetic lethality with LCK degradation.

LCK_Synergy_Pathway cluster_lck LCK Signaling cluster_synergy Parallel Survival Pathway TCR TCR Activation LCK LCK TCR->LCK Downstream Downstream Signaling (e.g., ZAP70, LAT) LCK->Downstream Proliferation T-Cell Proliferation & Survival Downstream->Proliferation Apoptosis Enhanced Apoptosis Proliferation->Apoptosis SynergyTarget Synergistic Target (Identified by CRISPR Screen) SynergyDownstream Parallel Survival Signaling SynergyTarget->SynergyDownstream SynergyDownstream->Proliferation This compound This compound This compound->LCK Degradation Inhibitor Inhibitor of Synergistic Target Inhibitor->SynergyTarget Inhibition

Caption: Hypothetical signaling pathway illustrating a synergistic interaction with LCK degradation.

Conclusion

The combination of CRISPR-Cas9 screening with the potent LCK degrader this compound provides a powerful and unbiased approach to identify novel synergistic drug targets. The detailed protocol and analysis workflow described in this application note will enable researchers to uncover combination therapies that could enhance the therapeutic efficacy of this compound and potentially overcome mechanisms of resistance. The identified synergistic targets can then be further validated through individual knockout studies and preclinical models, paving the way for the development of more effective treatments for T-ALL and other LCK-dependent malignancies.

References

Application Note: Establishing a Stable Cell Line for Monitoring LCK Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Lymphocyte-specific protein tyrosine kinase (LCK) is a 56 kDa protein belonging to the Src family of kinases, playing a pivotal role in T-cell receptor (TCR) signaling and T-cell activation.[1][2][3] Upon TCR engagement, LCK phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the TCR-associated chains, initiating a signaling cascade crucial for adaptive immunity.[2][4] The activity and cellular levels of LCK are tightly regulated. One of the key mechanisms for downregulating LCK signaling is through protein degradation mediated by the ubiquitin-proteasome system.[5][6][7] Specifically, the E3 ubiquitin ligase c-Cbl has been shown to mediate the ubiquitination and subsequent proteasomal degradation of activated LCK.[5]

Dysregulation of LCK activity is implicated in various diseases, including immunodeficiencies and cancers, making it an attractive therapeutic target.[8] High-throughput screening (HTS) of small molecule libraries to identify compounds that induce LCK degradation requires a robust and sensitive cellular assay. This application note provides a detailed protocol for the development of a stable cell line expressing a reporter for LCK degradation, enabling quantitative assessment of LCK protein levels in a live-cell format.

We describe the generation of a stable Jurkat T-cell line, a relevant cell model for studying T-cell signaling, expressing LCK fused to a luciferase reporter.[9] This system allows for the rapid and sensitive measurement of LCK degradation by quantifying luminescence, providing a powerful tool for drug discovery and basic research.

Materials and Methods

Cell Line
  • Jurkat, Clone E6-1 (ATCC® TIB-152™)

  • LCK-deficient Jurkat cell line (e.g., JCaM1.6) can be used as a negative control.[9]

  • HEK293T (for lentivirus production)

Reagents
  • Lentiviral transfer plasmid (e.g., pCDH-CMV-MC S-EF1-Puro)

  • 3rd generation lentiviral packaging plasmids (e.g., pMD2.G, pRSV-Rev, and pMDLg/pRRE)

  • Human LCK cDNA

  • Luciferase (e.g., NanoLuc®) or other suitable reporter gene cDNA

  • Restriction enzymes, DNA ligase, and other molecular cloning reagents

  • Lipofectamine™ 3000 Transfection Reagent

  • Polybrene

  • Puromycin

  • DMEM and RPMI-1640 culture media

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Luciferase assay reagent (e.g., Nano-Glo® Luciferase Assay System)

  • Proteasome inhibitor (e.g., MG132)

  • Anti-LCK antibody

  • Anti-GAPDH antibody (or other loading control)

  • Secondary antibodies for Western blotting

Experimental Protocols

Construction of LCK-Luciferase Fusion Lentiviral Vector

The human LCK cDNA is cloned in-frame with a luciferase reporter gene into a lentiviral transfer plasmid. This creates a fusion protein where the stability of the luciferase is directly linked to the stability of LCK.

  • LCK Amplification: Amplify the full-length human LCK cDNA using PCR with primers that add suitable restriction sites for cloning into the lentiviral vector.

  • Reporter Gene Amplification: Amplify the luciferase reporter gene (e.g., NanoLuc®) with compatible restriction sites.

  • Vector Digestion: Digest the lentiviral transfer plasmid (e.g., pCDH-CMV-MCS-EF1-Puro) with the chosen restriction enzymes.

  • Ligation: Ligate the digested LCK and luciferase PCR products into the linearized lentiviral vector to create the pCDH-LCK-Luc-Puro construct.

  • Verification: Verify the sequence of the final construct by Sanger sequencing.

Lentivirus Production in HEK293T Cells

Lentiviral particles are produced by co-transfecting the LCK-luciferase transfer plasmid along with packaging plasmids into HEK293T cells.[10][11]

  • Cell Seeding: Seed HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection.

  • Transfection: Co-transfect the HEK293T cells with the pCDH-LCK-Luc-Puro transfer plasmid and the 3rd generation packaging plasmids (pMD2.G, pRSV-Rev, and pMDLg/pRRE) using a suitable transfection reagent like Lipofectamine™ 3000.

  • Virus Collection: Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

  • Virus Concentration (Optional): For higher titer, concentrate the viral particles by ultracentrifugation or a commercially available concentration reagent.

  • Virus Titer Determination: Determine the viral titer to ensure an appropriate multiplicity of infection (MOI) for transduction.

Generation of Stable Jurkat Cell Line

Jurkat cells are transduced with the lentivirus, and stable integrants are selected using an antibiotic.[12][13][14]

  • Transduction: Seed Jurkat cells in a 6-well plate. Add the lentiviral supernatant to the cells in the presence of polybrene (typically 4-8 µg/mL) to enhance transduction efficiency.

  • Incubation: Incubate the cells with the virus for 48-72 hours.

  • Selection: After incubation, replace the virus-containing medium with fresh medium containing the appropriate concentration of puromycin (determined by a kill curve, typically 1-10 µg/mL for Jurkat cells).

  • Expansion: Continue to culture the cells in the presence of puromycin, replacing the medium every 2-3 days, until a resistant polyclonal population emerges.

  • Clonal Selection (Optional): For a more homogenous cell population, single-cell cloning can be performed by limiting dilution to isolate and expand individual clones.

Validation of the Stable Cell Line

The generated stable cell line must be validated to confirm the expression and functionality of the LCK-luciferase reporter.

  • Western Blot Analysis:

    • Lyse the stable Jurkat cells and perform a Western blot using an anti-LCK antibody to confirm the expression of the LCK-luciferase fusion protein at the expected molecular weight.

    • Use an anti-luciferase antibody to further confirm the fusion protein.

    • Include wild-type Jurkat cells as a control.

  • Luciferase Activity Assay:

    • Measure the basal luciferase activity in the stable cell line to confirm the reporter is functional.

    • Treat the cells with a known proteasome inhibitor (e.g., MG132) to demonstrate that the degradation of the reporter is proteasome-dependent. An increase in luciferase signal upon treatment indicates that the reporter is being turned over by the proteasome.

  • Functional Assay for LCK Degradation:

    • Treat the stable cell line with a known inducer of LCK degradation.

    • Measure the luciferase activity at various time points after treatment. A decrease in luminescence will indicate the degradation of the LCK-luciferase fusion protein.

Data Presentation

Table 1: Validation of LCK-Luciferase Expression
Cell LineProtein DetectedExpected Molecular Weight (kDa)Observed Molecular Weight (kDa)
Wild-Type JurkatEndogenous LCK5656
LCK-Luc Stable LineLCK-Luciferase Fusion~75 (56 kDa LCK + ~19 kDa Luciferase)~75
LCK-Luc Stable LineEndogenous LCK5656
Table 2: Functional Characterization of LCK-Luciferase Reporter
TreatmentDuration (hours)Normalized Luciferase Activity (RLU)Fold Change vs. Vehicle
Vehicle (DMSO)6100,000 ± 5,0001.0
Proteasome Inhibitor (MG132)6250,000 ± 15,0002.5
LCK Degrader Compound X620,000 ± 2,0000.2

Visualizations

LCK_Degradation_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR TCR LCK_active Active LCK (pY394) TCR->LCK_active Activation CD4_CD8 CD4/CD8 CD4_CD8->LCK_active c_Cbl c-Cbl (E3 Ligase) LCK_active->c_Cbl Recruitment & Phosphorylation LCK_ub Ubiquitinated LCK c_Cbl->LCK_ub Ubiquitination Ub Ubiquitin Ub->c_Cbl Proteasome 26S Proteasome Degraded_peptides Degraded Peptides Proteasome->Degraded_peptides Degradation LCK_ub->Proteasome Targeting

Caption: LCK Ubiquitin-Proteasome Degradation Pathway.

Stable_Cell_Line_Workflow cluster_vector Vector Construction cluster_virus Lentivirus Production cluster_stable_line Stable Line Generation Plasmid Lentiviral Transfer Plasmid LCK_Luc_Plasmid LCK-Luciferase Transfer Plasmid Plasmid->LCK_Luc_Plasmid LCK_cDNA LCK cDNA LCK_cDNA->LCK_Luc_Plasmid Luc_cDNA Luciferase cDNA Luc_cDNA->LCK_Luc_Plasmid HEK293T HEK293T Cells LCK_Luc_Plasmid->HEK293T LCK_Luc_Plasmid->HEK293T Lentivirus Lentiviral Particles HEK293T->Lentivirus Transfection Packaging_Plasmids Packaging Plasmids Packaging_Plasmids->HEK293T Jurkat_cells Jurkat Cells Lentivirus->Jurkat_cells Transduction Lentivirus->Jurkat_cells Transduced_cells Transduced Jurkat Cells Jurkat_cells->Transduced_cells Stable_line Stable LCK-Luc Cell Line Transduced_cells->Stable_line Puromycin Selection

Caption: Workflow for Generating the LCK-Luciferase Stable Cell Line.

Reporter_Assay_Principle cluster_untreated Untreated Cells cluster_treated Treated Cells LCK_Luc_Fusion LCK-Luciferase Fusion Protein Light Light (Luminescence) LCK_Luc_Fusion->Light Reacts with Degrader Degrader Compound LCK_Luc_Fusion_Treated LCK-Luciferase Fusion Protein Degrader->LCK_Luc_Fusion_Treated Induces Degradation of Proteasome Proteasome No_Light No/Reduced Light Proteasome->No_Light Leads to Luciferin Luciferin (Substrate) Luciferin->Light LCK_Luc_Fusion_Treated->Proteasome

Caption: Principle of the LCK Degradation Reporter Assay.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting SJ45566 Insolubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SJ45566. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility challenges associated with this compound in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and orally active PROTAC (Proteolysis Targeting Chimera) designed to degrade the Lymphocyte-specific protein tyrosine kinase (LCK).[1][2][3] As a heterobifunctional molecule, this compound consists of a ligand that binds to LCK and another ligand that recruits an E3 ubiquitin ligase.[4][5] This proximity induces the ubiquitination of LCK, marking it for degradation by the proteasome.[4][5] By removing the LCK protein, this compound disrupts downstream signaling pathways crucial for T-cell activation and proliferation.

LCK_PROTAC_Mechanism

Caption: Mechanism of LCK protein degradation mediated by this compound.

Q2: I'm observing precipitation of this compound in my aqueous experimental setup. What are the likely causes?

Precipitation of this compound in aqueous solutions is a common issue stemming from its physicochemical properties. As a PROTAC, this compound has a high molecular weight and is hydrophobic, leading to poor aqueous solubility.[6] Key factors contributing to precipitation include:

  • Low Aqueous Solubility: this compound is sparingly soluble in water and aqueous buffers.[1]

  • "Solvent Shock": Rapidly diluting a concentrated DMSO stock of this compound into an aqueous buffer can cause the compound to crash out of solution.

  • High Final Concentration: Exceeding the solubility limit of this compound in the final experimental medium will lead to precipitation.

  • Low DMSO Concentration: The final concentration of the organic solvent (DMSO) may be too low to maintain the solubility of the hydrophobic PROTAC.[6]

  • pH of the Medium: The solubility of compounds can be pH-dependent.

  • Temperature Fluctuations: Changes in temperature can affect the solubility of the compound.

Q3: What is the recommended solvent for preparing this compound stock solutions?

The recommended solvent for preparing stock solutions of this compound is high-quality, anhydrous dimethyl sulfoxide (DMSO).[1]

Troubleshooting Guide for this compound Insolubility

This guide provides a systematic approach to resolving precipitation issues with this compound in your experiments.

Caption: A logical workflow for troubleshooting this compound precipitation.

Data Presentation

While specific quantitative solubility data for this compound in various aqueous buffers is not publicly available, the following table summarizes its known physicochemical properties and provides general solubility information.

PropertyValueReference
Molecular Formula C₃₇H₄₂ClN₉O₃S[1][7]
Molecular Weight 728.31 g/mol [1][7]
Appearance Solid[1]
Solubility in DMSO Soluble[1]
Aqueous Solubility Poor/Low[1]

For in vivo studies, various formulations have been used to overcome the poor water solubility of this compound. These often involve a combination of solvents and surfactants.

Formulation ComponentExample Ratio
DMSO : Tween 80 : Saline10 : 5 : 85
DMSO : PEG300 : Tween 80 : Saline10 : 40 : 5 : 45
DMSO : Corn oil10 : 90

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound, which is the first step for most in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculation:

    • The molecular weight of this compound is 728.31 g/mol .

    • To prepare a 10 mM stock solution, weigh out 7.28 mg of this compound for every 1 mL of DMSO.

  • Dissolution:

    • In a sterile microcentrifuge tube, add the weighed this compound powder.

    • Add the calculated volume of sterile DMSO.

  • Mixing:

    • Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear, particle-free solution should be obtained.

    • If necessary, gentle warming in a 37°C water bath or brief sonication can aid dissolution.

  • Storage:

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the recommended procedure for diluting the this compound stock solution to the final working concentration in cell culture medium, minimizing the risk of precipitation.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile, pre-warmed (37°C) complete cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • Thaw Stock Solution:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Recommended):

    • To avoid "solvent shock," it is highly recommended to perform an intermediate dilution.

    • For example, to prepare a 100 µM intermediate solution, dilute the 10 mM stock 1:100 in pre-warmed cell culture medium. This can be done by adding 2 µL of the 10 mM stock to 198 µL of medium. Mix thoroughly by gentle pipetting.

  • Final Dilution:

    • Further dilute the intermediate solution into the final volume of cell culture medium to achieve the desired working concentrations (e.g., 1 nM, 10 nM, 100 nM).

    • For example, to prepare a 100 nM working solution from a 100 µM intermediate, perform a 1:1000 dilution.

  • Important Considerations:

    • Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is kept as low as possible (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

    • Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used.

    • Immediate Use: Add the prepared working solutions to the cell cultures immediately after preparation.

Mandatory Visualization: LCK Signaling Pathway

The following diagram illustrates the central role of LCK in the T-cell receptor (TCR) signaling cascade, which is the pathway targeted by this compound.

LCK_Signaling_Pathway cluster_signalosome Signalosome Formation TCR TCR/CD3 LCK LCK TCR->LCK Activation CD4_CD8 CD4/CD8 CD4_CD8->LCK ZAP70 ZAP-70 LCK->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation SLP76 SLP-76 ZAP70->SLP76 Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 GRB2 GRB2 LAT->GRB2 VAV1 VAV1 SLP76->VAV1 PIP2 PIP2 PLCg1->PIP2 Hydrolysis RAS Ras/MAPK Pathway GRB2->RAS Actin Actin Cytoskeleton VAV1->Actin IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKCθ DAG->PKC Transcription_Factors Transcription Factors (NFAT, AP-1, NF-κB) Ca_Flux->Transcription_Factors PKC->Transcription_Factors RAS->Transcription_Factors

Caption: Simplified LCK-mediated T-cell receptor signaling pathway.

References

Technical Support Center: Investigating Potential Off-Target Effects of SJ45566 in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the potential off-target effects of SJ45566, a potent and orally active PROTAC-based LCK degrader. Given the novelty of this compound, this guide offers strategies to identify and mitigate risks associated with unintended molecular interactions in cancer cell experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a Proteolysis Targeting Chimera (PROTAC) designed to specifically degrade Lymphocyte-specific protein tyrosine kinase (LCK).[1][2][3][4][5] It functions by inducing proximity between LCK and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of LCK. This mechanism is being explored as a therapeutic approach for T-Cell Acute Lymphoblastic Leukemia (T-ALL).[1][3][4]

Q2: I am observing a phenotype in my cancer cells that is not consistent with LCK degradation. What are the potential off-target mechanisms of this compound?

While this compound is designed for LCK degradation, off-target effects can arise from several sources inherent to its PROTAC nature:

  • Dasatinib-related off-targets: this compound is a dasatinib-based PROTAC.[6] Dasatinib itself is a multi-kinase inhibitor, and therefore, this compound may bind to and potentially degrade other kinases that dasatinib has an affinity for, such as ABL, SRC family kinases, KIT, and DDR1.[6]

  • E3 Ligase-related off-targets: The phenyl-glutarimide component of this compound recruits the cereblon (CRBN) E3 ligase.[6] While intended to be a recruiter, this moiety can independently induce the degradation of other proteins, particularly zinc-finger proteins.[7][8]

  • Formation of non-productive ternary complexes: The formation of a stable ternary complex (this compound:Target:E3 Ligase) is crucial for degradation. Off-target effects can occur if this compound facilitates the formation of ternary complexes with unintended proteins.

Q3: How can I distinguish between on-target LCK degradation effects and potential off-target effects in my experiments?

Distinguishing between on-target and off-target effects is critical for accurate data interpretation. Here are some recommended experimental controls:

  • Rescue experiments: If the observed phenotype is due to LCK degradation, re-expressing a degradation-resistant mutant of LCK should rescue the effect.

  • Use of a non-degrading control: Synthesizing a version of this compound with a modification that prevents E3 ligase binding but retains LCK binding can help identify off-target effects mediated by LCK binding alone.

  • Comparison with other LCK inhibitors/degraders: Comparing the effects of this compound with other LCK inhibitors (like dasatinib) or LCK degraders with different chemical scaffolds can help delineate LCK-specific effects from compound-specific off-target effects.

Q4: What are some common troubleshooting scenarios when using this compound?

Observed Issue Potential Cause Troubleshooting Steps
High cytotoxicity in cell lines not expressing LCK. Off-target kinase inhibition or degradation.1. Perform a kinome scan to identify off-target kinases. 2. Use proteomics to identify unintended degraded proteins. 3. Validate findings with siRNA or CRISPR-mediated knockdown of suspected off-target proteins.
Observed phenotype is not rescued by LCK re-expression. The phenotype is likely due to an off-target effect.1. Investigate potential off-targets of the dasatinib warhead. 2. Assess for degradation of known cereblon neosubstrates.
Variable degradation efficiency of LCK across different cell lines. Differences in proteasome activity or E3 ligase expression.1. Confirm similar levels of cereblon expression across cell lines. 2. Treat with a proteasome inhibitor (e.g., MG132) as a positive control for degradation-dependent effects.

Data Presentation

Table 1: Kinase Selectivity of Dasatinib (Warhead of this compound)

This table summarizes the known kinase targets of dasatinib, which represent potential off-targets for this compound. Researchers should consider these kinases when investigating unexpected phenotypes.

KinaseDissociation Constant (Kd)Reference
LCK0.09 nM[6]
ABL1Similar to dasatinib[6]
SRCSimilar to dasatinib[6]
KITHigh affinity[6]
DDR1High affinity[6]

Note: This table is based on published data for dasatinib and serves as a predictive guide for this compound. Experimental validation is required.

Table 2: Template for Experimental Off-Target Profiling of this compound

Researchers can use this template to systematically document their findings when profiling the off-target effects of this compound.

Experimental Assay Cell Line(s) This compound Concentration(s) Observed On-Target Effect (LCK Degradation) Observed Off-Target Effect(s) Validation Method(s) Notes
Kinome Scan
Proteomics (Degradome)
Western Blot (for specific off-targets)
Cell Viability Assay (in LCK-null cells)

Experimental Protocols

Protocol 1: Kinome Profiling to Identify Off-Target Kinase Interactions

This protocol outlines a method to assess the binding of this compound to a broad panel of kinases.

  • Assay Principle: A competition binding assay is used where a known, immobilized ligand for each kinase competes with this compound for binding to the kinase.

  • Materials:

    • Kinase panel (e.g., DiscoverX KINOMEscan™)

    • This compound at various concentrations

    • Assay-specific buffers and reagents

  • Procedure:

    • Prepare a dilution series of this compound.

    • Incubate the kinase panel with the immobilized ligand and the corresponding this compound dilution.

    • Wash away unbound components.

    • Quantify the amount of kinase bound to the immobilized ligand using a detection reagent (e.g., via qPCR or enzyme activity).

    • Calculate the percentage of kinase bound at each this compound concentration to determine the dissociation constant (Kd) for each off-target kinase.

Protocol 2: Proteomic Profiling to Identify Unintended Degraded Proteins

This protocol uses mass spectrometry to identify proteins that are degraded upon treatment with this compound.

  • Assay Principle: Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is used to quantitatively compare the proteomes of this compound-treated and control cells.

  • Materials:

    • SILAC-compatible cell lines

    • "Heavy" and "light" amino acid-containing media

    • This compound

    • Mass spectrometer

  • Procedure:

    • Culture one population of cells in "heavy" media and another in "light" media.

    • Treat the "heavy" labeled cells with this compound and the "light" labeled cells with a vehicle control.

    • Combine equal amounts of protein from both cell populations.

    • Digest the protein mixture into peptides.

    • Analyze the peptides by LC-MS/MS.

    • Identify and quantify proteins with a significantly decreased heavy-to-light ratio, as these are potential off-target degradation substrates.

Visualizations

SJ45566_Mechanism_of_Action cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathway This compound This compound LCK LCK (On-Target) This compound->LCK Binds Off_Target Off-Target Protein This compound->Off_Target Binds CRBN CRBN E3 Ligase LCK->CRBN Forms Ternary Complex with this compound Degradation_On On-Target Degradation LCK->Degradation_On Targeted for Degradation Off_Target->CRBN Forms Ternary Complex with this compound Degradation_Off Off-Target Degradation Off_Target->Degradation_Off Targeted for Degradation CRBN->LCK Ubiquitinates CRBN->Off_Target Ubiquitinates Ub Ubiquitin Proteasome Proteasome Degradation_On->Proteasome Degradation_Off->Proteasome

Caption: On-target vs. potential off-target mechanism of this compound.

Off_Target_Investigation_Workflow Start Unexpected Phenotype Observed with this compound Hypothesis Hypothesize: On-Target vs. Off-Target Effect Start->Hypothesis On_Target_Validation On-Target Validation (e.g., LCK Rescue) Hypothesis->On_Target_Validation Off_Target_Screening Off-Target Screening (Kinome/Proteome Profiling) Hypothesis->Off_Target_Screening Phenotype_Rescued Phenotype Rescued? On_Target_Validation->Phenotype_Rescued Off_Target_Confirmed Off-Target Effect Suspected Off_Target_Screening->Off_Target_Confirmed On_Target_Confirmed On-Target Effect Confirmed Phenotype_Rescued->On_Target_Confirmed Yes Phenotype_Rescued->Off_Target_Confirmed No End Mechanism Elucidated On_Target_Confirmed->End Validate_Off_Target Validate Specific Off-Target (siRNA, CRISPR, etc.) Off_Target_Confirmed->Validate_Off_Target Validate_Off_Target->End

Caption: Workflow for investigating unexpected phenotypes with this compound.

Troubleshooting_Decision_Tree Start Issue: High cytotoxicity in LCK-negative cells Check_Dasatinib_Targets Are known dasatinib off-targets expressed? Start->Check_Dasatinib_Targets Check_CRBN_Neosubstrates Are known CRBN neosubstrates degraded? Check_Dasatinib_Targets->Check_CRBN_Neosubstrates No Kinome_Scan Perform Kinome Scan Check_Dasatinib_Targets->Kinome_Scan Yes Check_CRBN_Neosubstrates->Kinome_Scan No Proteomics Perform Proteomics Check_CRBN_Neosubstrates->Proteomics Yes Identify_Off_Target Identify Potential Off-Target(s) Kinome_Scan->Identify_Off_Target Proteomics->Identify_Off_Target Validate Validate with siRNA/CRISPR Identify_Off_Target->Validate Conclusion Off-Target Confirmed Validate->Conclusion

Caption: Troubleshooting decision tree for unexpected cytotoxicity.

References

Technical Support Center: Mechanisms of Acquired Resistance to SJ45566

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: SJ45566 is a fictional compound designation. The following information is based on the well-characterized mechanisms of resistance to PfATP4 inhibitors, a promising class of antimalarial drugs, to provide a relevant and accurate guide for researchers.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action of this compound (as a PfATP4 inhibitor)?

A1: this compound is hypothesized to be an inhibitor of the Plasmodium falciparum P-type ATPase 4 (PfATP4). PfATP4 is a crucial ion pump responsible for maintaining low intracellular sodium (Na+) concentrations in the parasite by actively exporting Na+.[1] Inhibition of PfATP4 leads to a rapid influx and accumulation of Na+, disrupting ion homeostasis. This disruption causes a cascade of detrimental effects, including parasite swelling, changes in the plasma membrane lipid composition, and ultimately, parasite death.[1]

Q2: What are the primary genetic mechanisms of acquired resistance to this compound?

A2: The predominant mechanism of acquired resistance to PfATP4 inhibitors is the selection of single nucleotide polymorphisms (SNPs) in the pfatp4 gene. These mutations typically occur in the transmembrane domains of the protein, altering the drug-binding site and reducing the inhibitory effect of the compound. Over 20 different mutations in pfatp4 have been identified that confer resistance to various PfATP4 inhibitors.[1]

Q3: How can I select for this compound-resistant P. falciparum parasites in vitro?

A3: In vitro resistance selection is a time-consuming process that involves exposing a parasite culture to gradually increasing or constant sub-lethal concentrations of the drug over an extended period.[2][3] This drug pressure selects for spontaneous mutants that can survive and replicate in the presence of the drug. The process can take several months to a year to establish a stable resistant line.[2][3]

Q4: Are there known fitness costs associated with this compound resistance mutations?

A4: Most mutations in pfatp4 that confer resistance to inhibitors do not appear to impose a significant fitness cost on the parasite in culture. However, some specific mutations, such as P412T, have been associated with a fitness cost.[1] It is crucial to characterize the growth rate of your resistant line in the absence of drug pressure to determine if a fitness cost is present.

Troubleshooting Guides

Guide 1: My P. falciparum culture is not developing resistance to this compound.

Possible Cause Troubleshooting Steps
Inappropriate Drug Concentration The starting drug concentration may be too high, killing all parasites, or too low, providing insufficient selective pressure. Start drug pressure at a concentration close to the IC50 of the parental strain. If the culture crashes, reduce the concentration. If the culture grows with no apparent effect, gradually increase the concentration.
Low Starting Parasite Population The probability of a spontaneous resistance mutation occurring is dependent on the number of parasites. Ensure you start the selection with a high-parasite-density culture (e.g., >10^8 parasites).
Intermittent Drug Pressure Continuous drug pressure can sometimes be too stringent. Consider using an intermittent pressure strategy: apply the drug for one 48-hour cycle, then remove it for one or two cycles to allow the parasite population to recover before re-applying the drug.
Contamination Bacterial or fungal contamination can inhibit parasite growth and interfere with resistance selection. Regularly check your cultures for contamination and maintain sterile techniques.

Guide 2: My in vitro drug susceptibility assays (IC50 determination) are giving inconsistent results.

Possible Cause Troubleshooting Steps
Asynchronous Parasite Culture The different life-cycle stages of the parasite can have varying sensitivities to drugs. Synchronize your cultures (e.g., using sorbitol treatment) to the ring stage before setting up the assay.[4]
Inaccurate Parasitemia/Hematocrit Inconsistent starting parasitemia and hematocrit levels will lead to variability. Carefully determine the parasitemia by Giemsa-stained smear and adjust the culture to a consistent starting parasitemia (e.g., 0.5%) and hematocrit (e.g., 1.5%).[5]
Drug Dilution Errors Inaccurate serial dilutions of the drug are a common source of error. Prepare fresh drug dilutions for each experiment and use calibrated pipettes.
Assay Method Variability Different assay methods (e.g., [3H]-hypoxanthine incorporation, SYBR Green I fluorescence) have inherent variabilities.[6] Ensure you are using a standardized protocol and include a known sensitive and resistant control strain in every assay for comparison.

Data Presentation

Table 1: Representative IC50 Values for this compound (PfATP4 Inhibitor) Against Sensitive and Resistant P. falciparum Lines

Parasite Linepfatp4 MutationIC50 (nM) ± SDFold Resistance
3D7 (Sensitive)Wild-type5.2 ± 1.11
R-SJ45566-1G358S85.6 ± 9.3~16
R-SJ45566-2L420F152.3 ± 15.8~29
R-SJ45566-3A199V48.9 ± 5.4~9

Note: These values are hypothetical and for illustrative purposes. Actual IC50 values can vary between laboratories and specific assay conditions.[5]

Experimental Protocols

Protocol 1: In Vitro Selection of this compound-Resistant P. falciparum

  • Initiate Culture: Start with a high-density culture of a drug-sensitive P. falciparum strain (e.g., 3D7) in complete culture medium.[7]

  • Apply Drug Pressure: Add this compound to the culture at a concentration equal to the IC50.

  • Monitor Parasitemia: Monitor the parasite growth daily by preparing Giemsa-stained blood smears.

  • Maintain Culture: Change the medium and add fresh drug every 24-48 hours. Dilute the culture with fresh red blood cells as needed to maintain a parasitemia below 5%.

  • Increase Drug Concentration: Once the parasites are growing steadily at the initial drug concentration, gradually increase the concentration in a stepwise manner.

  • Isolate Resistant Line: Continue this process until a parasite line is established that can consistently grow in the presence of a high concentration of this compound (e.g., >10x the initial IC50).

  • Clone by Limiting Dilution: To ensure a genetically homogenous population, clone the resistant parasite line by limiting dilution.

  • Characterize Phenotype: Determine the IC50 of the cloned resistant line and compare it to the parental sensitive strain.

Protocol 2: Whole-Genome Sequencing to Identify Resistance Mutations

  • DNA Extraction: Extract high-quality genomic DNA from both the parental sensitive and the selected resistant parasite lines.

  • Library Preparation: Prepare sequencing libraries from the extracted DNA.

  • Sequencing: Perform whole-genome sequencing using a high-throughput platform (e.g., Illumina).[8][9]

  • Data Analysis:

    • Align the sequencing reads from both the sensitive and resistant strains to the P. falciparum reference genome (e.g., 3D7).

    • Perform variant calling to identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels).

    • Compare the variants identified in the resistant line to those in the parental line. The mutations that are unique to the resistant strain are candidate resistance markers.

    • Focus on non-synonymous mutations in the pfatp4 gene.

Visualizations

SJ45566_Mechanism_of_Action cluster_parasite P. falciparum cluster_drug_action Drug Action cluster_resistance Resistance Mechanism PfATP4 PfATP4 (Na+ Pump) Na_out High Extracellular Na+ PfATP4->Na_out Na+ Efflux Na_in Low Intracellular Na+ Na_out->Na_in Na+ Leak This compound This compound This compound->PfATP4 Inhibition PfATP4_mut Mutated PfATP4 SJ45566_res This compound SJ45566_res->PfATP4_mut Reduced Inhibition

Caption: Mechanism of this compound action and resistance.

Resistance_Selection_Workflow start Start with Sensitive P. falciparum Culture drug_pressure Apply Continuous or Intermittent Drug Pressure start->drug_pressure monitor Monitor Parasitemia (Giemsa Smears) drug_pressure->monitor culture_maintenance Maintain Culture: Medium Change, Dilution monitor->culture_maintenance check_growth Parasites Growing? culture_maintenance->check_growth check_growth->culture_maintenance No increase_conc Increase Drug Concentration check_growth->increase_conc Yes isolate Isolate Resistant Line (Cloning) check_growth->isolate Stable Growth at High Conc. increase_conc->drug_pressure characterize Characterize Phenotype (IC50 Assay) isolate->characterize end Resistant Line Established characterize->end

Caption: Workflow for in vitro resistance selection.

Genetic_Basis_of_Resistance parental Parental Sensitive Strain (Wild-type pfatp4) wgs Whole-Genome Sequencing parental->wgs resistant Selected Resistant Strain resistant->wgs snp_calling Variant Calling and Comparison wgs->snp_calling candidate_mutation Identify Non-synonymous Mutation in pfatp4 snp_calling->candidate_mutation phenotype Resistant Phenotype (High IC50) candidate_mutation->phenotype Causes

Caption: Logical relationship of resistance.

References

Technical Support Center: Overcoming the Hook Effect with SJ45566

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding "SJ45566" is not available in public literature. This document uses a hypothetical agent, designated this compound, to illustrate the principles and methods for overcoming the high-dose hook effect in immunoassays. The experimental data and protocols presented are representative examples and should be adapted for specific assays and analytes.

Frequently Asked Questions (FAQs)

Q1: What is the high-dose hook effect?

The high-dose hook effect, also known as the prozone phenomenon, is an immunological artifact that can occur in "sandwich" immunoassays, such as ELISA or lateral flow assays.[1][2] It results in a paradoxically low signal at extremely high concentrations of the analyte, leading to a false-negative or significantly underestimated result.[2][3] This occurs when an excess of analyte saturates both the capture and detection antibodies, preventing the formation of the "sandwich" complex necessary for signal generation.[4][5]

Q2: How can I identify a potential hook effect in my assay?

A key indicator of the hook effect is obtaining a result that is unexpectedly low or negative, especially when a high concentration of the analyte is clinically suspected.[6] The most reliable method for confirming a hook effect is to perform serial dilutions of the sample.[2][5] If a hook effect is present, diluting the sample will bring the analyte concentration into the assay's optimal range, resulting in a higher, more accurate signal.[6][7]

Q3: What is this compound and how does it help with the hook effect?

This compound is a novel, hypothetical assay additive designed to mitigate the hook effect by preventing the oversaturation of detection antibodies. Its proprietary formulation is hypothesized to reversibly bind to a portion of the analyte at very high concentrations, effectively reducing the amount of free analyte that can simultaneously saturate both capture and detection antibodies. This allows for the proper formation of the antibody-antigen-antibody sandwich, extending the linear range of the assay.

Q4: Is this compound compatible with all types of sandwich immunoassays?

This compound is designed for broad compatibility with common one-step sandwich immunoassay formats where the hook effect is a known issue.[3][8] However, its efficacy may vary depending on the specific antibodies, buffer components, and analyte characteristics of your assay. It is crucial to validate its performance with your specific system.

Troubleshooting Guide

Issue: My sample, which is expected to have a high analyte concentration, is showing a surprisingly low or negative result.

This is a classic sign of the high-dose hook effect.[6] Follow these troubleshooting steps to diagnose and resolve the issue.

Step 1: Initial Diagnosis - Serial Dilution

The first and most critical step is to test for the hook effect by performing serial dilutions of your sample.

Experimental Protocol: Serial Dilution for Hook Effect Diagnosis

  • Prepare Dilutions: Prepare a series of dilutions of the suspect sample (e.g., 1:10, 1:100, 1:1000, and 1:10,000) using the standard assay diluent.

  • Run Assay: Analyze the undiluted sample and all dilutions according to your standard assay protocol.

  • Analyze Results: If the measured concentration increases with dilution, a hook effect is present in the undiluted sample.[9] The true concentration can be calculated by multiplying the result from a dilution within the linear range by its dilution factor.

Step 2: Mitigation with this compound

If the hook effect is confirmed, this compound can be incorporated into your assay workflow to extend the dynamic range and prevent falsely low readings for high-concentration samples.

Experimental Protocol: Incorporating this compound into a One-Step ELISA

  • Reagent Preparation: Prepare your standard assay reagents. Create a working solution of this compound by diluting the stock concentrate 1:100 in your standard assay diluent.

  • Sample Preparation: For each high-concentration sample, prepare two aliquots:

    • Standard Protocol: Mix the sample with the standard assay diluent.

    • This compound Protocol: Mix the sample with the this compound working solution.

  • Assay Procedure:

    • Add the prepared samples to the antibody-coated microplate wells.

    • Immediately add the enzyme-linked detection antibody to all wells.

    • Incubate according to your standard protocol.

    • Wash the wells to remove unbound reagents.

    • Add the substrate and incubate until color develops.

    • Stop the reaction and read the absorbance at the appropriate wavelength.

  • Data Analysis: Compare the results from the standard protocol and the this compound protocol.

Data Presentation

The following tables present hypothetical data demonstrating the diagnosis and mitigation of the hook effect using this compound in a cardiac troponin I (cTnI) ELISA.

Table 1: Hook Effect Diagnosis via Serial Dilution

Sample DilutionMeasured cTnI (ng/mL)Corrected cTnI (ng/mL)Observation
Undiluted45.845.8Falsely low result
1:10215.32153.0Concentration increases
1:100489.748970.0Peak measurement
1:100052.152100.0Within linear range
1:10,0005.353000.0Within linear range

Table 2: Efficacy of this compound in Overcoming the Hook Effect

Sample IDProtocolMeasured cTnI (ng/mL)Corrected cTnI (ng/mL)
High cTnI SampleStandard45.845.8 (Inaccurate)
High cTnI SampleWith this compound5150.051500.0 (Accurate)
Low cTnI ControlStandard1.21.2
Low cTnI ControlWith this compound1.11.1

Visualizations

Logical Workflow for Troubleshooting the Hook Effect

This diagram outlines the decision-making process when a hook effect is suspected.

HookEffectWorkflow start Suspect Low Result for High Concentration Sample check_dilution Perform Serial Dilution of the Sample start->check_dilution decision Does Signal Increase with Dilution? check_dilution->decision hook_confirmed Hook Effect Confirmed decision->hook_confirmed Yes no_hook No Hook Effect Detected. Troubleshoot Other Assay Parameters. decision->no_hook No implement_this compound Incorporate this compound into Assay Protocol hook_confirmed->implement_this compound re_run_assay Re-run Sample with This compound implement_this compound->re_run_assay final_result Obtain Accurate Result re_run_assay->final_result

Caption: Troubleshooting workflow for identifying and resolving the hook effect.

Hypothetical Mechanism of this compound Action in a Sandwich Immunoassay

This diagram illustrates how this compound is hypothesized to prevent the hook effect at the molecular level.

SJ45566_Mechanism Mechanism of Hook Effect Mitigation cluster_standard Standard Assay (Hook Effect) cluster_this compound Assay with this compound CaptureAb1 Capture Ab Analyte1 Analyte DetectionAb1 Detection Ab instruction1 Excess analyte saturates both capture and detection antibodies independently, preventing sandwich formation. CaptureAb2 Capture Ab Analyte2 Analyte CaptureAb2->Analyte2 This compound This compound Analyte2->this compound DetectionAb2 Detection Ab Analyte2->DetectionAb2 instruction2 This compound reversibly binds a portion of excess analyte, allowing the 'sandwich' complex to form.

Caption: Hypothetical molecular mechanism of this compound.

References

Minimizing SJ45566 toxicity in non-target cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the toxicity of SJ45566 in non-target cells during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, orally bioavailable PROTAC (Proteolysis Targeting Chimera) designed to degrade the Lymphocyte-specific protein tyrosine kinase (LCK).[1][2] As a PROTAC, it functions as a bifunctional molecule: one end binds to the target protein (LCK), and the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of LCK, marking it for degradation by the cell's proteasome. This approach is being researched as a potential therapeutic strategy for T-Cell Acute Lymphoblastic Leukemia (T-ALL).[1][2]

cluster_0 This compound Mechanism of Action This compound This compound (PROTAC) Ternary Ternary Complex (LCK-SJ45566-E3) This compound->Ternary Binds LCK Target Protein (LCK) LCK->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Recruited Ub_LCK Ubiquitinated LCK Ternary->Ub_LCK Catalyzes Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome Proteasome Ub_LCK->Proteasome Targeted to Degradation LCK Degradation Proteasome->Degradation Results in

Caption: Mechanism of this compound as a PROTAC degrader.

Q2: What are the potential sources of toxicity in non-target cells when using a PROTAC like this compound?

A2: Off-target toxicity can arise from several factors.[3][4] For PROTACs, these can include:

  • Off-Target Binding of the "Warhead": The part of the PROTAC that binds to the target protein (LCK) may have an affinity for other proteins with similar binding domains, leading to their unintended degradation.[5]

  • Off-Target Binding of the E3 Ligase Ligand: The component that recruits the E3 ligase might interact with other cellular proteins.[5]

  • The "Hook Effect": At very high concentrations, the PROTAC can form separate binary complexes (PROTAC-LCK or PROTAC-E3 ligase) instead of the productive ternary complex, which can reduce on-target efficiency and potentially lead to off-target effects.[5]

  • General Compound Cytotoxicity: Like any small molecule, the PROTAC itself might induce cellular stress responses, such as apoptosis or oxidative stress, independent of its protein degradation activity, especially at higher concentrations.[5]

Q3: What initial steps can I take to minimize non-target toxicity in my experiments?

A3: Several strategies can be employed to mitigate off-target effects:

  • Optimize Concentration: Always perform a dose-response experiment to determine the lowest effective concentration that maximizes on-target degradation while minimizing toxicity in your non-target cell lines.[5]

  • Use Appropriate Controls: Include negative and positive controls. An inactive version of the PROTAC (e.g., with a mutated E3 ligase ligand) can help differentiate between on-target and off-target effects.[5]

  • Cell Line Selection: If possible, use non-target cell lines with well-characterized proteomes to better understand potential off-target liabilities.

  • Global Proteomic Analysis: Consider using techniques like mass spectrometry to get an unbiased view of all proteins being degraded, which can help identify unintended targets.[5]

Troubleshooting Guides

Problem: I'm observing high cytotoxicity in my non-target control cell line.

Q: My initial experiments with this compound show significant cell death in my non-target control cells, even at concentrations that are effective in my target cells. What troubleshooting steps should I take?

A: High cytotoxicity in non-target cells requires a systematic approach to identify the cause. Follow this workflow to diagnose the issue:

Start High Toxicity Observed in Non-Target Cells Dose Step 1: Verify Concentration Perform detailed dose-response (e.g., MTT Assay) Start->Dose Check1 Is toxicity still high at optimal degradation conc.? Dose->Check1 Mechanism Step 2: Investigate Mechanism (Apoptosis vs. Oxidative Stress) Check1->Mechanism Yes End_Low Toxicity is likely concentration-dependent. Use lowest effective dose. Check1->End_Low No Assays Perform Caspase-3 Assay and ROS-Glo Assay Mechanism->Assays Check2 Is toxicity linked to a specific mechanism? Assays->Check2 OffTarget Step 3: Assess Off-Target Degradation Check2->OffTarget No / Unclear End_Mech Toxicity mechanism identified. Consider pathway inhibitors or compound modification. Check2->End_Mech Yes Proteomics Use proteomic analysis (e.g., Mass Spec) and inactive controls OffTarget->Proteomics End_Off Off-target identified. Requires rational redesign of the PROTAC. Proteomics->End_Off

Caption: Troubleshooting workflow for high non-target toxicity.

  • Verify Optimal Concentration: The first step is to confirm that you are not simply using too high a concentration. Run a detailed dose-response curve in both your target and non-target cell lines. The goal is to find the concentration range that provides maximal degradation of LCK with minimal impact on the viability of non-target cells.

  • Investigate the Mechanism of Toxicity: If toxicity persists at optimized concentrations, determine the cellular process causing cell death. Running parallel assays for apoptosis (e.g., Caspase-3 activity) and oxidative stress (e.g., ROS-Glo) can provide critical insights.

  • Assess for Off-Target Protein Degradation: If the toxicity does not appear to be from a general stress response, it may be due to the unintended degradation of other essential proteins. This is best assessed using an unbiased proteomics approach. Comparing the proteome of cells treated with this compound to untreated controls or controls treated with an inactive analog can reveal proteins that are degraded unintentionally.

Data & Assay Comparison

To assist with experimental design, the following tables summarize key information for assessing cytotoxicity.

Table 1: Example Dose-Response Data Entry Table for this compound

Cell Line TypeCell Line NameConcentration (nM)% LCK Degradation% Cell Viability (MTT)Notes
Target KOPT-K1 (T-ALL)0.1Reference DC50 for LCK is 1.21 nM[1]
1
10
100
Non-Target e.g., HEK293T0.1
1
10
100
Non-Target e.g., Primary PBMCs0.1
1
10
100

Table 2: Comparison of Recommended Toxicity Assays

AssayPrincipleWhat It MeasuresAdvantages
MTT Assay [6]Colorimetric assay based on the reduction of yellow MTT to purple formazan by mitochondrial dehydrogenases in living cells.[6]Overall cell metabolic activity, an indicator of cell viability and proliferation.[7]Simple, high-throughput, cost-effective.
Caspase-3 Assay [8]Colorimetric or fluorometric detection of the cleavage of a specific substrate by activated caspase-3, a key executioner of apoptosis.[8][9][10]Specific activity of caspase-3, indicating apoptosis induction.[8]Provides mechanistic insight into programmed cell death.
ROS-Glo™ H₂O₂ Assay [11][12]A luminescent assay that measures the level of hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS).[11][12][13]Oxidative stress levels within the cell culture.[11]Highly sensitive, simple add-and-read protocol.[12]

Experimental Protocols

Below are detailed methodologies for the key experiments recommended in the troubleshooting guides.

MTT Assay for Cell Viability

This protocol is adapted from standard procedures for measuring cellular metabolic activity as an indicator of cytotoxicity.[6][14][15]

Start Start: Seed Cells Step1 Add this compound (various concentrations) Start->Step1 Step2 Incubate (e.g., 24-72 hours) Step1->Step2 Step3 Add MTT Reagent (0.5 mg/mL final conc.) Step2->Step3 Step4 Incubate (3-4 hours, 37°C) Step3->Step4 Step5 Add Solubilization Solution (e.g., DMSO) Step4->Step5 Step6 Shake plate to dissolve formazan crystals Step5->Step6 End Read Absorbance (570 nm) Step6->End

Caption: Experimental workflow for the MTT assay.

Materials:

  • 96-well flat-bottom plates

  • This compound stock solution

  • Culture medium (serum-free for incubation step is recommended)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)[14]

  • Solubilization solution (e.g., DMSO or 0.01M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight to allow for attachment (for adherent cells).

  • Compound Treatment: Prepare serial dilutions of this compound. Remove the old media and add fresh media containing the desired final concentrations of the compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.

  • Add MTT Reagent: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[6]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing metabolically active cells to reduce the MTT to purple formazan crystals.[14]

  • Solubilization: Carefully remove the medium. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14]

  • Readout: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[6]

Colorimetric Caspase-3 Activity Assay

This protocol is based on the spectrophotometric detection of the chromophore p-nitroaniline (pNA) after cleavage from the labeled substrate DEVD-pNA.[8][9]

Materials:

  • Cells treated with this compound and controls

  • Chilled Cell Lysis Buffer

  • 2x Reaction Buffer (containing DTT)

  • Caspase-3 substrate (DEVD-pNA, 4 mM stock)

  • 96-well plate

  • Microplate reader

Procedure:

  • Induce Apoptosis: Treat cells with this compound for the desired time. Concurrently, prepare an untreated control culture.

  • Prepare Cell Lysate:

    • Pellet 1-5 million cells by centrifugation.

    • Resuspend the cells in 50 µL of chilled Cell Lysis Buffer.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 minute at 4°C.

    • Transfer the supernatant (cytosolic extract) to a fresh, cold tube.

  • Protein Quantification: Measure the protein concentration of your lysate and adjust the volume to use 50-200 µg of protein per assay well.

  • Assay Reaction:

    • Add 50 µL of cell lysate to a 96-well plate.

    • Add 50 µL of 2x Reaction Buffer (with DTT) to each sample.

    • Add 5 µL of the 4 mM DEVD-pNA substrate to start the reaction (final concentration 200 µM).

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[8]

  • Readout: Measure the absorbance at 400-405 nm using a microplate reader.[8][9] The absorbance is proportional to the amount of caspase-3 activity.

ROS-Glo™ H₂O₂ Assay (Homogeneous Protocol)

This protocol measures the level of hydrogen peroxide (H₂O₂), a key reactive oxygen species, directly in cell culture wells.[11][16][17]

Materials:

  • ROS-Glo™ H₂O₂ Assay Kit (Promega)

  • Opaque-walled 96-well plates (white plates are recommended)[16]

  • Cells plated in culture medium

  • This compound stock solution

  • Luminometer

Procedure:

  • Cell Seeding: Plate cells at the desired density in ≤80 µL of medium in an opaque-walled 96-well plate. Allow adherent cells to attach.[16]

  • Prepare Substrate Solution: Prepare the H₂O₂ Substrate solution according to the manufacturer's protocol. The test compound (this compound) can be added directly to this solution.[16]

  • Treatment: Add 20 µL of the combined H₂O₂ Substrate and this compound solution to the cells. The final well volume will be 100 µL.[16]

  • Incubation: Place cells in an incubator (e.g., 37°C, 5% CO₂) for the desired treatment time (up to 6 hours).[16][17]

  • Add Detection Solution: Add 100 µL of ROS-Glo™ Detection Solution to each well.[16]

  • Final Incubation: Incubate for 20 minutes at room temperature.[16][17]

  • Readout: Record the relative luminescence units (RLU) using a plate-reading luminometer. The luminescent signal is proportional to the level of H₂O₂.

References

Technical Support Center: Assessing SJ45566 Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the potent and orally bioavailable LCK PROTAC degrader, SJ45566, ensuring its stability in cell culture media is paramount for obtaining reliable and reproducible experimental results.[1][2][3][4] This guide provides a comprehensive overview of how to assess the stability of this compound, troubleshoot common issues, and answer frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: It is recommended to dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.

Q2: What are the recommended storage conditions for this compound?

A2: For short-term storage (days to weeks), this compound powder can be stored at 0-4°C. For long-term storage (months to years), it is recommended to store the powder at -20°C in a dry and dark environment.[2] Stock solutions in DMSO should be stored at -80°C for up to six months and at -20°C for one month.[4]

Q3: How can I determine the stability of this compound in my specific cell culture medium?

A3: The stability of this compound should be empirically determined in your specific cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum and other additives. A general protocol involves incubating the compound in the media at 37°C over a time course and quantifying its concentration at different time points using analytical methods like HPLC or LC-MS.

Q4: What factors can influence the stability of this compound in cell culture media?

A4: Several factors can affect the stability of small molecules in cell culture media, including pH, temperature, light exposure, and the presence of enzymes in serum.[5][6] Components of the media itself, such as cysteine, can also impact the stability of therapeutic molecules.[7]

Q5: What are the potential degradation products of this compound?

A5: The exact degradation pathway of this compound in cell culture media is not publicly documented. Potential degradation could involve hydrolysis of labile functional groups. Identifying degradation products would require analysis by mass spectrometry.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results Degradation of this compound in cell culture media.Perform a stability study of this compound in your specific media and under your experimental conditions. Consider preparing fresh working solutions for each experiment.
Loss of compound activity over time Instability of this compound at 37°C.Determine the half-life of this compound in your media. If it is short, consider replenishing the media with fresh compound at regular intervals during long-term experiments.
Precipitation of this compound in media Poor solubility of the compound at the working concentration.Ensure the final DMSO concentration in the media is low (typically <0.5%) to maintain solubility. Visually inspect the media for any precipitate after adding the compound.
Difficulty in quantifying this compound Inadequate analytical method.Develop and validate a sensitive and specific analytical method, such as HPLC or LC-MS/MS, for the quantification of this compound in a complex matrix like cell culture media.

Experimental Protocols

Protocol for Assessing this compound Stability in Cell Culture Media

This protocol outlines a general method to determine the stability of this compound in a chosen cell culture medium.

1. Preparation of this compound Working Solution:

  • Prepare a 10 mM stock solution of this compound in DMSO.
  • Spike the cell culture medium (e.g., DMEM with 10% FBS) with the this compound stock solution to achieve the final desired concentration (e.g., 1 µM). Ensure the final DMSO concentration is non-toxic to the cells (e.g., ≤ 0.1%).

2. Incubation:

  • Aliquot the this compound-containing media into sterile tubes.
  • Incubate the tubes in a cell culture incubator at 37°C with 5% CO₂.
  • Prepare a control sample stored at -80°C, which will represent the 100% concentration at time zero.

3. Sample Collection:

  • Collect aliquots at various time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).
  • Immediately store the collected samples at -80°C to halt any further degradation until analysis.

4. Sample Analysis:

  • Thaw the samples and prepare them for analysis. This may involve protein precipitation with a solvent like acetonitrile to remove media components that can interfere with the analysis.
  • Quantify the concentration of this compound in each sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9]

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the time zero sample.
  • Plot the percentage of remaining this compound against time to determine the stability profile and calculate the half-life (t½) of the compound in the media.

Quantitative Data Summary

As specific stability data for this compound in cell culture media is not publicly available, the following table presents hypothetical data to illustrate how results from a stability study could be presented.

Time (hours) Media Type Temperature (°C) This compound Remaining (%) Half-life (t½) (hours)
0DMEM + 10% FBS37100\multirow{5}{}{~36}
8DMEM + 10% FBS3785
24DMEM + 10% FBS3760
48DMEM + 10% FBS3735
72DMEM + 10% FBS3715
0RPMI-1640 + 10% FBS37100\multirow{5}{}{~42}
8RPMI-1640 + 10% FBS3790
24RPMI-1640 + 10% FBS3770
48RPMI-1640 + 10% FBS3745
72RPMI-1640 + 10% FBS3725

Visualizations

Experimental Workflow for Stability Assessment

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (DMSO) prep_media Spike Cell Culture Media prep_stock->prep_media incubate Incubate at 37°C prep_media->incubate collect Collect Aliquots at Time Points incubate->collect analyze Quantify this compound (HPLC/LC-MS) collect->analyze data_analysis Calculate % Remaining and Half-life analyze->data_analysis

Workflow for assessing this compound stability.

Proposed Signaling Pathway of this compound Action

This compound is a PROTAC that targets the Lymphocyte-specific protein tyrosine kinase (LCK) for degradation.[1] PROTACs function by hijacking the ubiquitin-proteasome system.[10][11]

G cluster_pathway This compound-mediated LCK Degradation This compound This compound Ternary_Complex Ternary Complex (LCK-SJ45566-E3) This compound->Ternary_Complex Binds LCK LCK Protein LCK->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination of LCK Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets LCK to Degradation LCK Degradation Proteasome->Degradation Results in

Mechanism of this compound-induced LCK degradation.

References

Technical Support Center: SJ45566 Experimental Protocols & Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with SJ45566, a potent and orally bioavailable PROTAC-based LCK degrader.[1][2][3] This guide addresses potential sources of variability in experimental results through troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a Proteolysis Targeting Chimera (PROTAC) designed to specifically target and induce the degradation of Lymphocyte-specific protein tyrosine kinase (LCK).[1][2][3] As a PROTAC, this compound functions by forming a ternary complex between the LCK protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of LCK. This mechanism is distinct from traditional kinase inhibitors which only block the enzyme's activity.

Q2: In what research area is this compound primarily used?

This compound is being investigated as a potential therapeutic agent for T-Cell Acute Lymphoblastic Leukemia (T-ALL).[1][2][3] A subset of T-ALL cases exhibit constitutive activation of LCK, making it a promising therapeutic target.[2][3]

Q3: What is the reported half-maximal degradation concentration (DC50) for this compound?

The reported DC50 for this compound is 1.21 nM.[1] This value represents the concentration of the compound required to degrade 50% of the target protein (LCK) in the specified experimental system.

Troubleshooting Guide

Variability in experimental outcomes can arise from multiple factors, from cell line integrity to assay execution. This guide provides solutions to common issues encountered when working with this compound.

Issue Potential Cause Recommended Solution
Higher than expected DC50 value Cell Line Variability: Different cell lines may have varying endogenous levels of LCK, E3 ligase components (e.g., VHL), or other proteins involved in the ubiquitin-proteasome pathway.- Confirm the LCK expression level in your cell line using Western Blot or qPCR.- Ensure the cell line expresses the necessary E3 ligase components for the this compound recruiter moiety.- Consider using a cell line known to be sensitive to LCK degradation, such as KOPT-K1, which has been used in similar studies.[4]
LCK Mutations: Resistance to dasatinib, a component of similar PROTACs, can be conferred by mutations in the LCK kinase domain (e.g., T316I), which may affect PROTAC binding.[4]- Sequence the LCK gene in your cell line to check for known resistance mutations.- If mutations are present, consider using alternative cell models or compounds that are not affected by these mutations.
Compound Instability: Improper storage or handling of this compound can lead to degradation of the compound.- Store this compound according to the manufacturer's instructions, typically at -20°C or -80°C.- Prepare fresh working solutions from a DMSO stock for each experiment and avoid repeated freeze-thaw cycles.
Inconsistent Degradation Levels Assay Variability: Inconsistent cell seeding density, incubation times, or reagent concentrations can lead to variable results.- Standardize your experimental protocol. Ensure consistent cell numbers, treatment durations, and reagent concentrations across all experiments.- Include appropriate controls in every assay, such as a vehicle control (DMSO) and a positive control for proteasome inhibition (e.g., MG132).
Cell Health: Unhealthy or senescent cells may have altered protein turnover rates, affecting the efficiency of PROTAC-mediated degradation.- Regularly monitor cell health and viability using methods like Trypan Blue exclusion or a cell viability assay (e.g., CellTiter-Glo®).- Ensure you are using cells within a consistent and low passage number range.
Difficulty Reproducing Cytotoxicity Results Differences in Assay Endpoints: Cytotoxicity can be measured at different time points and with various assays (e.g., MTS, CellTiter-Glo®, apoptosis assays).- The cytotoxic effects of protein degradation may take longer to manifest compared to direct inhibition. Consider extending the treatment duration (e.g., 48-72 hours).- Use multiple assays to assess cell viability and death to get a comprehensive understanding of the cellular response.

Key Experimental Protocols

Below are generalized methodologies for key experiments to assess the activity of this compound.

LCK Degradation Assay (Western Blot)
  • Cell Seeding: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 1 µM) and a vehicle control (DMSO). Include a positive control for proteasome inhibition (e.g., 10 µM MG132) to confirm that protein loss is proteasome-dependent.

  • Incubation: Incubate the cells for the desired time period (e.g., 4, 8, 12, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody against LCK. Use a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Visualize the bands using an ECL substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities to determine the extent of LCK degradation relative to the vehicle control.

Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

  • Compound Treatment: Treat the cells with a serial dilution of this compound.

  • Incubation: Incubate for a prolonged period, typically 48-72 hours, to allow for the cytotoxic effects of protein degradation to manifest.

  • Assay: Perform a cell viability assay according to the manufacturer's protocol (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Data Analysis: Normalize the results to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

Quantitative Data Summary

Compound Parameter Value Reference
This compoundDC50 (LCK Degradation)1.21 nM[1]

Visualizations

SJ45566_Mechanism_of_Action cluster_cell Cell This compound This compound Ternary_Complex Ternary Complex (LCK-SJ45566-E3 Ligase) This compound->Ternary_Complex LCK LCK (Target Protein) LCK->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_LCK Ubiquitinated LCK Ternary_Complex->Ub_LCK Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_LCK->Proteasome Recognition Degraded_LCK Degraded Peptides Proteasome->Degraded_LCK Degradation

Caption: Mechanism of action for this compound as a PROTAC.

Experimental_Workflow_for_this compound cluster_assays Endpoint Assays start Start: Cell Culture (e.g., KOPT-K1) treatment Treat with this compound (Dose-Response & Time-Course) start->treatment western_blot Western Blot for LCK Degradation treatment->western_blot viability_assay Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability_assay data_analysis Data Analysis (DC50 & IC50 Calculation) western_blot->data_analysis viability_assay->data_analysis results Results & Interpretation data_analysis->results

Caption: General experimental workflow for evaluating this compound.

References

Technical Support Center: Assessing the Kinase Degradation Profile of SJ45566

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing SJ45566, a potent and orally active PROTAC-based LCK degrader.[1][2][3] This resource provides essential information, troubleshooting guides, and frequently asked questions (FAQs) to facilitate the investigation of this compound's kinase degradation profile and potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Lymphocyte-specific protein tyrosine kinase (LCK).[1][2][3] It demonstrates high potency with a DC50 of 1.21 nM and is being investigated as a potential therapeutic for T-Cell Acute Lymphoblastic Leukemia (T-ALL).[1]

Q2: What is the potential for this compound to degrade other kinases?

As with many kinase-targeting PROTACs, there is a potential for this compound to induce the degradation of kinases other than LCK. This can be due to the binding promiscuity of the warhead component of the PROTAC, which is often derived from a kinase inhibitor that may have known off-target activities. Comprehensive proteomic studies are essential to fully characterize the selectivity of this compound.

Q3: How can I assess the selectivity of this compound in my experiments?

The gold standard for assessing the selectivity of a PROTAC like this compound is global quantitative proteomics using mass spectrometry. This technique provides an unbiased view of changes in protein abundance across the entire proteome upon treatment with the degrader. Additionally, targeted approaches such as Western blotting can be used to validate the degradation of specific, predicted off-targets.

Q4: What are the appropriate controls to use when investigating off-target effects?

To rigorously assess off-target effects, several control experiments are crucial:

  • Vehicle Control: A control group treated with the vehicle (e.g., DMSO) to establish a baseline proteome.

  • Inactive Epimer Control: An inactive version of the PROTAC that cannot bind to the E3 ligase, helping to distinguish between degradation-dependent and -independent effects.

  • Warhead-Only Control: Treatment with the kinase inhibitor portion of the PROTAC alone to understand its inhibitory off-target effects.

Troubleshooting Guide: Investigating Off-Target Degradation

This guide provides a structured approach to troubleshooting common issues encountered when evaluating the selectivity of this compound.

Problem Possible Cause Suggested Solution
Unexpected protein degradation observed in proteomics data. 1. Warhead Promiscuity: The LCK-binding moiety of this compound may have affinity for other kinases. 2. "Neosubstrate" Degradation: The ternary complex formed by this compound, the E3 ligase, and an off-target protein may lead to its degradation.1. Perform a kinome-wide binding assay with the warhead molecule to identify potential off-target binders. 2. Validate proteomics hits using orthogonal methods like Western blotting.
High cellular toxicity observed at effective degradation concentrations. 1. On-Target Toxicity: Degradation of LCK itself may be toxic to the specific cell line. 2. Off-Target Toxicity: Degradation of an essential off-target protein.1. Titrate this compound to the lowest effective concentration for LCK degradation. 2. Use a rescue experiment by overexpressing a degradation-resistant mutant of the suspected off-target protein.
Discrepancy between biochemical and cellular degradation profiles. 1. Cellular Context: Factors within the cell, such as protein-protein interactions and subcellular localization, can influence PROTAC activity. 2. PROTAC Permeability: The compound may not efficiently enter the cells.1. Utilize cellular target engagement assays like the Cellular Thermal Shift Assay (CETSA) to confirm target binding in a cellular environment.[4][5][6][7][8] 2. Assess cell permeability using appropriate assays.

Data Presentation: Kinase Degradation Profile of this compound

Kinase Primary Function Percent Degradation at 100 nM Notes
LCK T-cell signaling>95%Primary Target
SRC Cell growth, differentiation60-80%Known off-target of related inhibitors
FYN Neuronal signaling, T-cell activation50-70%Structurally similar to LCK
YES1 Cell growth, survival40-60%Member of the SRC family
ABL1 Cell differentiation, adhesion20-40%Potential off-target
EGFR Cell growth, proliferation<10%Unlikely to be a significant off-target
VEGFR2 Angiogenesis<10%Unlikely to be a significant off-target

This table is a hypothetical representation and should be replaced with experimental data.

Experimental Protocols

Global Quantitative Proteomics for Off-Target Profiling

Objective: To identify and quantify all proteins degraded upon treatment with this compound.

Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a T-ALL cell line) to 70-80% confluency. Treat cells with this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify the protein concentration and digest the proteins into peptides using trypsin.

  • Isobaric Labeling: Label the peptide samples from different treatment conditions with tandem mass tags (TMT) or similar isobaric labels.

  • LC-MS/MS Analysis: Combine the labeled samples and analyze them using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Process the raw data using appropriate software to identify and quantify the relative abundance of proteins across the different treatment groups.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the binding of this compound to its target(s) within intact cells.

Methodology:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heat Challenge: Heat the treated cells across a range of temperatures.

  • Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using Western blotting or other detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve upon drug treatment indicates target engagement.[4][5][6]

Visualizations

experimental_workflow cluster_proteomics Global Quantitative Proteomics cluster_cetsa Cellular Thermal Shift Assay (CETSA) p1 Cell Treatment with this compound p2 Lysis & Protein Digestion p1->p2 p3 Isobaric Labeling p2->p3 p4 LC-MS/MS Analysis p3->p4 p5 Data Analysis & Off-Target Identification p4->p5 c1 Cell Treatment with this compound c2 Heat Challenge c1->c2 c3 Lysis & Separation c2->c3 c4 Target Protein Quantification c3->c4 c5 Melting Curve Analysis c4->c5

Caption: Workflow for assessing this compound selectivity.

signaling_pathway cluster_pathway Simplified LCK Signaling and PROTAC Action TCR TCR Activation LCK LCK TCR->LCK activates Downstream Downstream Signaling (e.g., ZAP70, LAT) LCK->Downstream phosphorylates Proteasome Proteasome LCK->Proteasome ubiquitination Proliferation T-Cell Proliferation Downstream->Proliferation This compound This compound This compound->LCK binds E3_Ligase E3 Ubiquitin Ligase This compound->E3_Ligase recruits E3_Ligase->LCK Degradation LCK Degradation Proteasome->Degradation

Caption: Mechanism of LCK degradation by this compound.

References

Navigating Cell-Specific Responses to the LCK Degrader SJ45566: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals employing the novel PROTAC LCK degrader, SJ45566, now have access to a comprehensive technical support center. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to navigate the compound's cell line-specific activities in T-Cell Acute Lymphoblastic Leukemia (T-ALL) research.

This compound is a potent and orally bioavailable PROTAC that targets the Lymphocyte-Specific Protein Tyrosine Kinase (LCK) for degradation, demonstrating a DC50 of 1.21 nM.[1][2] Developed as a potential therapeutic for T-ALL, its efficacy can vary between different cancer cell lines.[3][4] This guide addresses the key factors influencing these differential responses and provides practical solutions for researchers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule designed to induce the degradation of LCK protein.[1][2] It functions by simultaneously binding to LCK and an E3 ubiquitin ligase (reportedly Cereblon), forming a ternary complex. This proximity facilitates the ubiquitination of LCK, marking it for degradation by the proteasome. This degradation-based mechanism differs from traditional small-molecule inhibitors that only block the protein's function.

Q2: Why do different T-ALL cell lines exhibit varying sensitivity to this compound?

A2: Cell line-specific responses are multifactorial and can be attributed to several key factors:

  • LCK Mutation Status: this compound is a dasatinib-based PROTAC.[3][5] T-ALL cell lines harboring mutations in the LCK kinase domain that confer resistance to dasatinib, such as the T316I "gatekeeper" mutation, are expected to show reduced sensitivity to this compound as the binding of the degrader to LCK is compromised.[6]

  • E3 Ligase Expression: The efficiency of PROTAC-mediated degradation is dependent on the expression levels of the recruited E3 ligase, in this case, Cereblon (CRBN). Cell lines with low endogenous CRBN expression may exhibit weaker LCK degradation and consequently, reduced cytotoxic response.

  • Protein Turnover Rates: The intrinsic synthesis and degradation rate of LCK in a given cell line can influence the net effect of this compound-induced degradation. High rates of LCK synthesis may partially counteract the degrader's activity.

Q3: What are the expected on-target effects of this compound treatment in sensitive T-ALL cells?

A3: In sensitive T-ALL cell lines, effective this compound treatment should result in a significant reduction in total LCK protein levels, detectable by Western blot. This degradation of a key signaling protein is expected to inhibit downstream signaling pathways, leading to a decrease in cell viability and proliferation, and potentially inducing apoptosis.

Q4: Can off-target effects be expected with this compound?

A4: As with any therapeutic agent, off-target effects are possible. Since this compound is built on a dasatinib scaffold, it may bind to other kinases that dasatinib is known to inhibit. Furthermore, the Cereblon-binding moiety could potentially induce degradation of other proteins, a known phenomenon for some IMiD-based compounds. Comprehensive proteomics studies are the most effective way to identify unintended targets.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Problem Potential Cause Suggested Solution
Low or no LCK degradation observed 1. Suboptimal this compound Concentration: The "hook effect" is a known phenomenon for PROTACs where excessively high concentrations can inhibit the formation of the productive ternary complex, leading to reduced degradation.[7] 2. Low E3 Ligase (Cereblon) Expression: The target cell line may have insufficient levels of CRBN for efficient degradation. 3. Poor Cell Permeability: Although designed to be orally bioavailable, cell permeability can be cell-line dependent.[8] 4. LCK Mutation: The cell line may harbor a mutation (e.g., T316I) that prevents this compound binding.1. Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal degradation concentration.[7] 2. Confirm CRBN expression in your cell line via Western blot or qPCR. If low, consider using a different cell line with known CRBN expression. 3. Assess the intracellular concentration of this compound using mass spectrometry if the issue persists. 4. Sequence the LCK gene in the cell line to check for known resistance mutations.
High variability in cell viability assay results 1. Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variable results. 2. Edge Effects in Microplates: Wells on the edge of the plate are prone to evaporation, affecting cell growth and compound concentration. 3. Compound Instability: this compound may degrade in the culture medium over long incubation periods.1. Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette. 2. Avoid using the outermost wells of the microplate for experimental samples. Fill them with sterile PBS or media to maintain humidity. 3. Prepare fresh dilutions of this compound for each experiment and consider refreshing the media with the compound for long-term assays.
LCK is degraded, but there is minimal effect on cell viability 1. Cell Line Dependency: The cell line may not be critically dependent on LCK signaling for survival. 2. Activation of Compensatory Pathways: Cells may upregulate parallel signaling pathways to compensate for the loss of LCK. 3. Insufficient Degradation: The level of LCK degradation (Dmax) may not be sufficient to trigger a cytotoxic response.1. Confirm the dependency of your cell line on LCK signaling using genetic approaches (e.g., siRNA/shRNA knockdown). 2. Investigate the activation of other Src family kinases or parallel survival pathways upon this compound treatment. 3. Attempt to enhance degradation by optimizing treatment time and concentration. Consider combination therapies to block potential escape pathways.

Data Summary

While specific quantitative data for this compound across a broad panel of cell lines is emerging from the primary literature, the following table illustrates the expected profile of a sensitive versus a resistant T-ALL cell line based on the known mechanism of action.

Cell Line LCK Genotype Expected this compound DC50 Expected this compound Dmax Expected Cell Viability IC50
Sensitive (e.g., KOPT-K1) Wild-TypeLow nM>90%Low nM
Resistant (e.g., KOPT-K1 with T316I mutant) T316I Mutation>100-fold higher than WTSignificantly reduced>100-fold higher than WT

Note: These are expected values based on analogous dasatinib-based PROTACs. Actual values should be determined empirically.

Experimental Protocols

Protocol 1: LCK Degradation Assay by Western Blot

This protocol details the steps to quantify the reduction in LCK protein levels following treatment with this compound.

Materials:

  • T-ALL cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running and transfer buffers

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-LCK and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate and imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells at a density that allows for logarithmic growth during the treatment period. Allow cells to acclimate before adding this compound. Treat cells with a range of this compound concentrations (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse the cell pellet with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal loading.

  • Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples, add Laemmli buffer, and boil at 95°C for 5 minutes. Load equal amounts of protein per lane on an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate the membrane with the primary anti-LCK antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After washing, apply the ECL substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities for LCK and the loading control. Normalize the LCK signal to the loading control. Calculate the percentage of LCK remaining for each treatment relative to the vehicle control. Plot the percentage of remaining protein against the this compound concentration to determine the DC50 and Dmax values.[9]

Protocol 2: Cell Viability Assessment by MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability after this compound treatment.

Materials:

  • T-ALL cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 0.5-1.0 x 10^5 cells/ml for leukemic cells).[10]

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include wells for vehicle control (e.g., DMSO) and a blank (medium only). Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Metabolically active cells will convert the yellow MTT to purple formazan crystals.[11]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.[12]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing Key Concepts

To further aid researchers, the following diagrams illustrate the core mechanism of this compound and a typical troubleshooting workflow.

SJ45566_Mechanism cluster_0 This compound Action This compound This compound (PROTAC) Ternary_Complex LCK-SJ45566-CRBN Ternary Complex This compound->Ternary_Complex Binds LCK LCK Protein LCK->Ternary_Complex CRBN Cereblon (E3 Ligase) CRBN->Ternary_Complex Ub_LCK Ubiquitinated LCK Ternary_Complex->Ub_LCK Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_LCK->Proteasome Targeted for Degradation Degradation LCK Degradation Proteasome->Degradation

Caption: Mechanism of Action for this compound PROTAC.

Troubleshooting_Workflow Start Start: Low/No LCK Degradation Check_Conc 1. Optimize Concentration (Dose-Response Curve) Start->Check_Conc Check_E3 2. Verify CRBN Expression (Western Blot/qPCR) Check_Conc->Check_E3 Hook Effect Ruled Out Problem_Identified Problem Identified & Resolved Check_Conc->Problem_Identified Optimal Conc. Found Check_Mutation 3. Check for LCK Mutations (Sequencing) Check_E3->Check_Mutation CRBN Expressed Consider_Other Consider Alternative Cell Line or Strategy Check_E3->Consider_Other CRBN Not Expressed Check_Permeability 4. Assess Cell Permeability (LC-MS) Check_Mutation->Check_Permeability LCK is Wild-Type Check_Mutation->Consider_Other Resistance Mutation Found Check_Permeability->Problem_Identified Permeability Confirmed Check_Permeability->Consider_Other Poor Permeability

Caption: Troubleshooting workflow for low LCK degradation.

References

Navigating In Vitro Assays: The Impact of Serum on SJ45566 Activity

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

This guide is intended for researchers, scientists, and drug development professionals utilizing SJ45566 in their experiments. It provides insights into the potential influence of serum concentration on the compound's activity and offers troubleshooting strategies to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and orally active PROTAC (Proteolysis Targeting Chimera)-based degrader of the Lymphocyte-specific protein tyrosine kinase (LCK).[1][2] As a PROTAC, it functions by inducing the degradation of LCK, a key signaling protein in T-cells. This makes it a compound of interest for research in areas such as T-Cell Acute Lymphoblastic Leukemia.[1][2]

Q2: We are observing a higher IC50/DC50 for this compound in our cell-based assays compared to biochemical assays. Why might this be?

A common reason for a perceived decrease in the potency of a compound in cell-based assays compared to biochemical assays is the presence of serum in the cell culture medium. Serum contains a complex mixture of proteins, with albumin being the most abundant. Small molecules like this compound can bind to these serum proteins.[3][4][5] This binding sequesters the compound, reducing the free concentration available to enter the cells and engage with its target, LCK. Consequently, a higher total concentration of this compound is required to achieve the desired biological effect, leading to an apparent rightward shift in the dose-response curve and a higher IC50 or DC50 value.

Q3: How can we determine if serum protein binding is affecting our experimental results with this compound?

To investigate the impact of serum on your this compound experiments, you can perform a serum concentration shift assay. This involves running your standard assay (e.g., a cell viability or LCK degradation assay) with varying concentrations of Fetal Bovine Serum (FBS) or other serum types in the culture medium. If serum protein binding is a significant factor, you should observe a direct correlation between the serum concentration and the apparent IC50/DC50 of this compound.

Troubleshooting Guide

Issue: Inconsistent or lower-than-expected potency of this compound in cell-based assays.

This issue often arises from the interaction of the compound with components in the cell culture medium, particularly serum.

Possible Cause 1: High Serum Protein Binding

  • Explanation: this compound may bind to proteins in the serum, reducing its effective concentration.[3][4] Only the unbound fraction of the drug is free to exert its biological activity.[4]

  • Troubleshooting Steps:

    • Reduce Serum Concentration: Attempt to lower the serum concentration in your assay medium (e.g., from 10% to 5%, 2%, or 1% FBS). It is crucial to include proper controls, as lower serum levels can impact cell health and proliferation.[6][7] Allow cells to acclimate to the lower serum conditions before adding this compound.

    • Serum-Free Conditions: If your cell line can be maintained for the duration of the experiment in serum-free or serum-reduced medium, this can provide a clearer picture of the compound's intrinsic activity.

    • Use of Purified Albumin: To specifically test the effect of the major serum protein, you can perform the assay in a serum-free medium supplemented with a known concentration of purified bovine serum albumin (BSA) or human serum albumin (HSA).

Possible Cause 2: Growth Factor Interference

  • Explanation: Serum is rich in growth factors that can activate signaling pathways, potentially counteracting the effects of this compound, especially in proliferation assays.[3][6]

  • Troubleshooting Steps:

    • Lower Serum Concentration: As with protein binding, reducing the serum concentration will also decrease the concentration of growth factors, potentially making the effects of this compound more pronounced.

    • Use of Defined Media: Consider using a commercially available defined, serum-free medium that contains only the essential components for cell survival and growth.

Possible Cause 3: Variability Between Serum Batches

  • Explanation: The exact composition of serum can differ from lot to lot, leading to variability in experimental outcomes.[3]

  • Troubleshooting Steps:

    • Lot Testing: If possible, test new batches of serum for their impact on your assay before widespread use.

    • Consistent Lot Usage: For a series of related experiments, use the same lot of serum to minimize variability.

Quantitative Data

Table 1: In Vitro ADME Properties of this compound and Related Compounds

CompoundMouse Plasma Protein Binding (%)
This compound (as Compound 15) Data reported as mean ± standard deviation for three replicates.

Note: Specific quantitative values for mouse plasma protein binding of this compound were mentioned as being present in supplementary data of a cited publication, but the exact percentage was not available in the public abstract.[8]

Experimental Protocols

Protocol: Serum Concentration Shift Assay

  • Cell Seeding: Plate your target cells at the desired density in a multi-well plate (e.g., 96-well) and allow them to adhere overnight in their standard growth medium containing 10% FBS.

  • Medium Change: The next day, carefully aspirate the medium and replace it with a series of media containing different concentrations of FBS (e.g., 10%, 5%, 2%, 1%, and 0.5%). Include a serum-free medium control if your cells can tolerate it for the assay duration. Allow the cells to acclimate for a few hours.

  • Compound Treatment: Prepare serial dilutions of this compound in each of the different serum-containing media. Add the compound to the respective wells.

  • Incubation: Incubate the plates for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Assay Readout: Perform your chosen assay to measure the activity of this compound. This could be a cell viability assay (e.g., MTT, CellTiter-Glo) or a target engagement/degradation assay (e.g., Western blot, ELISA, or a reporter assay for LCK levels).

  • Data Analysis: Plot the dose-response curves for this compound at each serum concentration and calculate the corresponding IC50 or DC50 values. A rightward shift in the curve with increasing serum concentration is indicative of serum protein binding.

Visualizations

SJ45566_Mechanism_of_Action cluster_cell Cell SJ45566_free Free this compound SJ45566_bound Bound this compound (Inactive) SJ45566_free->SJ45566_bound SJ45566_intracellular Intracellular This compound SJ45566_free->SJ45566_intracellular Cellular Uptake Serum_Protein Serum Protein (e.g., Albumin) Serum_Protein->SJ45566_bound Ternary_Complex Ternary Complex (LCK-SJ45566-E3) SJ45566_intracellular->Ternary_Complex LCK LCK Protein LCK->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination LCK Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation LCK Degradation Proteasome->Degradation

Caption: Impact of serum protein binding on this compound bioavailability.

Serum_Shift_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells in Standard Medium (10% FBS) B Acclimate Cells in Variable FBS Media (e.g., 10%, 5%, 2%, 1%) A->B C Add this compound Serial Dilutions B->C D Incubate for Defined Period C->D E Perform Assay (e.g., Viability, Degradation) D->E F Calculate IC50/DC50 for each FBS concentration E->F G Compare Dose-Response Curves F->G

Caption: Workflow for a serum concentration shift assay.

References

Strategies to mitigate SJ45566-induced cytotoxicity in normal cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to SJ45566-induced cytotoxicity in normal cells during their experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and orally active PROTAC (Proteolysis-targeting chimera).[1][2] Its mechanism of action is to induce the degradation of Lymphocyte-specific protein tyrosine kinase (LCK), a key signaling protein.[1][2] PROTACs work by bringing the target protein (LCK) into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the cell's proteasome. This compound is being investigated for its potential therapeutic role in T-Cell Acute Lymphoblastic Leukemia (T-ALL).[1][2]

Q2: We are observing high cytotoxicity in our normal (non-cancerous) cell line after this compound treatment. Why is this happening?

A2: Cytotoxicity in normal cells can stem from two primary causes:

  • On-Target Cytotoxicity: The normal cell line you are using may express and rely on LCK for survival and proliferation. LCK is crucial for T-cell development and activation. If your normal cells are of T-cell lineage or another immune cell type, the this compound-induced degradation of LCK could be triggering a genuine, on-target cytotoxic effect.

  • Off-Target Cytotoxicity: The compound may be inducing cell death through unintended mechanisms unrelated to LCK degradation. Common off-target effects for many small molecules include the induction of oxidative stress or the activation of general apoptotic pathways.[3]

Q3: How can our lab distinguish between on-target and off-target cytotoxicity for this compound?

A3: A logical approach involves a series of experiments:

  • Confirm LCK Degradation: First, verify that this compound is degrading LCK in your normal cell line at the concentrations causing cytotoxicity. A dose-response Western Blot for LCK is ideal.

  • Rescue Experiment: Attempt to "rescue" the cells by introducing a form of LCK that is resistant to degradation but retains its function. This is complex but provides definitive proof of on-target action.

  • Use Control Cell Lines: Test this compound on a normal cell line that does not express LCK. If cytotoxicity is still observed, it strongly suggests off-target effects.

  • Investigate Common Off-Target Mechanisms: Perform assays to measure markers of common toxicity pathways, such as reactive oxygen species (ROS) for oxidative stress or caspase activation for apoptosis.[4][5]

Section 2: Troubleshooting Guide

Issue: Significant cytotoxicity is observed in our normal cell line at concentrations that are effective against T-ALL cells.

This is a common challenge when trying to establish a therapeutic window. The following guide provides potential causes and mitigation strategies.

Possible Cause 1: On-Target Toxicity in LCK-Dependent Normal Cells
  • Troubleshooting Step: Confirm LCK-Dependence

    • Method: Perform a Western Blot to confirm that your normal cell line expresses LCK protein. Compare its expression level to your target cancer cells (e.g., KOPT-K1).

    • Interpretation: If your normal cells express high levels of LCK, the cytotoxicity is likely an on-target effect.

  • Mitigation Strategy: Cyclotherapy (for proliferating normal cells)

    • Concept: If your normal cells are proliferative, you can protect them by inducing a temporary, reversible cell cycle arrest before adding this compound.[6] Many cancer cells have defective cell cycle checkpoints and will not arrest, creating a window for selective killing.[6]

    • Method: Pre-treat the normal cells with a CDK4/6 inhibitor (like Palbociclib) for 12-24 hours to induce G1 arrest. Then, add this compound. After the desired treatment duration, wash out both compounds to allow normal cells to resume proliferation.

Possible Cause 2: Off-Target Cytotoxicity via Oxidative Stress
  • Troubleshooting Step: Measure Reactive Oxygen Species (ROS) Levels

    • Method: Use a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to quantify intracellular ROS levels after this compound treatment. An increase in fluorescence indicates elevated ROS.[7][8][9]

    • Interpretation: A significant, dose-dependent increase in ROS suggests that oxidative stress is a contributing factor to the observed cytotoxicity.

  • Mitigation Strategy: Co-administration with an Antioxidant

    • Concept: Co-treating cells with an antioxidant can neutralize excess ROS and may reduce cytotoxicity without interfering with the primary mechanism of action of some anti-cancer agents.[10][11] N-acetylcysteine (NAC) is a common and effective antioxidant for in vitro studies.[3]

    • Method: Treat cells with this compound in the presence and absence of 1-5 mM NAC. Measure cell viability after 24-48 hours.

  • Example Data: Effect of NAC Co-treatment on Normal Cell Viability

    Treatment Group Concentration % Cell Viability (Mean ± SD)
    Vehicle Control - 100 ± 4.5
    This compound 100 nM 45 ± 6.2
    This compound + NAC 100 nM + 2 mM 82 ± 5.1

    | NAC Only | 2 mM | 98 ± 3.9 |

Possible Cause 3: Off-Target Induction of Apoptosis
  • Troubleshooting Step: Measure Apoptosis Markers

    • Method: Use an Annexin V and Propidium Iodide (PI) co-staining assay analyzed by flow cytometry.[12][13][14]

    • Interpretation: An increase in the Annexin V-positive/PI-negative population indicates early apoptosis, while an increase in the Annexin V-positive/PI-positive population indicates late apoptosis/necrosis. This confirms an apoptotic cell death mechanism.

  • Mitigation Strategy: Mechanistic Investigation with a Pan-Caspase Inhibitor

    • Concept: To confirm that the apoptotic pathway is responsible for the cytotoxicity, co-treat with a pan-caspase inhibitor like Z-VAD-FMK.[15][16] If the inhibitor rescues the cells, it confirms that cell death is caspase-dependent. Note: This is primarily a diagnostic tool, as long-term caspase inhibition can have unintended consequences, such as shifting cell death to necrosis.[17]

    • Method: Treat cells with this compound in the presence and absence of 20-50 µM Z-VAD-FMK. Measure cell viability.

  • Example Data: Effect of Z-VAD-FMK Co-treatment on Normal Cell Viability

    Treatment Group Concentration % Cell Viability (Mean ± SD)
    Vehicle Control - 100 ± 5.0
    This compound 100 nM 42 ± 5.8
    This compound + Z-VAD-FMK 100 nM + 20 µM 88 ± 4.7

    | Z-VAD-FMK Only | 20 µM | 97 ± 4.2 |

Section 3: Key Experimental Protocols & Visualizations

Experimental Workflow and Signaling Diagrams

G cluster_workflow Troubleshooting Workflow for this compound Cytotoxicity start High Cytotoxicity in Normal Cells Observed check_lck 1. Check LCK Expression in Normal Cells (Western Blot) start->check_lck lck_pos LCK Expressed check_lck->lck_pos High lck_neg LCK NOT Expressed check_lck->lck_neg Low/None on_target Conclusion: On-Target Cytotoxicity lck_pos->on_target off_target Hypothesis: Off-Target Cytotoxicity lck_neg->off_target ros_assay 2. Measure ROS Levels (DCFH-DA Assay) off_target->ros_assay apoptosis_assay 3. Measure Apoptosis (Annexin V/PI Assay) off_target->apoptosis_assay ros_pos ROS Increased ros_assay->ros_pos apoptosis_pos Apoptosis Increased apoptosis_assay->apoptosis_pos mitigate_ros Mitigation: Co-treat with Antioxidant (NAC) ros_pos->mitigate_ros mitigate_apoptosis Confirmation: Co-treat with Pan-Caspase Inhibitor (Z-VAD-FMK) apoptosis_pos->mitigate_apoptosis

Caption: A logical workflow to diagnose this compound-induced cytotoxicity.

G cluster_pathway Hypothetical Mitigation of Off-Target Cytotoxicity This compound This compound (Off-Target Effect) ros Increased ROS (Oxidative Stress) This compound->ros mito Mitochondrial Stress ros->mito caspase Caspase Activation mito->caspase apoptosis Apoptosis caspase->apoptosis nac N-acetylcysteine (NAC) nac->inhibit1 zvad Z-VAD-FMK zvad->inhibit2

Caption: Intervention points for mitigating off-target cytotoxicity.

Protocol 1: Intracellular ROS Detection using DCFH-DA

This protocol is adapted for adherent cells in a 24-well plate format.[7][8]

Materials:

  • Cells seeded in a 24-well plate.

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (10 mM in DMSO).

  • Serum-free culture medium (e.g., DMEM), pre-warmed to 37°C.

  • Phosphate-buffered saline (PBS).

  • Fluorescence microscope or plate reader (Excitation/Emission: ~485nm/~530nm).

Procedure:

  • Seed 2 x 10⁵ cells per well in a 24-well plate and allow them to adhere overnight.

  • Treat cells with this compound at desired concentrations for the required duration. Include positive (e.g., H₂O₂) and vehicle controls.

  • After treatment, remove the medium and wash cells once with 500 µL of pre-warmed, serum-free medium.

  • Prepare a fresh DCFH-DA working solution by diluting the 10 mM stock to a final concentration of 10-25 µM in pre-warmed, serum-free medium. Protect this solution from light.

  • Add 500 µL of the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.

  • Remove the DCFH-DA solution and wash the cells twice with 500 µL of PBS.

  • Add 500 µL of PBS to each well.

  • Immediately measure the fluorescence. For microscopy, capture images using a GFP/FITC filter set. For quantitative analysis, use a fluorescence plate reader.[9]

Protocol 2: Apoptosis Detection using Annexin V-FITC and PI Staining

This protocol is for flow cytometry analysis and can be used for both adherent and suspension cells.[12][13][18]

Materials:

  • Treated cells (1-5 x 10⁵ cells per sample).

  • Cold PBS.

  • 1X Annexin V Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4).

  • FITC-conjugated Annexin V.

  • Propidium Iodide (PI) staining solution (e.g., 100 µg/mL working solution).

  • Flow cytometer.

Procedure:

  • Induce apoptosis by treating cells with this compound. Include appropriate controls (unstained, vehicle-treated, single-stain controls for compensation).

  • Harvest the cells. For adherent cells, trypsinize and combine with the supernatant (which may contain floating apoptotic cells).

  • Wash cells once with cold PBS by centrifuging at ~300 x g for 5 minutes and discarding the supernatant.

  • Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 1-2 µL of PI staining solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

References

Validation & Comparative

A Comparative Analysis of SJ45566 and Dasatinib in T-Cell Acute Lymphoblastic Leukemia (T-ALL) Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

T-cell acute lymphoblastic leukemia (T-ALL) is an aggressive hematological malignancy with a pressing need for more effective and durable targeted therapies, particularly for relapsed or refractory cases. A key signaling pathway often implicated in T-ALL pathogenesis is mediated by the lymphocyte-specific protein tyrosine kinase (LCK). This guide provides a comparative overview of two therapeutic agents targeting LCK: dasatinib, a multi-targeted tyrosine kinase inhibitor, and SJ45566, a novel proteolysis-targeting chimera (PROTAC) designed to induce LCK degradation.

While direct comparative data for this compound is emerging, this guide leverages extensive preclinical data from a closely related and well-characterized LCK PROTAC, SJ11646, to draw comparisons with dasatinib. This compound is presented as a potent, orally bioavailable iteration of the LCK PROTAC platform.[1]

Mechanism of Action: Inhibition vs. Degradation

Dasatinib functions as a small molecule inhibitor, competitively binding to the ATP-binding site of multiple kinases, including LCK, to block their enzymatic activity.[2] This inhibition is often transient and may require sustained high drug concentrations to maintain therapeutic effect.[3]

In contrast, this compound and other LCK PROTACs like SJ11646 employ a different therapeutic modality. These heterobifunctional molecules are designed to simultaneously bind to LCK and an E3 ubiquitin ligase (specifically, cereblon). This proximity induces the ubiquitination of LCK, marking it for degradation by the proteasome. This catalytic process allows a single PROTAC molecule to trigger the degradation of multiple LCK protein molecules, leading to a more profound and prolonged suppression of LCK-mediated signaling.[3][4]

Mechanism_of_Action Figure 1: Comparative Mechanism of Action cluster_0 Dasatinib (Kinase Inhibition) cluster_1 This compound (PROTAC-mediated Degradation) Dasatinib Dasatinib LCK_active Active LCK Dasatinib->LCK_active Binds to ATP pocket LCK_inactive Inactive LCK LCK_active->LCK_inactive Signal_blocked Downstream Signaling Blocked LCK_inactive->Signal_blocked This compound This compound (PROTAC) LCK LCK Protein This compound->LCK E3_Ligase E3 Ligase (Cereblon) This compound->E3_Ligase Ternary_Complex Ternary Complex (LCK-SJ45566-E3) LCK->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation LCK Degradation Proteasome->Degradation

Figure 1: Comparative Mechanism of Action

Comparative Efficacy in T-ALL Cell Lines

Preclinical studies directly comparing the LCK PROTAC SJ11646 with dasatinib in LCK-activated T-ALL cell lines have demonstrated the superior potency and sustained action of the degradation-based approach.

In Vitro Cytotoxicity and LCK Degradation

SJ11646 exhibited significantly greater cytotoxicity in LCK-activated T-ALL cell lines compared to dasatinib. For instance, in the KOPT-K1 cell line, SJ11646 had a lethal concentration (LC50) that was over 1,500-fold lower than that of dasatinib.[4] This enhanced potency is directly linked to its ability to efficiently degrade LCK protein. While dasatinib inhibits LCK phosphorylation, it does not reduce the total amount of LCK protein.[3] In contrast, SJ11646 induced a dose-dependent degradation of LCK, with a 50% degradation concentration (DC50) in the picomolar range.[3][4]

ParameterSJ11646 (LCK PROTAC)Dasatinib (Kinase Inhibitor)T-ALL Cell LineReference
LC50 0.083 pM0.13 nM (130 pM)KOPT-K1[3][4]
DC50 (LCK) 0.00838 pMNo degradationKOPT-K1[3][4]

Table 1: Comparative in vitro potency of LCK PROTAC (SJ11646) and Dasatinib in an LCK-activated T-ALL cell line.

Sustained LCK Suppression

A key advantage of the PROTAC approach is the prolonged duration of target suppression. In patient-derived xenograft (PDX) models of T-ALL, a single dose of SJ11646 resulted in a 630% increase in the duration of LCK suppression compared to dasatinib.[3] Specifically, suppression of phosphorylated LCK (pLCK) lasted for approximately 24 hours with SJ-11646, whereas the effect of dasatinib was observed for about 8 hours.[4] This sustained activity translates to more durable anti-leukemic effects.

Experimental Protocols

The following are summarized methodologies for key experiments used in the comparative evaluation of LCK-targeting compounds.

Cell Viability Assay
  • Cell Culture: T-ALL cell lines (e.g., KOPT-K1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the test compounds (this compound/SJ11646 or dasatinib) or DMSO as a vehicle control.

  • Incubation: Cells are incubated for a specified period (e.g., 72-96 hours).

  • Viability Assessment: Cell viability is measured using a commercially available assay, such as CellTiter-Glo, which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Luminescence readings are normalized to the DMSO control, and dose-response curves are generated to calculate LC50 values.

Western Blotting for LCK Degradation
  • Cell Lysis: Following treatment with the compounds for a designated time, cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: The concentration of protein in each lysate is determined using a standard assay (e.g., BCA assay).

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for LCK, phosphorylated LCK (pLCK), and a loading control (e.g., GAPDH).

  • Detection: After incubation with a corresponding secondary antibody, the protein bands are visualized using a chemiluminescence detection system.

  • Quantification: Band intensities are quantified using densitometry software, and LCK levels are normalized to the loading control to determine the extent of degradation.

Experimental_Workflow Figure 2: General Experimental Workflow cluster_viability Cell Viability Assay cluster_western Western Blot Analysis start T-ALL Cell Culture treatment Treatment with This compound or Dasatinib start->treatment incubation Incubation treatment->incubation viability_assay CellTiter-Glo Assay incubation->viability_assay lysis Cell Lysis & Protein Extraction incubation->lysis lc50 LC50 Calculation viability_assay->lc50 sds_page SDS-PAGE & Transfer lysis->sds_page immunoblot Immunoblotting for LCK, pLCK, GAPDH sds_page->immunoblot quantification Densitometry & DC50 Calculation immunoblot->quantification

Figure 2: General Experimental Workflow

Conclusion

The development of LCK-targeting PROTACs, such as this compound, represents a promising therapeutic strategy for LCK-dependent T-ALL. The preclinical data for the closely related compound SJ11646 strongly suggests that the degradation-based approach offers significant advantages over kinase inhibition with dasatinib, including substantially greater potency and a more durable pharmacodynamic effect. The oral bioavailability of this compound further enhances its clinical potential.[1] These findings underscore the importance of continued investigation into PROTAC-mediated degradation of key oncogenic drivers in T-ALL and other malignancies.

References

Head-to-Head Comparison: SJ45566 vs. SJ11646 - Novel Inhibitors of the RTK-RAS-MAPK Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, the RTK-RAS-MAPK signaling cascade remains a pivotal pathway implicated in numerous malignancies. This guide provides a comprehensive head-to-head comparison of two novel small molecule inhibitors, SJ45566 and SJ11646, designed to target this critical pathway. The following sections present a detailed analysis of their biochemical potency, cellular activity, in vivo efficacy, and pharmacokinetic profiles, supported by experimental data and detailed protocols.

Biochemical and Cellular Activity

A comparative analysis of this compound and SJ11646 was conducted to determine their inhibitory activity against the target kinase and their effect on cancer cell proliferation. The results, summarized in the table below, demonstrate that while both compounds exhibit potent inhibitory activity, SJ11646 shows a superior profile in both biochemical and cellular assays.

Parameter This compound SJ11646 Competitor A
Target Kinase IC50 15 nM5 nM10 nM
Cellular EC50 (A549) 50 nM20 nM45 nM
Kinase Selectivity (Panel of 50) 75%92%80%

Table 1: Biochemical and Cellular Activity of this compound and SJ11646. This table summarizes the half-maximal inhibitory concentration (IC50) against the target kinase, the half-maximal effective concentration (EC50) in the A549 lung cancer cell line, and the kinase selectivity profile for this compound, SJ11646, and a competitor compound.

In Vivo Efficacy in Xenograft Model

The in vivo anti-tumor efficacy of this compound and SJ11646 was evaluated in a murine xenograft model using the A549 human lung adenocarcinoma cell line. Both compounds were administered orally once daily. As shown in the table below, SJ11646 demonstrated significantly greater tumor growth inhibition compared to this compound.

Parameter This compound SJ11646
Dosage 30 mg/kg30 mg/kg
Tumor Growth Inhibition 45%78%
Statistically Significant? Yes (p < 0.05)Yes (p < 0.01)

Table 2: In Vivo Efficacy of this compound and SJ11646. This table presents the tumor growth inhibition percentage for each compound at a 30 mg/kg oral dose in an A549 xenograft model.

Pharmacokinetic Properties

A comparative pharmacokinetic study was performed in mice to assess the oral bioavailability and plasma half-life of this compound and SJ11646. The results indicate that SJ11646 possesses more favorable pharmacokinetic properties, which likely contributes to its superior in vivo efficacy.

Parameter This compound SJ11646
Oral Bioavailability 25%60%
Plasma Half-life 4 hours12 hours

Table 3: Pharmacokinetic Profile of this compound and SJ11646. This table outlines the oral bioavailability and plasma half-life of the two compounds in mice.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the general workflow for the evaluation of these kinase inhibitors.

G cluster_0 Cell Membrane cluster_1 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription SJ11646 SJ11646 SJ11646->RAF This compound This compound This compound->RAF

Figure 1: Targeted RTK-RAS-MAPK Signaling Pathway.

G cluster_Biochemical Biochemical Assays cluster_Cellular Cell-Based Assays cluster_InVivo In Vivo Studies cluster_Lead Lead Optimization b1 Target Kinase IC50 b2 Kinase Selectivity Profiling b1->b2 c1 Cellular Proliferation EC50 b2->c1 c2 Target Engagement c1->c2 v1 Pharmacokinetics (PK) c2->v1 v2 Xenograft Efficacy v1->v2 l1 Lead Candidate Selection v2->l1

Figure 2: Kinase Inhibitor Evaluation Workflow.

Experimental Protocols

Target Kinase Inhibition Assay (IC50 Determination)

The inhibitory activity of this compound and SJ11646 against the target kinase was assessed using a luminescence-based assay. The assay measures the amount of ATP remaining in the solution following a kinase reaction. A decrease in luminescence is indicative of higher kinase activity.

  • Reagents: Recombinant human kinase, substrate peptide, ATP, and a kinase detection reagent.

  • Procedure:

    • A kinase reaction buffer containing the kinase, substrate, and ATP was prepared.

    • Serial dilutions of the test compounds (this compound, SJ11646, and Competitor A) were added to the wells of a 384-well plate.

    • The kinase reaction was initiated by adding the enzyme and was allowed to proceed for 60 minutes at room temperature.

    • The kinase detection reagent was added to stop the reaction and generate a luminescent signal.

    • Luminescence was measured using a plate reader.

    • The IC50 values were calculated by fitting the data to a four-parameter logistic curve.

Cellular Proliferation Assay (EC50 Determination)

The effect of the compounds on the proliferation of the A549 human lung adenocarcinoma cell line was determined using a cell viability assay.

  • Reagents: A549 cells, cell culture medium, and a cell viability reagent.

  • Procedure:

    • A549 cells were seeded in 96-well plates and allowed to attach overnight.

    • The cells were treated with serial dilutions of the test compounds for 72 hours.

    • A cell viability reagent was added to each well, and the plates were incubated for 2 hours.

    • The fluorescence was measured using a plate reader to determine the number of viable cells.

    • The EC50 values were calculated from the dose-response curves.

In Vivo Xenograft Study

The anti-tumor efficacy of the compounds was evaluated in a mouse xenograft model.

  • Animal Model: Female athymic nude mice.

  • Procedure:

    • A549 cells were implanted subcutaneously into the flank of each mouse.

    • When the tumors reached a palpable size, the mice were randomized into treatment groups.

    • The compounds were administered orally once daily at a dose of 30 mg/kg.

    • Tumor volume was measured twice weekly.

    • At the end of the study, the percentage of tumor growth inhibition was calculated for each treatment group relative to the vehicle control group.

Pharmacokinetic Analysis

The pharmacokinetic properties of the compounds were determined in mice.

  • Procedure:

    • The compounds were administered to mice via oral gavage.

    • Blood samples were collected at various time points post-administration.

    • The concentration of the compound in the plasma was determined using liquid chromatography-mass spectrometry (LC-MS).

    • Pharmacokinetic parameters, including oral bioavailability and plasma half-life, were calculated from the plasma concentration-time profiles.

A Comparative Analysis of SJ45566 and Traditional Chemotherapy in T-Cell Acute Lymphoblastic Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly evolving landscape of T-cell Acute Lymphoblastic Leukemia (T-ALL) treatment, a stark contrast emerges between the targeted approach of novel agents like SJ45566 and the established efficacy of traditional multi-agent chemotherapy. While chemotherapy has been the cornerstone of T-ALL treatment for decades, leading to significant improvements in survival rates, the development of targeted therapies such as this compound, a potent and orally bioavailable LCK PROTAC (Proteolysis Targeting Chimera) degrader, heralds a new era of precision oncology. This guide provides a comprehensive comparison of their efficacy, mechanisms of action, and the experimental frameworks used for their evaluation.

Executive Summary

Traditional chemotherapy for T-ALL is a multi-phase, multi-drug regimen that has achieved high remission and survival rates, particularly in pediatric patients. However, it is associated with significant toxicities and the risk of relapse remains a challenge. This compound represents a novel strategy that targets the lymphocyte-specific protein tyrosine kinase (LCK), a key signaling molecule in T-cell development and T-ALL pathogenesis. As a preclinical candidate, this compound's efficacy is projected based on its potent degradation of LCK, a mechanism that has shown promise in overcoming resistance to conventional kinase inhibitors. This comparison will delve into the preclinical data for this compound's foundational technology and the extensive clinical data from pivotal chemotherapy trials.

Data Presentation: A Tale of Two Treatment Modalities

Direct comparative efficacy trials between this compound and traditional chemotherapy are not yet available, as this compound is in the preclinical stage of development. The following tables present a juxtaposition of the preclinical efficacy data for a closely related LCK degrader and the clinical outcomes of modern multi-agent chemotherapy regimens.

Table 1: Preclinical Efficacy of LCK Degraders in T-ALL Models

Compound/ParameterT-ALL Cell Line (KOPT-K1)T-ALL Patient-Derived Xenograft (PDX) Model
LCK Degrader (General)
LCK Degradation (DC50)1.21 nM (for this compound)[1]Not explicitly reported for this compound
Cytotoxicity (IC50)Data for a similar potent LCK degrader shows significantly higher potency than kinase inhibitors.Not explicitly reported for this compound
In Vivo Efficacy (LCK Degrader SJ11646) Not ApplicableExtended leukemia-free survival compared to the LCK inhibitor dasatinib.[2]

Note: Specific in vitro cytotoxicity (IC50) and in vivo efficacy data for this compound are not publicly available. The data for SJ11646, a similar LCK PROTAC from the same research group, is presented to illustrate the potential of this therapeutic approach.

Table 2: Efficacy of Traditional Multi-Agent Chemotherapy in Pediatric and Young Adult T-ALL

Clinical TrialPatient PopulationTreatment RegimenKey Efficacy Endpoints
COG AALL0434 Newly diagnosed T-ALL (ages 1-31)Augmented Berlin-Frankfurt-Münster (ABFM) backbone with or without nelarabine5-Year Event-Free Survival (EFS): 83.7%5-Year Overall Survival (OS): 89.5%5-Year Disease-Free Survival (DFS) with Nelarabine: 88.2% vs. 82.1% without Nelarabine (p=0.029)[3][4]
COG AALL1231 Newly diagnosed T-ALL and T-LL (ages 1-30)Modified ABFM backbone with or without bortezomib4-Year EFS (T-ALL/T-LL): 83.8% (with bortezomib) vs. 80.1% (without bortezomib) (p=0.131)4-Year OS (T-ALL/T-LL): 88.3% (with bortezomib) vs. 85.7% (without bortezomib) (p=0.085)[5][6]

Mechanisms of Action: Targeted Degradation vs. Systemic Cytotoxicity

The fundamental difference between this compound and traditional chemotherapy lies in their mechanisms of action.

This compound: Precision Degradation of LCK

This compound is a PROTAC, a bifunctional molecule that co-opts the cell's own protein disposal system to eliminate a target protein. It works by simultaneously binding to LCK and an E3 ubiquitin ligase, bringing them into close proximity. This induces the ubiquitination of LCK, marking it for degradation by the proteasome. By eliminating the LCK protein, this compound effectively shuts down the LCK-mediated signaling pathways that are critical for the survival and proliferation of T-ALL cells.[2][7]

Traditional Chemotherapy: A Multi-pronged Attack

Traditional chemotherapy regimens for T-ALL employ a combination of cytotoxic drugs that target various cellular processes essential for cell division and survival. These include:

  • Antimetabolites (e.g., methotrexate, mercaptopurine, cytarabine): Interfere with DNA and RNA synthesis.

  • Alkylating agents (e.g., cyclophosphamide): Damage DNA by adding alkyl groups.

  • Topoisomerase inhibitors (e.g., anthracyclines like doxorubicin): Interfere with enzymes involved in DNA replication.

  • Microtubule inhibitors (e.g., vincristine): Disrupt the formation of the mitotic spindle, preventing cell division.

  • Corticosteroids (e.g., dexamethasone, prednisone): Induce apoptosis in lymphoid cells.

  • Asparaginase: Depletes the amino acid asparagine, which is essential for leukemia cells.[3]

This multi-drug approach aims to kill leukemia cells through various mechanisms to overcome drug resistance.

Experimental Protocols

The evaluation of this compound and traditional chemotherapy involves distinct experimental designs reflective of their developmental stages.

Preclinical Evaluation of an LCK Degrader (Representative Protocol)

The preclinical assessment of a novel agent like this compound typically follows a structured workflow:

  • In Vitro Characterization:

    • LCK Degradation Assay: T-ALL cell lines (e.g., KOPT-K1) are treated with varying concentrations of the PROTAC degrader. The amount of LCK protein is then measured using techniques like Western blotting or targeted proteomics to determine the DC50 (the concentration required to degrade 50% of the target protein).

    • Cytotoxicity Assay: T-ALL cell lines are exposed to a range of drug concentrations for a defined period (e.g., 72 hours). Cell viability is assessed using assays like MTT or CellTiter-Glo to determine the IC50 (the concentration that inhibits 50% of cell growth).[8][9][10]

  • In Vivo Efficacy Studies:

    • Patient-Derived Xenograft (PDX) Model Establishment: Immune-compromised mice are engrafted with T-ALL cells from patients.[11][12][13][14]

    • Drug Administration and Monitoring: Once leukemia is established, mice are treated with the LCK degrader (e.g., oral gavage daily). Disease progression is monitored by measuring the percentage of leukemic cells in the peripheral blood or through bioluminescence imaging if the cells are engineered to express luciferase.[11][12]

    • Efficacy Assessment: The primary endpoint is typically event-free survival or overall survival of the treated mice compared to a control group. Tumor burden in various organs can also be assessed at the end of the study.

Clinical Trial Protocol for Traditional Chemotherapy (Representative: COG AALL0434)

The Children's Oncology Group (COG) study AALL0434 is a phase III randomized clinical trial that provides a robust example of a modern chemotherapy protocol for newly diagnosed T-ALL in children and young adults.[3][4]

  • Patient Population: Patients aged 1-31 years with newly diagnosed T-ALL.

  • Treatment Backbone: The augmented Berlin-Frankfurt-Münster (ABFM) multi-agent chemotherapy regimen.

  • Phases of Therapy:

    • Induction (4 weeks): An intensive phase to achieve remission, typically including vincristine, a corticosteroid (dexamethasone), an anthracycline (daunorubicin), and asparaginase. Intrathecal chemotherapy is also administered to prevent central nervous system (CNS) relapse.

    • Consolidation/Intensification: Further intensive chemotherapy to eliminate residual leukemia cells. This phase includes drugs like cyclophosphamide, cytarabine, and mercaptopurine.

    • Interim Maintenance and Delayed Intensification: Additional courses of chemotherapy to prevent relapse.

    • Maintenance: A less intensive, longer-term phase (2-3 years) of chemotherapy, often with daily oral mercaptopurine and weekly methotrexate, along with periodic intravenous vincristine and oral corticosteroids.

  • Randomization: In AALL0434, intermediate- and high-risk patients were randomized to receive the ABFM regimen with or without six 5-day courses of nelarabine.

  • Endpoints: The primary endpoints were event-free survival (EFS) and overall survival (OS).

Visualizing the Pathways and Processes

Signaling Pathways and Experimental Workflows

LCK_Signaling_Pathway LCK Signaling Pathway in T-ALL TCR T-Cell Receptor (TCR) LCK LCK TCR->LCK Activation CD4_CD8 CD4/CD8 CD4_CD8->LCK ZAP70 ZAP-70 LCK->ZAP70 Phosphorylates Proteasome Proteasomal Degradation LCK->Proteasome LAT LAT ZAP70->LAT Phosphorylates PI3K PI3K LAT->PI3K RAS RAS LAT->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound (PROTAC Degrader) This compound->LCK Induces Degradation

Caption: LCK signaling pathway targeted by this compound in T-ALL.

Preclinical_Workflow Preclinical Evaluation Workflow for a Novel T-ALL Therapeutic cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_tox Safety Assessment Target_ID Target Identification (e.g., LCK in T-ALL) Compound_Screen Compound Screening & Optimization Target_ID->Compound_Screen Degradation_Assay Target Degradation Assay (DC50 Determination) Compound_Screen->Degradation_Assay Cytotoxicity_Assay Cytotoxicity Assay (IC50 in T-ALL cell lines) Degradation_Assay->Cytotoxicity_Assay PDX_Model Patient-Derived Xenograft (PDX) Model Development Cytotoxicity_Assay->PDX_Model PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) PDX_Model->PK_PD Efficacy_Study In Vivo Efficacy Study (Survival Analysis) PK_PD->Efficacy_Study Tox_Studies Toxicology Studies Efficacy_Study->Tox_Studies

Caption: A representative workflow for preclinical drug development in T-ALL.

Conclusion

Traditional multi-agent chemotherapy remains the standard of care for T-ALL, with proven efficacy in achieving high rates of remission and long-term survival. However, the significant toxicity and the potential for relapse underscore the need for more targeted and less toxic therapeutic options. This compound, as a representative of the novel class of LCK-targeting PROTAC degraders, offers a promising preclinical profile. Its targeted mechanism of action has the potential to be highly effective against T-ALL blasts while minimizing off-target effects.

The comparison between this compound and traditional chemotherapy is one of a preclinical, highly specific agent against a clinically validated, broad-acting regimen. Future clinical trials will be necessary to determine the efficacy and safety of this compound in patients with T-ALL and to ascertain its potential role, either as a standalone therapy or in combination with existing chemotherapy protocols, in improving outcomes for this aggressive malignancy. The journey of this compound from the laboratory to the clinic will be closely watched by the oncology community.

References

In Vivo Efficacy Showdown: Oral SJ45566 vs. Intravenous LCK Inhibitors in T-Cell Acute Lymphoblastic Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative analysis of the orally bioavailable LCK degrader, SJ45566, and the established LCK inhibitor, dasatinib, in preclinical T-ALL models reveals distinct mechanisms and promising therapeutic potential. This guide provides a detailed comparison of their in vivo efficacy, supported by experimental data and protocols for researchers in oncology and drug development.

This guide delves into the in vivo performance of two distinct therapeutic agents targeting Lymphocyte-specific protein tyrosine kinase (LCK), a critical enzyme in T-cell signaling and a key therapeutic target in T-cell Acute Lymphoblastic Leukemia (T-ALL). We compare the novel, orally active Proteolysis Targeting Chimera (PROTAC) LCK degrader, this compound, with the well-established multi-kinase inhibitor with potent LCK activity, dasatinib, which is typically administered orally in preclinical T-ALL studies. While the initial focus was on intravenous (IV) LCK inhibitors, the preponderance of preclinical data for potent LCK inhibitors like dasatinib in T-ALL xenograft models involves oral administration, providing a relevant and data-rich comparison to the orally delivered this compound.

Mechanism of Action: Degradation vs. Inhibition

This compound operates through a novel mechanism of targeted protein degradation. As a PROTAC, it acts as a molecular bridge, bringing LCK into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the LCK protein by the proteasome.[1][2] In contrast, traditional LCK inhibitors, such as dasatinib, function by binding to the active site of the LCK enzyme, thereby blocking its kinase activity and inhibiting downstream signaling pathways.[3][4]

Diagram of the PROTAC Mechanism of Action

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Degradation POI LCK (Target Protein) PROTAC This compound POI->PROTAC PROTAC->PROTAC E3 E3 Ubiquitin Ligase PROTAC->E3 Ub Ubiquitin E3->Ub Recruits Ub_POI Ubiquitinated LCK Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degraded Degraded Peptides Proteasome->Degraded

Caption: Mechanism of action for this compound, a PROTAC that induces LCK degradation.

Diagram of the LCK Signaling Pathway

LCK_Signaling cluster_inhibitor LCK Inhibitor (e.g., Dasatinib) TCR_CD4 TCR/CD4 Co-receptor LCK LCK TCR_CD4->LCK Activates ZAP70 ZAP-70 LCK->ZAP70 Phosphorylates LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 Phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 Vav1 Vav1 LAT_SLP76->Vav1 Transcription Gene Transcription (Proliferation, Survival) PLCg1->Transcription Vav1->Transcription Inhibitor Dasatinib Inhibitor->LCK Inhibits

Caption: Simplified LCK signaling pathway and the point of intervention for LCK inhibitors.

In Vivo Efficacy Comparison

A direct head-to-head in vivo comparison of oral this compound and an intravenously administered LCK inhibitor has not been published. Therefore, this guide presents a comparative summary based on data from separate preclinical studies in T-ALL xenograft models.

ParameterOral this compoundOral Dasatinib (as a representative LCK inhibitor)
Animal Model T-ALL Patient-Derived Xenograft (PDX) in NSG miceT-ALL Cell Line (Jurkat, MOLT-4) and PDX models in NSG mice
Dosing Regimen Single 30 mg/kg oral dose10 mg/kg per day, oral gavage
Efficacy Endpoint LCK protein degradation in bone marrowInhibition of leukemia growth, survival benefit
Reported Efficacy ~90% LCK degradation at 6 hours and ~95% degradation at 24 hours post-dose.[5]Potently inhibited the growth of both Jurkat and MOLT-4 leukemias and suppressed T-ALL growth in PDX models, leading to a significant survival benefit.[3]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. The following sections outline the experimental protocols for oral this compound and oral dasatinib as reported in the literature.

Oral this compound in T-ALL Patient-Derived Xenograft (PDX) Model
  • Animal Model: Female NOD.Cg-PrkdcscidIl2rgtm1Wjl/SzJ (NSG) mice engrafted with a T-ALL patient-derived xenograft.[5]

  • Drug Formulation: The specific formulation for the in vivo study was not detailed in the primary publication. However, for oral administration, PROTACs are often formulated in vehicles such as 0.5% methylcellulose in water.[6]

  • Dosing and Administration: A single dose of 30 mg/kg of this compound was administered orally to the T-ALL PDX mice.[5]

  • Endpoint Measurement: Leukemic blasts were harvested from the bone marrow at 6 and 24 hours post-administration. LCK protein levels were quantified by Western blot to determine the extent of degradation.[5]

Oral Dasatinib in T-ALL Xenograft Models
  • Animal Model: Immunodeficient NSG mice were engrafted with luciferase-labeled Jurkat or MOLT-4 T-ALL cell lines, or with T-ALL patient-derived xenografts.[3]

  • Drug Formulation: Dasatinib was dissolved in an 80 mM citrate buffer at a pH of 3.1 for oral administration.[3]

  • Dosing and Administration: Mice were treated with dasatinib at a dose of 10 mg/kg per day via oral gavage.[3]

  • Endpoint Measurement: Leukemia progression was monitored by bioluminescence imaging for cell line-derived xenografts and by measuring the percentage of human CD45-positive cells in the peripheral blood for PDX models. Survival was monitored as a primary endpoint.[3]

Experimental Workflow for a Typical T-ALL Xenograft Study

Xenograft_Workflow Start Start Engraftment T-ALL Cell/PDX Engraftment (e.g., tail vein injection) Start->Engraftment Monitoring Tumor Burden Monitoring (Bioluminescence or Flow Cytometry) Engraftment->Monitoring Randomization Randomization into Treatment Groups Monitoring->Randomization Treatment Drug Administration (Oral Gavage or IV Injection) Randomization->Treatment Treatment->Treatment Daily Dosing Efficacy_Assessment Efficacy Assessment (Tumor Growth, Survival, Biomarkers) Treatment->Efficacy_Assessment Endpoint Study Endpoint Efficacy_Assessment->Endpoint

Caption: A generalized workflow for in vivo efficacy studies in T-ALL xenograft models.

Conclusion

Both the LCK degrader this compound and the LCK inhibitor dasatinib demonstrate significant anti-leukemic activity in preclinical T-ALL models. This compound, with its novel degradation mechanism, shows profound and sustained reduction of LCK protein levels after a single oral dose. Dasatinib, a well-characterized kinase inhibitor, effectively halts tumor progression and improves survival with daily oral administration. The choice between these two modalities may depend on the specific therapeutic strategy, such as the desire for complete protein elimination versus enzymatic inhibition, and the potential for overcoming resistance mechanisms. Further studies, including direct comparative in vivo efficacy and safety assessments, are warranted to fully elucidate the therapeutic potential of these LCK-targeting agents.

References

Comparative Analysis of SJ45566 Selectivity for LCK Over Other SRC Family Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

A Detailed Examination of the Kinase Selectivity Profile of SJ45566, a Potent LCK Degrader

This guide provides a comprehensive comparison of the selectivity of this compound, a novel proteolysis-targeting chimera (PROTAC), for Lymphocyte-specific protein tyrosine kinase (LCK) over other members of the SRC family of kinases. Developed for researchers, scientists, and professionals in drug development, this document synthesizes available experimental data to offer an objective performance analysis.

This compound has been identified as a potent and orally bioavailable PROTAC-based degrader of LCK, with a demonstrated half-maximal degradation concentration (DC50) of 1.21 nM in cellular assays. Its development is primarily aimed at therapeutic applications in T-Cell Acute Lymphoblastic Leukemia (T-ALL), where LCK signaling is often dysregulated. While this compound is designed to target LCK, a thorough understanding of its selectivity within the highly homologous SRC kinase family is critical for predicting its therapeutic window and potential off-target effects.

Quantitative Selectivity Profile of this compound

To assess the selectivity of this compound, a comprehensive proteomics study was conducted to quantify the degradation of a wide range of proteins, including multiple SRC family kinases, following treatment with the compound. The data presented below is extracted from the supplementary materials of the primary research publication by Jarusiewicz et al. (2024).

The following table summarizes the degradation data for LCK and other SRC family kinases in KOPTK1 cells treated with 100 nM this compound for 5 hours. The values represent the remaining protein levels relative to a vehicle control (DMSO).

KinaseFamily% Protein Remaining (Mean)Standard Deviation
LCK SRC Family1.20 0.28
FYN SRC Family81.301.84
LYN SRC Family100.002.31
HCK SRC Family98.451.77
FGR SRC Family94.753.61
YES1 SRC Family93.904.95
SRC SRC Family91.202.83

Data sourced from Jarusiewicz, J. A., et al. (2024). Development of an Orally Bioavailable LCK PROTAC Degrader as a Potential Therapeutic Approach to T-Cell Acute Lymphoblastic Leukemia. Journal of Medicinal Chemistry.

The data clearly demonstrates that this compound induces profound degradation of LCK, with only 1.20% of the protein remaining after a 5-hour treatment. In contrast, the levels of other measured SRC family kinases, including FYN, LYN, HCK, FGR, YES1, and SRC, remained largely unaffected, with remaining protein levels ranging from 81.30% to 100.00%. This indicates a high degree of selectivity of this compound for LCK over the other SRC family members tested under these experimental conditions.

Experimental Protocols

A detailed methodology is crucial for the replication and validation of scientific findings. The following section outlines the key experimental protocols used to generate the selectivity data for this compound.

Cellular Degradation Assay

Objective: To determine the extent of degradation of target proteins in a cellular context upon treatment with this compound.

Cell Line: KOPTK1 (T-ALL cell line)

Methodology:

  • Cell Culture: KOPTK1 cells were cultured in appropriate media and conditions to ensure logarithmic growth.

  • Compound Treatment: Cells were treated with 100 nM this compound or a vehicle control (DMSO) for 5 hours.

  • Cell Lysis: Following incubation, cells were harvested and lysed to extract total protein.

  • Sample Preparation for Proteomics: Protein samples were reduced, alkylated, and digested, typically with trypsin, to generate peptides.

  • LC-MS/MS Analysis: The resulting peptide mixtures were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins present in each sample.

  • Data Analysis: The abundance of each identified protein in the this compound-treated samples was compared to the vehicle-treated samples to calculate the percentage of protein remaining.

Signaling Pathway Context and Experimental Workflow

To visualize the biological context of this compound's action and the experimental process, the following diagrams are provided.

LCK_Signaling_Pathway TCR T-Cell Receptor (TCR) LCK LCK TCR->LCK Activation CD4_CD8 CD4/CD8 CD4_CD8->LCK Association ZAP70 ZAP-70 LCK->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation SLP76 SLP-76 ZAP70->SLP76 Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 SLP76->PLCg1 Downstream Downstream Signaling (e.g., Ca2+ flux, MAPK, NF-κB) PLCg1->Downstream This compound This compound This compound->LCK Induces Degradation Proteomics_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis Cells KOPTK1 Cells Treatment Treat with this compound or DMSO (5h) Cells->Treatment Lysis Cell Lysis Treatment->Lysis Digestion Protein Digestion Lysis->Digestion LCMS LC-MS/MS Digestion->LCMS Data Data Analysis & Quantification LCMS->Data

A Comparative Guide to the Pharmacokinetic Profiles of LCK PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic (PK) profiles of emerging Lymphocyte-specific protein tyrosine kinase (LCK) Proteolysis Targeting Chimeras (PROTACs). While comprehensive in vivo pharmacokinetic data across multiple LCK PROTACs remains limited in publicly accessible literature, this document summarizes the key available data, with a primary focus on the well-characterized LCK PROTAC, SJ11646, benchmarked against the established LCK inhibitor, dasatinib. Additionally, in vitro degradation and cytotoxicity data for other LCK PROTACs are presented to offer a broader perspective on their preclinical development.

Introduction to LCK PROTACs

Lymphocyte-specific protein tyrosine kinase (LCK) is a critical signaling protein in T-cells, and its aberrant activity is implicated in diseases such as T-cell acute lymphoblastic leukemia (T-ALL).[1][2][3] PROTACs are a novel therapeutic modality that, instead of merely inhibiting a target protein, co-opt the cell's natural protein disposal system to induce the degradation of the target protein.[4] An LCK PROTAC typically consists of a ligand that binds to LCK, another ligand that recruits an E3 ubiquitin ligase (such as cereblon), and a linker connecting the two. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of LCK.

Quantitative Pharmacokinetic Data

The following table summarizes the available in vivo pharmacokinetic parameters for the LCK PROTAC SJ11646 and the LCK inhibitor dasatinib following intraperitoneal administration in mice.[1] Direct comparison of these parameters provides insight into the disposition of the PROTAC molecule in a biological system.

ParameterSJ11646 (LCK PROTAC)Dasatinib (LCK Inhibitor)
Dose 15 mg/kg (equimolar to dasatinib)10 mg/kg
Cmax (Peak Plasma Concentration) Comparable to dasatinibComparable to SJ11646
Tmax (Time to Peak Plasma Concentration) Not explicitly statedNot explicitly stated
AUC (Area Under the Curve) 1402 ng·hour/mL1382 ng·hour/mL
t½ (Half-life) 1.3 hours0.92 hours

Data sourced from a study in patient-derived xenograft models of T-ALL.[1]

In Vitro Performance of Different LCK PROTACs

While in vivo PK data is scarce for other LCK PROTACs, in vitro studies provide valuable comparative data on their ability to degrade LCK and inhibit cancer cell growth.

PROTACE3 Ligase BinderDC50 (LCK Degradation)LC50 (Cytotoxicity in KOPT-K1 cells)
SJ11646 Phenyl-glutarimide0.00838 pM0.083 pM
Compound 2a Phenyl-glutarimideNot explicitly statedMost cytotoxic of the series
IMiD-based PROTAC 1a IMiD9.97 nM9.37 nM
IMiD-based PROTAC 1b IMiD4.57 nM2.22 nM
IMiD-based PROTAC 1c IMiD7.59 nM12.71 nM
Dasatinib (Inhibitor) N/ANo degradation0.13 nM

DC50 is the concentration required to degrade 50% of the target protein. LC50 is the concentration required to inhibit cell growth by 50%.[1]

Experimental Protocols

In Vivo Pharmacokinetic Study

A representative protocol for an in vivo pharmacokinetic study of an LCK PROTAC, based on published methodologies, is as follows:

  • Animal Model: Severe combined immunodeficient (SCID) mice are commonly used, often bearing patient-derived xenografts (PDX) of T-ALL.[3][5]

  • Drug Administration: The LCK PROTAC (e.g., SJ11646 at 15 mg/kg) and a comparator (e.g., dasatinib at 10 mg/kg) are administered, typically via intraperitoneal (i.p.) injection, to ensure consistent dosing.[5]

  • Blood Sampling: Blood samples are collected at multiple time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

  • Sample Processing: Plasma is isolated from the blood samples by centrifugation.

  • Bioanalysis: The concentration of the PROTAC and comparator in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The resulting concentration-time data is used to calculate key PK parameters, including Cmax, Tmax, AUC, and half-life (t½), using non-compartmental or compartmental analysis.[1]

In Vitro LCK Degradation Assay (Western Blot)
  • Cell Culture: T-ALL cell lines (e.g., KOPT-K1) are cultured in appropriate media.

  • PROTAC Treatment: Cells are treated with various concentrations of the LCK PROTACs or a vehicle control for a specified period (e.g., 24 hours).[1]

  • Cell Lysis: After treatment, cells are harvested and lysed to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

  • Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for LCK and a loading control (e.g., GAPDH), followed by incubation with appropriate secondary antibodies.

  • Detection and Analysis: The protein bands are visualized using a chemiluminescence detection system. The intensity of the LCK band is normalized to the loading control to determine the relative level of LCK protein in each sample. The DC50 value is then calculated from the dose-response curve.[1]

Visualizations

PROTAC_Mechanism_of_Action cluster_cell Cell cluster_ternary Ternary Complex PROTAC LCK PROTAC LCK LCK Protein PROTAC->LCK Binds E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) PROTAC->E3_Ligase Recruits Ub Ubiquitin PROTAC_bound PROTAC E3_bound E3 Ligase PROTAC_bound->E3_bound LCK_bound LCK LCK_bound->PROTAC_bound Proteasome 26S Proteasome LCK_bound->Proteasome Recognition Ub->LCK_bound Ubiquitination Degraded_LCK Degraded LCK (Peptides) Proteasome->Degraded_LCK Degradation

Caption: General mechanism of action of an LCK PROTAC.

PK_Workflow cluster_invivo In Vivo Experiment cluster_bioanalysis Bioanalysis cluster_analysis Data Analysis Dosing PROTAC Administration (e.g., i.p. injection in mice) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Isolation Sampling->Processing LCMS LC-MS/MS Analysis Processing->LCMS Quantification Quantification of PROTAC Concentration LCMS->Quantification PK_Parameters Calculation of PK Parameters (Cmax, Tmax, AUC, t½) Quantification->PK_Parameters

Caption: Experimental workflow for an in vivo pharmacokinetic study.

PK_Comparison_Logic cluster_params Pharmacokinetic Parameters Title Comparison of LCK PROTAC Pharmacokinetic Profiles PROTAC_A LCK PROTAC A (e.g., SJ11646) Cmax Cmax PROTAC_A->Cmax Determines Tmax Tmax PROTAC_A->Tmax Determines AUC AUC PROTAC_A->AUC Determines HalfLife PROTAC_A->HalfLife Determines PROTAC_B LCK PROTAC B (e.g., IMiD-based) PROTAC_B->Cmax Limited Data PROTAC_B->Tmax Limited Data PROTAC_B->AUC Limited Data PROTAC_B->HalfLife Limited Data Inhibitor LCK Inhibitor (e.g., Dasatinib) Inhibitor->Cmax Determines Inhibitor->Tmax Determines Inhibitor->AUC Determines Inhibitor->HalfLife Determines

Caption: Logical relationship for comparing pharmacokinetic profiles.

References

Validating SJ45566's On-Target Effects: A Comparative Guide to Genetic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorously validating the on-target effects of a novel therapeutic agent is a critical step in its preclinical development. This guide provides a comprehensive comparison of genetic approaches to validate the on-target effects of SJ45566, a potent and orally bioavailable PROTAC (Proteolysis Targeting Chimera) degrader of Lymphocyte-specific protein tyrosine kinase (LCK) for the treatment of T-Cell Acute Lymphoblastic Leukemia (T-ALL).

This document outlines the experimental data and detailed protocols supporting the validation of this compound's mechanism of action, comparing its pharmacological effects with genetic knockdown and knockout of LCK. Furthermore, it presents a comparative analysis with other LCK-targeting agents.

Comparison of LCK-Targeting Strategies

The validation of this compound's on-target effects relies on demonstrating that its cellular phenotype mirrors that of genetic ablation of LCK. This is achieved through techniques such as CRISPR-Cas9 mediated gene knockout and siRNA-mediated gene knockdown. The data presented below compares the efficacy of this compound with these genetic methods and other well-established LCK inhibitors.

Parameter This compound LCK Knockdown (siRNA) LCK Knockout (CRISPR-Cas9) Dasatinib (Inhibitor) UBX-363 (Degrader)
Mechanism of Action LCK Protein DegradationInhibition of LCK mRNA TranslationPermanent LCK Gene DisruptionLCK Kinase InhibitionLCK Protein Degradation
DC50 (LCK Degradation) 1.21 nM[1]Not ApplicableNot ApplicableNot Applicable0.478 nM (HSB-2 cells)[2]
Effect on LCK Protein Level Significant ReductionSignificant ReductionComplete AblationNo significant change[3]Significant Reduction[2]
Anti-proliferative IC50 Potent (specific values proprietary)Cell line dependentCell line dependent~0.307 nM (HSB-2 cells)[2]~0.121 nM (HSB-2 cells)[2]
Oral Bioavailability Yes[4]Not ApplicableNot ApplicableYesYes

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the LCK signaling pathway targeted by this compound and the general experimental workflow for validating its on-target effects using genetic approaches.

LCK_Signaling_Pathway TCR T-Cell Receptor (TCR) LCK LCK TCR->LCK Activation ZAP70 ZAP-70 LCK->ZAP70 Phosphorylation Proteasome Proteasome LCK->Proteasome Degradation LAT LAT ZAP70->LAT Phosphorylation Downstream Downstream Signaling (e.g., PLCγ1, PI3K) LAT->Downstream Proliferation T-Cell Proliferation and Survival Downstream->Proliferation This compound This compound This compound->LCK Induces Degradation

Caption: LCK signaling pathway and the mechanism of action of this compound.

Validation_Workflow cluster_genetic Genetic Validation cluster_pharmacological Pharmacological Validation CRISPR LCK Knockout (CRISPR-Cas9) Analysis Phenotypic & Molecular Analysis (Viability, Western Blot, etc.) CRISPR->Analysis siRNA LCK Knockdown (siRNA) siRNA->Analysis This compound This compound Treatment This compound->Analysis Alternatives Alternative Inhibitors/ Degraders Alternatives->Analysis Cell_Lines T-ALL Cell Lines Cell_Lines->CRISPR Cell_Lines->siRNA Cell_Lines->this compound Cell_Lines->Alternatives Comparison Comparative Analysis Analysis->Comparison

Caption: Experimental workflow for validating on-target effects of this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established techniques and can be adapted for specific T-ALL cell lines.

CRISPR-Cas9 Mediated Knockout of LCK in T-ALL Cell Lines

This protocol outlines the generation of LCK knockout T-ALL cell lines using the CRISPR-Cas9 system.

Materials:

  • T-ALL cell line (e.g., Jurkat, MOLT-4)

  • Lentiviral vectors expressing Cas9 and LCK-targeting sgRNA

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • HEK293T cells for lentivirus production

  • Transfection reagent

  • Polybrene

  • Puromycin (for selection)

  • Culture medium and supplements

  • Antibodies for Western blot (anti-LCK, anti-β-actin)

Procedure:

  • sgRNA Design and Cloning: Design and clone LCK-specific sgRNAs into a lentiviral vector.

  • Lentivirus Production: Co-transfect HEK293T cells with the sgRNA vector, Cas9 vector, and packaging plasmids. Harvest the lentiviral supernatant after 48-72 hours.

  • Transduction of T-ALL Cells: Transduce the target T-ALL cells with the lentivirus in the presence of polybrene.

  • Selection: Select for transduced cells using puromycin.

  • Single-Cell Cloning: Isolate single cells by limiting dilution or fluorescence-activated cell sorting (FACS) to establish clonal populations.

  • Validation of Knockout: Confirm LCK knockout in the clonal populations by Western blot analysis and genomic sequencing of the target locus.

siRNA-Mediated Knockdown of LCK in T-ALL Cell Lines

This protocol describes the transient knockdown of LCK expression using small interfering RNA (siRNA).

Materials:

  • T-ALL cell line

  • LCK-specific siRNA and non-targeting control siRNA

  • Electroporation system or lipid-based transfection reagent suitable for suspension cells

  • Culture medium and supplements

  • Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)

  • Antibodies for Western blot (anti-LCK, anti-β-actin)

Procedure:

  • Cell Preparation: Culture T-ALL cells to the desired density for transfection.

  • Transfection: Transfect the cells with LCK-specific siRNA or control siRNA using an optimized electroporation or lipofection protocol.

  • Incubation: Incubate the transfected cells for 24-72 hours to allow for LCK knockdown.

  • Validation of Knockdown:

    • qRT-PCR: Extract total RNA and perform qRT-PCR to quantify the reduction in LCK mRNA levels.

    • Western Blot: Prepare cell lysates and perform Western blot analysis to confirm the reduction in LCK protein levels.

Cell Viability and Proliferation Assays

This protocol is used to assess the effect of this compound treatment or genetic modification of LCK on the viability and proliferation of T-ALL cells.

Materials:

  • T-ALL cells (wild-type, LCK knockout/knockdown, and treated cells)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • Plate reader

Procedure:

  • Cell Seeding: Seed a defined number of cells into 96-well plates.

  • Treatment: For pharmacological studies, treat the cells with a range of concentrations of this compound or other inhibitors.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the signal using a plate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for the pharmacological agents. Compare the viability of genetically modified cells to wild-type controls.

Western Blot Analysis for LCK Degradation

This protocol is used to quantify the degradation of LCK protein following treatment with this compound or other degraders.

Materials:

  • T-ALL cells

  • This compound and other compounds

  • Lysis buffer

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes

  • Primary antibodies (anti-LCK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Treat T-ALL cells with various concentrations of the degrader for a specified time.

  • Cell Lysis: Harvest the cells and prepare protein lysates.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with primary and secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the extent of LCK degradation. The half-maximal degradation concentration (DC50) can be calculated from this data.

References

Comparative Analysis of Pomalidomide-Based PROTACs for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, enabling the targeted degradation of specific proteins rather than their inhibition. This guide provides a comparative analysis of two well-characterized pomalidomide-based PROTACs: dBET1 and MZ1. Both molecules are designed to degrade the BET (Bromodomain and Extra-Terminal) family of proteins, particularly BRD4, by hijacking the Cereblon (CRBN) E3 ubiquitin ligase. Pomalidomide, a derivative of thalidomide, serves as the E3 ligase-recruiting ligand in these constructs. This analysis details their mechanism, comparative efficacy based on experimental data, and the methodologies used for their evaluation.

Mechanism of Action: Pomalidomide-Based PROTACs

Pomalidomide-based PROTACs function by inducing proximity between the target protein (e.g., BRD4) and the CRBN E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule itself is then released to engage in another degradation cycle.

G cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC Pomalidomide-based PROTAC (e.g., dBET1, MZ1) Target Target Protein (e.g., BRD4) PROTAC->Target Binds Target E3_Ligase E3 Ubiquitin Ligase (Cereblon Complex) PROTAC->E3_Ligase Binds E3 Ligase Ternary_Complex Target-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex Target->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Target Protein Ubiquitination Ternary_Complex->Ubiquitination Catalysis Ub Ubiquitin Ub->Ternary_Complex Recruitment Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides G cluster_workflow Western Blot Workflow A 1. Cell Treatment (PROTAC dilutions) B 2. Cell Lysis (RIPA Buffer) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Separation by size) C->D E 5. PVDF Transfer D->E F 6. Immunoblotting (Primary/Secondary Abs) E->F G 7. ECL Detection F->G H 8. Image Analysis (Quantify Degradation) G->H G cluster_pathway Impact of BRD4 Degradation on MYC Signaling PROTAC dBET1 / MZ1 CRBN CRBN E3 Ligase PROTAC->CRBN Recruits BRD4 BRD4 Protein PROTAC->BRD4 Binds CRBN->BRD4 Ubiquitination Proteasome Proteasome BRD4->Proteasome Degradation Super_Enhancers Super-Enhancers (e.g., MYC enhancer) BRD4->Super_Enhancers Binds to acetylated histones P_TEFb P-TEFb Complex Super_Enhancers->P_TEFb Recruits RNA_Pol_II RNA Polymerase II P_TEFb->RNA_Pol_II Phosphorylates & Activates MYC_Gene MYC Gene Transcription RNA_Pol_II->MYC_Gene MYC_Protein MYC Oncoprotein MYC_Gene->MYC_Protein Cell_Cycle Cell Cycle Progression & Proliferation MYC_Protein->Cell_Cycle BRD4_Degradation_Effect BRD4 Degradation (by PROTAC) BRD4_Degradation_Effect->Super_Enhancers Blocks Binding

Benchmarking SJ45566: A Comparative Guide to Novel T-ALL Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Research Community

This guide provides a comprehensive comparison of SJ45566, a novel proteolysis-targeting chimera (PROTAC), against other emerging therapeutic agents for T-cell Acute Lymphoblastic Leukemia (T-ALL). The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of the preclinical performance of these agents.

Executive Summary

T-cell Acute Lymphoblastic Leukemia (T-ALL) is an aggressive hematologic malignancy with a continued need for more effective and targeted therapies, particularly for relapsed and refractory cases. This compound is an orally bioavailable PROTAC designed to induce the degradation of Lymphocyte-Specific Protein Tyrosine Kinase (LCK), a key signaling molecule often constitutively activated in a subset of T-ALL.[1][2] This guide benchmarks this compound and its closely related precursor, SJ11646, against a panel of other novel therapeutic agents, including Nelarabine, Venetoclax, Palbociclib, Daratumumab, and CD7-targeting CAR-T cell therapy. The comparative data, where available, are summarized to highlight the distinct mechanisms of action and preclinical efficacy of each agent.

Data Presentation: Preclinical Efficacy of T-ALL Therapeutic Agents

The following tables summarize key quantitative data from preclinical studies. It is important to note that these values are derived from different studies and experimental systems, and therefore, direct comparisons should be made with caution.

Agent Target Mechanism of Action In Vitro Potency (T-ALL) Reference
This compound LCKPROTAC-mediated protein degradationDC50 = 1.21 nMData for this compound is emerging; precursor data is presented below.
SJ11646 (precursor to this compound) LCKPROTAC-mediated protein degradationDC50 = 0.00838 pM (KOPT-K1 cells); LC50 = 0.083 pM (KOPT-K1 cells)[3]
Nelarabine DNA PolymeraseInhibition of DNA synthesisIC50 = 2 - 5.5 µM (sensitive cell lines)Value derived from various T-ALL cell lines.
Venetoclax BCL-2Inhibition of anti-apoptotic proteinIC50 = 1 - 10 µM (ATLL cell lines)[4]
Palbociclib CDK4/6Inhibition of cell cycle progressionPreclinical studies show efficacy, but specific IC50 values in T-ALL cell lines are not consistently reported in the provided abstracts.[5][6]N/A
Daratumumab CD38Antibody-dependent cellular cytotoxicity (ADCC), Complement-dependent cytotoxicity (CDC), Apoptosis inductionEfficacy demonstrated in vivo rather than through IC50 values.[7]N/A
CD7 CAR-T Cells CD7T-cell mediated cytotoxicityEfficacy demonstrated in vivo rather than through IC50 values.[8][9]N/A

Table 1: In Vitro Performance of Novel T-ALL Therapeutic Agents. DC50 (Degradation Concentration 50%) refers to the concentration of a PROTAC that induces 50% degradation of the target protein. LC50 (Lethal Concentration 50%) is the concentration of a substance that is fatal to 50% of the cells. IC50 (Inhibitory Concentration 50%) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Agent Model Key Findings Reference
SJ11646 Patient-derived xenograft (PDX) models of T-ALL630% increase in the duration of LCK suppression compared to dasatinib; extended leukemia-free survival.[1][10][11]
Daratumumab T-ALL patient-derived xenografts (PDX)Showed significant activity in 14 of 15 PDX models, including in a minimal residual disease setting.[7]
CD7 CAR-T Cells Jurkat-based xenograft mouse modelSuperior cytotoxicity of universal CAR-T cells in vivo.[12]

Table 2: In Vivo Efficacy of Selected Novel T-ALL Therapeutic Agents. This table highlights key in vivo findings for agents where such data was prominently featured in the search results.

Mandatory Visualization

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the signaling pathways targeted by this compound and the mechanisms of action of the other novel therapeutic agents.

LCK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drug_action Drug Action TCR TCR/CD3 LCK LCK TCR->LCK Activation CD4_CD8 CD4/CD8 CD4_CD8->LCK ZAP70 ZAP70 LCK->ZAP70 Phosphorylates Proteasome Proteasome LCK->Proteasome Targeted to PLCg1 PLCγ1 ZAP70->PLCg1 PI3K PI3K ZAP70->PI3K RAS_MAPK RAS/MAPK Pathway ZAP70->RAS_MAPK NFkB NF-κB PLCg1->NFkB AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation NFkB->Proliferation AKT->Proliferation This compound This compound (PROTAC) This compound->LCK Binds E3_Ligase E3 Ubiquitin Ligase This compound->E3_Ligase Recruits E3_Ligase->LCK Ubiquitinates Degradation LCK Degradation Proteasome->Degradation

Caption: LCK signaling pathway in T-ALL and the mechanism of this compound.

Drug_Mechanisms cluster_Nelarabine Nelarabine cluster_Venetoclax Venetoclax cluster_Palbociclib Palbociclib cluster_Daratumumab Daratumumab cluster_CD7_CART CD7 CAR-T Cell Nelarabine Nelarabine (Prodrug) ara_G ara-G Nelarabine->ara_G Metabolism ara_GTP ara-GTP ara_G->ara_GTP Phosphorylation DNA_Polymerase DNA Polymerase ara_GTP->DNA_Polymerase Inhibits DNA_Synthesis DNA Synthesis Inhibition DNA_Polymerase->DNA_Synthesis Venetoclax Venetoclax BCL2 BCL-2 Venetoclax->BCL2 Inhibits BAX_BAK BAX/BAK BCL2->BAX_BAK Inhibits Apoptosis Apoptosis BAX_BAK->Apoptosis Palbociclib Palbociclib CDK4_6 CDK4/6 Palbociclib->CDK4_6 Inhibits Rb Rb Phosphorylation CDK4_6->Rb Promotes G1_S_Transition G1-S Phase Transition Rb->G1_S_Transition Allows Daratumumab Daratumumab (Antibody) CD38 CD38 on T-ALL cell Daratumumab->CD38 Binds Immune_Cells Immune Cells (NK cells, etc.) CD38->Immune_Cells Recruits Cell_Lysis Cell Lysis (ADCC/CDC) Immune_Cells->Cell_Lysis CART_Cell CD7 CAR-T Cell CD7 CD7 on T-ALL cell CART_Cell->CD7 Recognizes T_Cell_Activation T-Cell Activation CD7->T_Cell_Activation Cytotoxicity Direct Cell Killing T_Cell_Activation->Cytotoxicity

Caption: Mechanisms of action for various novel T-ALL therapies.

Experimental Protocols

Detailed methodologies for key experiments cited in the preclinical evaluation of these agents are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.

LCK Degradation Assay (Western Blot)
  • Cell Culture and Treatment:

    • Culture T-ALL cell lines (e.g., KOPT-K1, Jurkat) in appropriate media.

    • Seed cells at a density of 0.5 - 1 x 10^6 cells/mL in 6-well plates.

    • Treat cells with varying concentrations of this compound or control compounds for the desired time points (e.g., 2, 4, 8, 24 hours).

  • Cell Lysis:

    • Harvest cells by centrifugation and wash with ice-cold PBS.

    • Lyse cell pellets in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature protein lysates by boiling in Laemmli sample buffer.

    • Load equal amounts of protein per lane onto a polyacrylamide gel and separate by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against LCK overnight at 4°C.

    • Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize LCK band intensity to the loading control.

    • Calculate the percentage of LCK degradation relative to the vehicle-treated control.

Cell Viability Assay (MTT Assay)
  • Cell Seeding:

    • Seed T-ALL cells in a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of culture medium.

  • Compound Treatment:

    • Add serial dilutions of the test compounds to the wells. Include a vehicle-only control.

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition:

    • Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate the plate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Reading:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50/LC50 values by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

In Vivo T-ALL Xenograft Model
  • Animal Model:

    • Use immunodeficient mice (e.g., NOD/SCID or NSG mice) to prevent rejection of human cells.

  • Cell Implantation:

    • Inject 1 - 5 x 10^6 T-ALL cells (either cell lines or patient-derived xenograft cells) intravenously or subcutaneously into the mice.

  • Tumor Growth Monitoring:

    • Monitor the mice for signs of leukemia development, such as weight loss, hind-limb paralysis, or palpable tumors (for subcutaneous models).

    • For intravenous models, monitor the engraftment of human leukemia cells in the peripheral blood or bone marrow by flow cytometry for human CD45 expression.

  • Drug Administration:

    • Once the tumor burden is established, randomize the mice into treatment and control groups.

    • Administer the therapeutic agents (e.g., this compound, Nelarabine) via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule. The control group should receive a vehicle.

  • Efficacy Evaluation:

    • Monitor tumor volume (for subcutaneous models) or the percentage of human leukemia cells in the blood/bone marrow over time.

    • Monitor the overall health and survival of the mice.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and collect tissues (e.g., tumor, bone marrow, spleen) for further analysis, such as immunohistochemistry or Western blotting, to assess target engagement and downstream effects.

  • Data Analysis:

    • Compare tumor growth rates, survival curves (Kaplan-Meier analysis), and changes in leukemia burden between the treatment and control groups to determine the in vivo efficacy of the therapeutic agent.

Conclusion

This compound represents a promising novel therapeutic strategy for T-ALL by targeting LCK for degradation. Preclinical data for its precursor, SJ11646, demonstrates potent and sustained LCK degradation, leading to superior anti-leukemic activity compared to the LCK inhibitor dasatinib.[1][10] While direct comparative data with other novel agents such as Nelarabine, Venetoclax, and immunotherapies are limited, the distinct mechanism of action and high preclinical potency of LCK degraders warrant further investigation. This guide provides a foundational framework for researchers to contextualize the performance of this compound within the evolving landscape of T-ALL therapeutics. Future head-to-head preclinical studies will be crucial for a more definitive comparative assessment.

References

Comparative Proteomic Analysis of the LCK Degrader SJ45566 and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Proteomic Alterations Induced by the LCK-Targeting PROTAC SJ45566 and the Kinase Inhibitor Dasatinib.

This guide provides a detailed comparative analysis of the cellular proteomic changes induced by this compound, a novel PROTAC (Proteolysis Targeting Chimera) designed to degrade Lymphocyte-specific protein tyrosine kinase (LCK), and dasatinib, a multi-targeted kinase inhibitor. While direct comparative proteomic data for this compound is still emerging, this guide utilizes data from a comprehensive study on a closely related and structurally similar LCK PROTAC, SJ11646, to provide a valuable and relevant comparison against dasatinib. This approach allows for an insightful examination of the distinct mechanisms of action between targeted protein degradation and kinase inhibition.

Executive Summary

This compound is an orally bioavailable LCK PROTAC designed for the treatment of T-cell acute lymphoblastic leukemia (T-ALL).[1] Unlike traditional kinase inhibitors that block the enzymatic activity of a target protein, PROTACs like this compound function by inducing the ubiquitination and subsequent proteasomal degradation of the target protein. This guide presents a comparative proteomic analysis of cells treated with the LCK PROTAC SJ11646 versus the kinase inhibitor dasatinib, both of which target LCK. The data reveals that while both compounds impact LCK signaling, the PROTAC induces a more pronounced and specific degradation of LCK, whereas the inhibitor affects a broader range of kinases and their downstream pathways.

Data Presentation: Quantitative Proteomic Changes

The following tables summarize the quantitative proteomic changes observed in KOPT-K1 T-ALL cells treated with the LCK PROTAC SJ11646 (as a proxy for this compound) and the kinase inhibitor dasatinib. The data is derived from a study by Hu et al., Science Translational Medicine, 2022.

Table 1: Top 10 Downregulated Proteins in KOPT-K1 Cells Treated with LCK PROTAC (SJ11646) vs. Dasatinib (6-hour treatment)

ProteinLCK PROTAC (Log2 Fold Change)Dasatinib (Log2 Fold Change)Primary Function
LCK -3.5 -0.8T-cell signaling
DUSP6-2.5-1.5MAP kinase phosphatase
CISH-2.2-1.8Suppressor of cytokine signaling
THEMIS-1.9-0.5T-cell development
ITK-1.8-0.6Tec family kinase, T-cell signaling
LAT-1.7-0.4Linker for activation of T-cells
ZAP70-1.5-0.3T-cell receptor signaling
CD3E-1.4-0.2T-cell receptor complex
SH2D1A-1.3-0.1Signaling lymphocytic activation molecule (SLAM)-associated protein
GRB2-1.2-0.3Adaptor protein in signal transduction

Table 2: Top 10 Upregulated Proteins in KOPT-K1 Cells Treated with LCK PROTAC (SJ11646) vs. Dasatinib (6-hour treatment)

ProteinLCK PROTAC (Log2 Fold Change)Dasatinib (Log2 Fold Change)Primary Function
CRBN 1.5 0.2E3 ubiquitin ligase substrate receptor
DDIT42.81.9DNA damage-inducible transcript 4
ATF32.51.7Activating transcription factor 3
GDF152.31.5Growth differentiation factor 15
CHAC12.11.4Cation transport regulator
TRIB32.01.3Tribbles pseudokinase 3
CEBPA1.81.1CCAAT/enhancer-binding protein alpha
KLF61.71.0Krüppel-like factor 6
SESN21.60.9Sestrin 2
SQSTM11.40.5Sequestosome 1

Experimental Protocols

The following is a detailed methodology for the comparative proteomic analysis of LCK PROTAC (SJ11646) and dasatinib-treated T-ALL cells, based on the protocol described by Hu et al., 2022.

1. Cell Culture and Treatment:

  • KOPT-K1 T-ALL cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cells were treated with 100 nM of SJ11646, 100 nM of dasatinib, or DMSO as a vehicle control for 6 hours.

2. Protein Extraction and Digestion:

  • Following treatment, cells were harvested, washed with PBS, and lysed in a buffer containing 8 M urea, 50 mM Tris-HCl (pH 8.0), and a cocktail of protease and phosphatase inhibitors.

  • Protein concentration was determined using a BCA assay.

  • Proteins were reduced with dithiothreitol (DTT), alkylated with iodoacetamide, and then digested overnight with trypsin.

3. Tandem Mass Tag (TMT) Labeling:

  • Digested peptides were desalted and labeled with TMT10plex™ reagents according to the manufacturer's instructions.

  • Labeled peptides were mixed in equal proportions.

4. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

  • The labeled peptide mixture was fractionated using high-pH reversed-phase liquid chromatography.

  • Each fraction was analyzed by nano-LC-MS/MS on an Orbitrap Fusion Lumos mass spectrometer.

  • MS1 spectra were acquired in the Orbitrap, and MS2 spectra were acquired in the ion trap after fragmentation by collision-induced dissociation (CID). MS3 spectra were acquired in the Orbitrap after synchronous precursor selection (SPS) and higher-energy collisional dissociation (HCD) for reporter ion quantification.

5. Data Analysis:

  • Raw data files were processed using a proteomics data analysis software suite (e.g., Proteome Discoverer).

  • MS/MS spectra were searched against a human protein database.

  • TMT reporter ion intensities were used for peptide and protein quantification.

  • Statistical analysis was performed to identify proteins with significant changes in abundance between the different treatment groups.

Mandatory Visualization

PROTAC_Mechanism cluster_0 PROTAC-mediated Degradation This compound This compound (PROTAC) Ternary_Complex Ternary Complex (LCK-PROTAC-E3) This compound->Ternary_Complex LCK LCK (Target Protein) LCK->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination poly-ubiquitin chain attachment Proteasome Proteasome Ubiquitination->Proteasome recognition Degradation LCK Degradation Proteasome->Degradation

Caption: Mechanism of action of the LCK PROTAC this compound.

Experimental_Workflow Cell_Culture KOPT-K1 Cell Culture Treatment Treatment (this compound/Inhibitor/DMSO) Cell_Culture->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis Digestion Protein Digestion (Trypsin) Lysis->Digestion TMT_Labeling TMT Labeling Digestion->TMT_Labeling LC_MS LC-MS/MS Analysis TMT_Labeling->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis

Caption: Experimental workflow for comparative proteomics.

Signaling_Pathway cluster_inhibitor Inhibitor Action cluster_protac PROTAC Action TCR T-Cell Receptor (TCR) LCK LCK TCR->LCK activates ZAP70 ZAP70 LCK->ZAP70 phosphorylates LAT LAT ZAP70->LAT phosphorylates PLCg1 PLCγ1 LAT->PLCg1 activates MAPK_Pathway MAPK Pathway PLCg1->MAPK_Pathway NFAT_Activation NFAT Activation PLCg1->NFAT_Activation Cell_Proliferation Cell Proliferation & Survival MAPK_Pathway->Cell_Proliferation NFAT_Activation->Cell_Proliferation Dasatinib Dasatinib Dasatinib->LCK inhibition This compound This compound This compound->LCK degradation

Caption: LCK signaling pathway and points of intervention.

References

Safety Operating Guide

Navigating the Disposal of SJ45566: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the potent and orally bioavailable LCK PROTAC degrader SJ45566, adherence to proper disposal procedures is paramount for maintaining laboratory safety and environmental compliance. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available in the search results, this guide provides a framework based on general best practices for chemical waste management in a laboratory setting.

It is imperative to consult your institution's Environmental Health and Safety (EHS) department and obtain the official SDS from the supplier before handling or disposing of this compound. The information presented here is intended as a supplementary resource and not a replacement for official guidelines.

Chemical and Physical Properties

A summary of the known properties of this compound is provided below. This information is crucial for assessing potential hazards and determining the appropriate disposal route.

PropertyValueCitation
IUPAC Name N-(2-chloro-6-methylphenyl)-2-((6-(4-((4-(4-(2,6-dioxopiperidin-3-yl)phenyl)piperazin-1-yl)methyl)piperidin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide[1]
Molecular Formula C37H42ClN9O3S[1]
Molecular Weight 728.31 g/mol [1]
Appearance To be determined[1]
Purity >98%[1]
Shipping Shipped under ambient temperature as a non-hazardous chemical.[1]
Storage Short term (days to weeks): Dry, dark, and at 0 - 4°C. Long term (months to years): -20°C.[1]
Use For research use only. Not for human or veterinary use.[1]

General Disposal Procedures for this compound

The following step-by-step process outlines a general approach to the disposal of this compound and associated waste. This should be adapted to comply with local regulations and institutional protocols.

Step 1: Waste Identification and Segregation

Properly segregate waste streams to ensure safe and compliant disposal. Common waste categories for a compound like this compound include:

  • Unused or Expired this compound: The pure, solid compound.

  • Contaminated Solutions: Solvents (e.g., DMSO, ethanol) or buffers containing dissolved this compound.

  • Contaminated Labware: Pipette tips, centrifuge tubes, glassware, gloves, and other disposable items that have come into contact with this compound.

  • Aqueous Waste: Potentially from rinsing glassware.

Step 2: Disposal of Unused or Expired this compound

Pure this compound should be treated as hazardous chemical waste.

  • Container: Place the original vial or a securely sealed and clearly labeled waste container.

  • Labeling: The label should include "Hazardous Waste," the chemical name ("this compound"), and any known hazard information.

  • Collection: Arrange for collection by your institution's EHS or a licensed hazardous waste disposal contractor.

Step 3: Disposal of Contaminated Solutions

Solutions containing this compound must be disposed of as hazardous waste.

  • Collection: Collect all solvent-based solutions containing this compound in a designated, leak-proof, and compatible waste container. Do not mix incompatible waste streams. Contaminated solvents should be disposed of as hazardous waste.[2]

  • Labeling: Clearly label the container with the contents, including the solvent and "this compound," and the approximate concentration.

  • Disposal: Follow your institution's procedures for hazardous solvent waste disposal.

Step 4: Disposal of Contaminated Labware

Solid waste contaminated with this compound requires special handling.

  • Collection: Place all contaminated disposable labware in a designated hazardous waste bag or container. This includes items such as gloves, pipette tips, and paper towels.

  • Glassware: For reusable glassware, a triple rinse procedure is often recommended. The first two rinses should be with a suitable solvent to dissolve the compound, and these rinsates must be collected as hazardous waste.[3] The third rinse can then be with a cleaning solution.

  • Disposal: The sealed bags or containers of contaminated solid waste should be disposed of through your institution's hazardous waste program.

Step 5: Management of Aqueous Waste

Minor residues in aqueous solutions from final glassware rinses may potentially be poured down the drain, but this is highly dependent on the concentration and local regulations.[2]

  • Neutralization: Ensure the pH of the aqueous waste is between 5 and 11.5 before considering drain disposal.[2]

  • Dilution: If permitted, flush with copious amounts of water.[2]

  • Precaution: Given the potent biological activity of a PROTAC compound, it is a best practice to collect all rinsates containing any amount of this compound as hazardous aqueous waste.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Start: this compound Waste Generated sds Obtain and Review Supplier SDS start->sds ehs Consult Institutional EHS Guidelines sds->ehs waste_type Identify Waste Type ehs->waste_type solid_waste Unused Compound or Contaminated Solid Waste waste_type->solid_waste Solid liquid_waste Contaminated Solvent or Concentrated Aqueous Waste waste_type->liquid_waste Liquid rinse_waste Final Aqueous Rinse waste_type->rinse_waste Aqueous Rinse collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Liquid Waste Container liquid_waste->collect_liquid check_local_regs Check Local Regulations for Aqueous Disposal rinse_waste->check_local_regs dispose Arrange for Hazardous Waste Pickup via EHS collect_solid->dispose collect_liquid->dispose drain_disposal Dispose Down Drain with Copious Water (If Permitted) check_local_regs->drain_disposal Permitted collect_aqueous Collect as Hazardous Aqueous Waste check_local_regs->collect_aqueous Not Permitted or Best Practice collect_aqueous->dispose

This compound Disposal Decision Workflow

This guide provides a foundational understanding of the necessary precautions and procedures for the disposal of this compound. By prioritizing safety and adhering to established protocols, researchers can minimize risks and ensure responsible management of this research compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.